molecular formula C7H6Br2 B156392 3,5-Dibromotoluene CAS No. 1611-92-3

3,5-Dibromotoluene

Cat. No.: B156392
CAS No.: 1611-92-3
M. Wt: 249.93 g/mol
InChI Key: DPKKOVGCHDUSAI-UHFFFAOYSA-N
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Description

3,5-Dibromotoluene is a halogenated toluene and its electric moment was evaluated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-methylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPKKOVGCHDUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167064
Record name Benzene, 1,3-dibromo-5-methyl-
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Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1611-92-3
Record name 3,5-Dibromotoluene
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Record name Benzene, 1,3-dibromo-5-methyl-
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Record name 1611-92-3
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Record name Benzene, 1,3-dibromo-5-methyl-
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Foundational & Exploratory

3,5-Dibromotoluene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3,5-Dibromotoluene, a key chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis.

Chemical Identity and Properties

This compound, also known as 1,3-dibromo-5-methylbenzene, is a disubstituted aromatic compound.[1] Its chemical structure consists of a toluene molecule with two bromine atoms attached to the benzene ring at the 3 and 5 positions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1611-92-3[1][2][3][4]
Molecular Formula C₇H₆Br₂[2][3]
Linear Formula CH₃C₆H₃Br₂
Synonyms 1,3-dibromo-5-methylbenzene, Toluene, 3,5-dibromo-[1][4]
InChI Key DPKKOVGCHDUSAI-UHFFFAOYSA-N[4]
SMILES String Cc1cc(Br)cc(Br)c1

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 249.93 g/mol [2][4]
Appearance Slightly yellow crystalline solid or colorless to pale yellow liquid[1][5]
Melting Point 34-38 °C (lit.)[5][6]
Boiling Point 246 °C (lit.)[5][6]
Density 1.8246 g/cm³ (rough estimate)[6]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Soluble in Methanol[7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

ClassificationCodeDescription
Hazard Statements H315Causes skin irritation[8]
H319Causes serious eye irritation[8]
H335May cause respiratory irritation[8]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[8]
P264Wash skin thoroughly after handling[7]
P271Use only outdoors or in a well-ventilated area[8]
P280Wear protective gloves/eye protection/face protection[8]
P302 + P352IF ON SKIN: Wash with plenty of water[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10]

Applications

This compound serves as a versatile building block in organic synthesis. Its primary applications include:

  • Pharmaceuticals: It is a crucial intermediate in the synthesis of the antihypertensive drug candesartan cilexetil.[1]

  • Agrochemicals: It is used in the production of the herbicide bromoxynil.[1]

  • Dyes: It is a precursor for the dye intermediate 3,5-dibromo-4-hydroxybenzaldehyde.[1]

  • Polymers and Materials Science: The compound is incorporated into polymers like poly(arylene ether)s and polyimides to enhance their thermal and mechanical properties.[1]

Experimental Protocols

Synthesis of this compound from 2,6-Dibromo-4-methylaniline

This protocol is adapted from a documented synthesis route and involves a two-stage reaction.[5][11]

Stage 1: Diazotization

  • Add 1.5 L of water to a 5 L reaction flask and cool to 0-5 °C in an ice bath.

  • Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in five batches, maintaining the temperature at 0-5 °C. The mixture will form a pale yellow suspension.

  • While ensuring the temperature does not exceed 5 °C, add a solution of 156 g of sodium nitrite dissolved in 500 mL of water. A small amount of reddish-brown gas will be released as the solid slowly dissolves.

Stage 2: Reduction

  • To the diazonium salt solution from Stage 1, slowly add a solution of 1.5 L of sodium hypophosphite monohydrate in water, keeping the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 15-20 °C and continue stirring for 16 hours.

  • Monitor the reaction progress using HPLC to confirm the consumption of the intermediate diazonium salt.

  • Filter the reaction mixture under reduced pressure and wash the solid with water to obtain the crude product.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol, or by distillation.[1]

  • For recrystallization from methanol, add 800 mL of methanol to the wet product, heat to 50 °C with stirring until dissolved, then cool to 0-10 °C to induce crystallization.

  • Filter the crystals and dry them under reduced pressure at 30 °C to yield the final product.

Synthesis_Workflow A 2,6-Dibromo-4-methylaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Reactant C Diazonium Salt Intermediate B->C Forms D Reduction (NaH₂PO₂·H₂O) C->D Reactant E Crude this compound D->E Yields F Purification (Recrystallization or Distillation) E->F Process G Pure this compound F->G Final Product

References

The Structural Elucidation of 3,5-Dibromotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 3,5-Dibromotoluene. It is an essential aromatic intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its physicochemical characteristics, spectroscopic data, and a validated synthesis protocol. All quantitative data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a detailed experimental protocol for its synthesis and a logical diagram of its molecular structure to aid in research and development applications.

Introduction

This compound, also known as 1,3-dibromo-5-methylbenzene, is a disubstituted aromatic compound.[1] Its structure consists of a toluene molecule with two bromine atoms attached to the benzene ring at the 3 and 5 positions. This specific substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of the antihypertensive drug candesartan cilexetil.[1] The presence of two reactive bromine atoms allows for a variety of chemical transformations, including cross-coupling reactions, making it a versatile reagent in medicinal chemistry and materials science.[1]

Physicochemical Properties

This compound is a slightly yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₇H₆Br₂[1][3][4]
Molecular Weight 249.93 g/mol [4][5]
Appearance Slightly yellow crystalline solid[2]
Melting Point 34-38 °C (lit.)[3][4]
Boiling Point 246 °C (lit.)[3][4]
Density 1.8246 g/cm³ (rough estimate)[3]
Flash Point 113 °C (closed cup)[4]
CAS Number 1611-92-3[1][4]
InChI Key DPKKOVGCHDUSAI-UHFFFAOYSA-N[4]
SMILES Cc1cc(Br)cc(Br)c1[4]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to the aromatic protons and the methyl group protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4s1HAromatic C-H
~7.2s2HAromatic C-H
~2.3s3HMethyl (-CH₃)

Note: Specific chemical shifts may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~141Quaternary Carbon (C-CH₃)
~133Aromatic C-H
~130Aromatic C-H
~122Quaternary Carbon (C-Br)
~21Methyl (-CH₃)

Note: Specific chemical shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H and C-C stretching, as well as C-Br stretching.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~1550-1600StrongAromatic C=C stretch
~800-900StrongC-H out-of-plane bending
~500-600StrongC-Br stretch

Note: Specific wavenumbers may vary depending on the sample preparation method.

Experimental Protocols

Synthesis of this compound from 2,6-Dibromo-4-methylaniline

This protocol describes the synthesis of this compound via a two-step reaction involving diazotization of 2,6-dibromo-4-methylaniline followed by a reduction.

Step 1: Diazotization of 2,6-Dibromo-4-methylaniline

  • In a 5 L reaction vessel, add 1.5 L of water and 580 g of hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in five portions, maintaining the temperature between 0-5 °C. A pale yellow suspension will form.

  • Slowly add a solution of 156 g of sodium nitrite dissolved in 500 mL of water, ensuring the temperature does not exceed 5 °C. A small amount of reddish-brown gas may be released as the solid slowly dissolves.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The solution should become clear with some foam on the surface.

Step 2: Reduction of the Diazonium Salt

  • Prepare a hypophosphorous acid solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid for 1 hour. Filter to remove any undissolved sodium chloride.

  • Add the prepared hypophosphorous acid solution dropwise to the diazonium salt solution from Step 1, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 5 hours.

  • Remove the ice bath and allow the mixture to slowly warm to 15-20 °C and stir for an additional 16 hours.

  • Monitor the reaction progress by HPLC to confirm the consumption of the intermediate diazonium salt.

  • Filter the reaction mixture under reduced pressure and wash the solid with water to obtain the crude product.

  • For purification, add 800 mL of methanol to the wet product and heat to 50 °C with stirring until the solid melts and layers form.

  • Stop heating and cool the mixture to 0-10 °C with stirring.

  • Collect the solid product by suction filtration.

  • Dry the product under reduced pressure at 30 °C to yield this compound as a yellow solid.[6]

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • To remove any suspended particles, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically around 4-5 cm).

  • Cap the NMR tube and invert it several times to ensure a homogenous solution.

Sample Preparation for IR Spectroscopy (KBr Pellet Method)
  • Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

  • Place a small amount of the mixture into a pellet press die.

  • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of the methyl group and bromine atoms on the benzene ring.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to 3,5-Dibromotoluene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dibromotoluene, a key intermediate in organic synthesis. The document details experimental protocols for its preparation and summarizes its characteristics in a clear, structured format for easy reference.

Physical and Chemical Properties

This compound is a halogenated aromatic compound that appears as a white to light yellow crystalline solid.[1][2][3] Its structural and general properties are summarized below.

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 1611-92-3[4][5][6]
Molecular Formula C₇H₆Br₂[5][6]
Molecular Weight 249.93 g/mol [5][7]
IUPAC Name 1,3-dibromo-5-methylbenzene[8][9]
Appearance White to pale cream/yellow crystals or powder[1][2][8]

Table 2: Physicochemical Data of this compound

PropertyValueReference(s)
Melting Point 34-38 °C[1][10][11]
Boiling Point 246 °C[1][10][11][12]
Density ~1.82 g/cm³ (estimate)[3][10][11]
Flash Point >110 °C (>230 °F)[10][11]
Solubility Soluble in methanol[1][10][11]
Refractive Index ~1.6075 (estimate)[1][10][11]
Vapor Pressure 0.0436 mmHg at 25°C[10]

Chemical Reactivity and Applications

The two bromine atoms on the toluene ring give this compound significant reactivity, making it a valuable building block in organic synthesis.[2] It readily participates in various chemical reactions, including:

  • Nucleophilic Aromatic Substitution: The bromine atoms can be displaced by strong nucleophiles.[2]

  • Metal-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds and constructing more complex molecules.[2]

Due to its versatile reactivity, this compound serves as a key intermediate in the synthesis of a range of compounds, including:

  • Pharmaceuticals: It is a crucial starting material for the synthesis of the antihypertensive drug candesartan cilexetil.[4]

  • Agrochemicals: It is used in the production of the herbicide bromoxynil.[4]

  • Fine Chemicals and Materials: It is also used to create dye intermediates, such as 3,5-dibromo-4-hydroxybenzaldehyde, and can be incorporated into polymers to enhance their thermal and mechanical properties.[4]

Experimental Protocols

Synthesis of this compound from 2,6-Dibromo-4-methylaniline

A common and effective method for synthesizing this compound involves the deamination of 2,6-dibromo-4-methylaniline.[1][13]

Materials:

  • 2,6-dibromo-4-methylaniline

  • Hydrochloric acid (30%)

  • Sodium nitrite

  • Sodium hypophosphite monohydrate

  • Methanol

  • Water

  • Ice

Procedure: [1][13]

  • Diazotization:

    • Add 1.5 L of water to a 5 L reaction flask and cool to 0-5 °C using an ice bath.

    • Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in several batches, maintaining the temperature between 0-5 °C to form a light yellow suspension.

    • Slowly add a solution of 156 g of sodium nitrite dissolved in 500 mL of water. A small amount of reddish-brown gas may be released as the solid gradually dissolves.

    • Maintain stirring at 0-5 °C for 30 minutes after the addition is complete.

  • Reduction:

    • Prepare a hypophosphite solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Allow the mixture to stand for 1 hour and then filter to remove any undissolved sodium chloride.

    • Slowly add the prepared hypophosphite solution to the diazonium salt solution, keeping the temperature at 0-5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 5 hours.

    • Remove the ice bath and allow the reaction temperature to rise to 15-20 °C. Continue stirring for an additional 16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture under reduced pressure and wash the collected solid with water to obtain the crude product.

    • Mix the wet product with 800 mL of methanol and heat to 50 °C with stirring until completely dissolved.

    • Stop heating and cool the solution to 0-10 °C with stirring to induce crystallization.

    • Filter the mixture to collect the purified product.

    • Dry the product under reduced pressure at 30 °C to yield this compound as a yellow solid.

The typical yield for this procedure is approximately 93%, with a purity of around 94% as determined by HPLC.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,6-dibromo-4-methylaniline.

Synthesis_Workflow start 2,6-Dibromo-4-methylaniline reagents1 1. HCl, NaNO₂ 2. H₃PO₂ start->reagents1 product This compound reagents1->product Deamination purification Crystallization from Methanol product->purification Purification final_product Pure this compound purification->final_product Isolation

Caption: Synthetic route for this compound.

The diagram below illustrates the role of this compound as a key building block in the synthesis of more complex molecules, a common application in drug development.

Application_Workflow dbt This compound (Building Block) coupling Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck) dbt->coupling intermediate Functionalized Intermediate coupling->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration api Active Pharmaceutical Ingredient (API) (e.g., Candesartan) elaboration->api

Caption: Role of this compound in synthesis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of 3,5-dibromotoluene. The document details the interpretation of the spectral data, a standard experimental protocol for data acquisition, and a structural representation to aid in understanding the molecule's proton environments.

Molecular Structure and Proton Environments

This compound is an aromatic compound with the chemical formula C₇H₆Br₂. The molecule consists of a toluene core (a benzene ring substituted with a methyl group) with two bromine atoms positioned at the meta positions relative to the methyl group. This substitution pattern results in a symmetrical molecule, which significantly influences its 1H NMR spectrum.

The protons in this compound can be categorized into three distinct chemical environments:

  • Methyl Protons (H₃): The three equivalent protons of the methyl group.

  • Aromatic Protons (H₂ and H₆): Two equivalent protons ortho to the methyl group and meta to both bromine atoms.

  • Aromatic Proton (H₄): One proton para to the methyl group and ortho to both bromine atoms.

Due to the molecule's symmetry, the protons at positions 2 and 6 are chemically and magnetically equivalent.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three unique proton environments. The quantitative data for the spectrum, typically recorded in deuterated chloroform (CDCl₃), is summarized in the table below.

Signal Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H₃ (Methyl Protons)~2.3SingletN/A3H
H₂, H₆ (Aromatic Protons)~7.2Doublet~1.82H
H₄ (Aromatic Proton)~7.5Triplet~1.81H

Spectral Analysis and Interpretation

The 1H NMR spectrum of this compound provides a clear illustration of the effects of substitution and symmetry on chemical shifts and spin-spin coupling in aromatic systems.

  • Methyl Protons (H₃): The three protons of the methyl group are equivalent and do not have any adjacent, non-equivalent protons to couple with. Consequently, they appear as a sharp singlet in the upfield region of the spectrum, around 2.3 ppm . The integration of this signal corresponds to three protons.

  • Aromatic Protons (H₂ and H₆): These two equivalent protons are located ortho to the electron-donating methyl group and meta to the electron-withdrawing bromine atoms. Their chemical shift is observed at approximately 7.2 ppm . Each of these protons is coupled to the H₄ proton, which is three bonds away (meta-coupling). This coupling results in the signal splitting into a doublet . The typical magnitude for meta-coupling in benzene derivatives is small, around 1-3 Hz, which is consistent with the observed coupling constant of approximately 1.8 Hz . The integration of this signal confirms the presence of two protons.

  • Aromatic Proton (H₄): This single proton is situated para to the methyl group and ortho to the two bromine atoms. The deshielding effect of the adjacent bromine atoms results in this proton resonating at the most downfield position, around 7.5 ppm . The H₄ proton is coupled to the two equivalent H₂ and H₆ protons. According to the n+1 rule, where n is the number of equivalent neighboring protons, this signal is split into a triplet (n=2, 2+1=3). The coupling constant for this interaction is the same as that observed for the H₂/H₆ doublet, approximately 1.8 Hz . The integration of this signal corresponds to a single proton.

The relationships and couplings between the aromatic protons can be visualized as follows:

Caption: Molecular structure of this compound and its proton coupling pathways.

Experimental Protocol: 1H NMR Data Acquisition

The following provides a detailed methodology for the acquisition of a 1H NMR spectrum of a solid aromatic compound like this compound.

4.1. Sample Preparation

  • Massing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The deuterated solvent is used to avoid a large solvent signal that would obscure the analyte signals.

  • Solubilization: Gently agitate or vortex the vial to ensure complete dissolution of the solid.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm.

4.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate for most organic molecules.

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (for CDCl₃, this is at 7.26 ppm) or to the TMS signal at 0.00 ppm if added.

  • Integration: The relative areas under each signal are integrated to determine the proton ratios.

  • Peak Picking: The chemical shift values for each peak and the coupling constants for multiplets are determined.

The logical workflow for this process can be visualized as follows:

G A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis C->D

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound is a textbook example of how molecular symmetry and the electronic effects of substituents dictate the appearance of the spectrum. The presence of three distinct signals with integrations of 3H, 2H, and 1H, along with their characteristic chemical shifts and splitting patterns, allows for the unambiguous assignment of all protons in the molecule. This detailed analysis serves as a valuable reference for researchers and professionals in the fields of chemical synthesis, drug discovery, and material science.

An In-depth Technical Guide to the Mass Spectrum of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 3,5-dibromotoluene. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated aromatic compounds. This document details the characteristic fragmentation patterns, presents quantitative data in a structured format, outlines a general experimental protocol for analysis, and visualizes the key fragmentation pathways.

Introduction to the Mass Spectrometry of Halogenated Aromatic Compounds

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound.[1] For halogenated organic compounds, the presence of halogen atoms gives rise to distinctive isotopic patterns in the mass spectrum, which are invaluable for identification.[1][2] Bromine has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance ratio.[2][3] Consequently, a molecule containing one bromine atom will exhibit a molecular ion region with two peaks of nearly equal intensity (M and M+2) separated by two mass-to-charge units (m/z).[3] For a compound with two bromine atoms, such as this compound, the molecular ion region will display a characteristic triplet (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[2]

Electron ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule.[1][4][5][6] This process often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1][4][6]

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion cluster and a series of fragment ions that provide structural information. The chemical formula for this compound is C7H6Br2, with a molecular weight of approximately 249.93 g/mol .[7][8][9][10][11]

Data Presentation

The prominent ions observed in the mass spectrum of this compound are summarized in the table below. The m/z values and relative intensities are based on data available from the NIST Mass Spectrometry Data Center.[7][12]

m/zProposed Fragment IonRelative Intensity (%)Notes
248, 250, 252[C7H6Br2]+• (Molecular Ion)75, 100, 40Isotopic cluster for two bromine atoms (approx. 1:2:1 ratio). The peak at m/z 250 is often the base peak.
169, 171[C7H6Br]+60, 60Loss of one bromine atom. Isotopic doublet for one bromine atom (approx. 1:1 ratio).
90[C7H6]+•30Loss of two bromine atoms.
89[C7H5]+45Loss of two bromine atoms and one hydrogen atom.
Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits several key features:

  • Molecular Ion (m/z 248, 250, 252): The presence of a triplet of peaks at m/z 248, 250, and 252, with a characteristic 1:2:1 intensity ratio, is definitive evidence for a molecule containing two bromine atoms.[2] The most abundant peak in this cluster, m/z 250, corresponds to the molecular ion containing one 79Br and one 81Br isotope.

  • Loss of a Bromine Atom (m/z 169, 171): A prominent pair of peaks is observed at m/z 169 and 171 with nearly equal intensity. This corresponds to the loss of a single bromine radical from the molecular ion, resulting in the [C7H6Br]+ fragment. The 1:1 intensity ratio is characteristic of a fragment containing one bromine atom.[3]

  • Loss of Both Bromine Atoms (m/z 90): The peak at m/z 90 arises from the loss of both bromine atoms from the molecular ion, yielding the [C7H6]+• ion.

  • Further Fragmentation (m/z 89): The peak at m/z 89 likely results from the loss of a hydrogen atom from the [C7H6]+• ion, forming the [C7H5]+ species.

Experimental Protocols

The following section describes a general experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation
  • Dissolution: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

GC-MS System Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[1][4][5][6]

    • Electron Energy: 70 eV.[1][5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the mass spectral data throughout the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for confirmation.

Visualization of Key Processes

The following diagrams, created using the DOT language, illustrate the experimental workflow and the primary fragmentation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Solvent Filtration Filter Dissolution->Filtration Injection Injection Filtration->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum_Extraction Spectrum Extraction Data_Acquisition->Spectrum_Extraction Interpretation Interpretation Spectrum_Extraction->Interpretation

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway M [C₇H₆Br₂]⁺˙ m/z 248, 250, 252 F1 [C₇H₆Br]⁺ m/z 169, 171 M->F1 - Br• F2 [C₇H₆]⁺˙ m/z 90 M->F2 - 2Br• F3 [C₇H₅]⁺ m/z 89 F2->F3 - H•

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dibromotoluene, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a robust, generalized experimental protocol for determining its solubility. Additionally, a qualitative assessment of its expected solubility in various organic solvents is presented, based on fundamental chemical principles.

Introduction to this compound

This compound (CAS RN: 1611-92-3) is a disubstituted aromatic compound with the molecular formula C₇H₆Br₂.[2][3][4] It typically appears as a white to yellow or orange crystalline powder.[5][6][7] Its structure, featuring a nonpolar aromatic ring and two bromine atoms, largely dictates its solubility behavior, suggesting a preference for non-polar or weakly polar organic solvents. While some sources qualitatively note its solubility in methanol, detailed quantitative data across a range of solvents is not extensively published.[5][6][7]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents (e.g., mole fraction, g/100g solvent) at various temperatures is not publicly available. The following sections provide a framework for determining this data experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, utilizing the widely accepted isothermal equilibrium shake-flask method followed by gravimetric analysis. This method is a gold standard for obtaining thermodynamic equilibrium solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 298.15 K).

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Drying oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 298.15 K ± 0.1 K).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry container. This step is crucial to remove any microscopic undissolved particles.

  • Gravimetric Analysis:

    • Weigh the container with the filtered saturated solution to determine the total mass of the solution.

    • Place the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely.

    • Once the solvent has evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as:

      • Mass fraction (w/w): (mass of solute / mass of solution)

      • Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

      • Grams per 100 g of solvent: (mass of solute / mass of solvent) * 100

Qualitative Solubility Profile

In the absence of quantitative data, the principle of "like dissolves like" can be used to predict the solubility of this compound in various organic solvents. Given its non-polar aromatic structure, it is expected to be more soluble in non-polar and weakly polar solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Toluene, Hexane, BenzeneHighThe non-polar nature of these solvents aligns well with the non-polar aromatic ring of this compound.
Halogenated DichloromethaneHighThe presence of halogens in both the solute and solvent can lead to favorable interactions.
Ethers Diethyl ether, THFModerate to HighThese solvents have low polarity and can interact with the solute.
Esters Ethyl acetateModerateEthyl acetate has a moderate polarity; some solubility is expected.
Ketones AcetoneModerateAcetone is a polar aprotic solvent; some solubility is expected.
Alcohols Methanol, EthanolLow to ModerateWhile qualitatively described as soluble in methanol, its polarity may limit high solubility.[5][6][7]
Highly Polar Water, DMSOVery Low/InsolubleThe non-polar nature of this compound makes it immiscible with highly polar solvents like water.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Thermostatic Shaking) prep->equil Excess Solute + Solvent sediment Sedimentation equil->sediment 24-72h filter Filtration of Supernatant sediment->filter >24h weigh_sol Weigh Saturated Solution filter->weigh_sol evap Solvent Evaporation weigh_sol->evap weigh_solute Weigh Dry Solute evap->weigh_solute calc Calculate Solubility weigh_solute->calc report Report Data calc->report

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to 3,5-Dibromotoluene: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dibromotoluene, a key intermediate in organic synthesis. It covers essential safety data, detailed handling procedures, and experimental protocols for its synthesis and application, tailored for professionals in research and drug development.

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and physical property data for this compound.

Physical and Chemical Properties
PropertyValueReferences
Chemical Formula C₇H₆Br₂[1]
Molecular Weight 249.93 g/mol [1]
Appearance White to yellow to orange powder to crystal[2]
Melting Point 34-38 °C[2]
Boiling Point 246 °C[2]
Solubility Soluble in Methanol[2]
Density 1.8246 g/cm³ (rough estimate)[2]
GHS Hazard Information
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

GHS Pictogram:

[3]

Protective Equipment and First Aid
SituationRecommended Action
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
In case of Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
In case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
In case of Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Synthesis of this compound from 2,6-Dibromo-4-methylaniline

This protocol details a two-step synthesis of this compound.

Step 1: Diazotization of 2,6-Dibromo-4-methylaniline

  • In a 5 L reaction flask, add 1.5 L of water and 580 g of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in five batches, maintaining the temperature between 0-5 °C to form a pale yellow suspension.

  • Slowly add a solution of 156 g of sodium nitrite dissolved in 500 mL of water, ensuring the temperature does not exceed 5 °C. A small amount of reddish-brown gas may be released as the solid dissolves.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The mixture should become a clear liquid with some foam on the surface.

Step 2: Reduction of the Diazonium Salt

  • Prepare a hypophosphorous acid solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid for 1 hour. Filter to remove any undissolved sodium chloride.

  • Add the hypophosphorous acid solution dropwise to the diazotized solution while maintaining the temperature at 0-5 °C.

  • After the addition, continue stirring at 0-5 °C for 5 hours.

  • Remove the ice bath and allow the reaction to slowly warm to 15-20 °C and stir for an additional 16 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the diazonium salt intermediate.

  • Filter the reaction mixture under reduced pressure and wash the solid with water to obtain the crude product.

Purification of this compound

Recrystallization:

  • Transfer the crude wet product (approximately 570 g) to a suitable flask.

  • Add 800 mL of methanol and heat the mixture to 50 °C with stirring until the solid dissolves completely.

  • Stop heating and allow the solution to cool to 0-10 °C with continuous stirring.

  • Collect the precipitated crystals by suction filtration.

  • Dry the resulting yellow solid product under reduced pressure at 30 °C. This procedure typically yields around 440 g of this compound with a purity of approximately 94% (as determined by HPLC).

Column Chromatography (for higher purity):

For applications requiring higher purity, silica gel column chromatography can be employed.

  • Prepare a slurry of silica gel in a non-polar eluent such as hexane.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 100% hexane) and gradually increasing the polarity.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Handling and Disposal

Safe Handling in the Laboratory
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Avoid breathing dust or vapors.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.

Spill Cleanup Protocol

In the event of a spill of this compound, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]

  • Don Appropriate PPE: Ensure you are wearing the correct PPE, including respiratory protection if necessary.[4]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.[4] Do not use combustible materials like paper towels.[4]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent. Collect all decontamination materials as hazardous waste.[4]

Waste Disposal Protocol
  • Segregation: Collect waste this compound and any contaminated materials in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[4] Do not mix with non-halogenated waste, acids, bases, or oxidizers.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a certified hazardous waste contractor in accordance with local, state, and federal regulations.

Diagrams and Workflows

Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_purification Purification cluster_product Final Product start 2,6-Dibromo-4-methylaniline diazotization Add HCl and cool to 0-5°C start->diazotization In a 5L flask add_nitrite Slowly add NaNO₂ solution diazotization->add_nitrite stir1 Stir for 30 min at 0-5°C add_nitrite->stir1 add_hypo Add hypophosphorous acid solution stir1->add_hypo stir2 Stir for 5h at 0-5°C, then 16h at 15-20°C add_hypo->stir2 filtration Filter and wash with water stir2->filtration recrystallization Recrystallize from Methanol filtration->recrystallization Crude Product drying Dry under reduced pressure recrystallization->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Safe Handling

Safe_Handling cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedures Procedures hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant ppe Personal Protective Equipment (PPE): - Gloves - Goggles - Lab Coat hazards->ppe Inform engineering Engineering Controls: - Fume Hood hazards->engineering Inform admin Administrative Controls: - SOPs - Training hazards->admin Inform handling Safe Handling ppe->handling Enable engineering->handling Enable admin->handling Enable spill Spill Response handling->spill Leads to if incident occurs disposal Waste Disposal handling->disposal Leads to if incident occurs

Caption: Logical relationship for safe handling of this compound.

Experimental Workflow for Suzuki Coupling using an Aryl Bromide

Suzuki_Coupling cluster_reagents Reagents cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_product Final Product aryl_bromide Aryl Bromide (e.g., this compound) combine Combine reagents in a flask aryl_bromide->combine boronic_acid Arylboronic Acid boronic_acid->combine catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->combine base Base (e.g., K₂CO₃) base->combine solvent Solvent (e.g., Toluene/Water) solvent->combine inert Establish inert atmosphere (N₂ or Ar) combine->inert heat Heat the reaction mixture inert->heat cool Cool to room temperature heat->cool Reaction Complete extract Extract with organic solvent cool->extract dry Dry organic layer (e.g., over MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify Crude Product product Biaryl Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

An In-depth Technical Guide to the Electrophilic Bromination of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of toluene, a fundamental and widely utilized reaction in organic synthesis. The document details the core reaction mechanism, regioselectivity, quantitative analysis of product distribution, and detailed experimental protocols.

Core Concepts: Electrophilic Aromatic Substitution

The electron-rich π-system of aromatic rings like toluene makes them susceptible to attack by electrophiles, which are electron-deficient species.[1] In electrophilic aromatic substitution (EAS), a hydrogen atom on the aromatic ring is replaced by an electrophile.[2] Toluene, with its methyl-substituted benzene ring, readily undergoes EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions.[2] The methyl group plays a crucial role in this process; it is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene.[3] This activation stems from the electron-donating nature of the methyl group through both an inductive effect and hyperconjugation, which enriches the electron density of the aromatic ring.[3][4]

The Mechanism of Electrophilic Bromination

The electrophilic bromination of toluene does not occur with molecular bromine (Br₂) alone; it requires the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a potent electrophile.[1][2] The mechanism proceeds in three primary steps:

Step 1: Generation of the Electrophile The Lewis acid catalyst reacts with molecular bromine to form a highly polarized complex, which effectively generates a bromine cation (Br⁺) or a species with a highly electrophilic bromine atom.[3][4][5]

  • Reaction: Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻[4]

Step 2: Electrophilic Attack and Formation of the Arenium Ion The electrophile (Br⁺) is attacked by the π-electrons of the toluene ring, forming a resonance-stabilized carbocation known as an arenium ion or a sigma complex.[4][5] This step temporarily disrupts the aromaticity of the ring.[5] The stability of this intermediate determines the position of the substitution.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the [FeBr₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent.[4] This regenerates the aromatic ring, yielding the bromotoluene product and reforming the catalyst along with hydrogen bromide (HBr) as a byproduct.[4][6]

Diagram 1: Overall Reaction Mechanism

Bromination_Mechanism Overall Reaction Mechanism for Electrophilic Bromination of Toluene cluster_step1 Step 1: Electrophile Generation Br2 Br₂ Electrophile Br⁺[FeBr₄]⁻ Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ Toluene Toluene Arenium Arenium Ion (Sigma Complex) Toluene->Arenium + Br⁺ Products Bromotoluene + HBr + FeBr₃ Arenium->Products + [FeBr₄]⁻

Caption: The three-step mechanism of toluene bromination.

Regioselectivity: The Ortho, Para Directing Effect

The methyl group on the toluene ring directs incoming electrophiles preferentially to the ortho and para positions.[4][7] This regioselectivity is a consequence of the stability of the intermediate arenium ion. When the electrophile attacks at the ortho or para position, one of the resulting resonance structures is a tertiary carbocation, which is significantly more stable than the secondary carbocations formed during a meta attack. This increased stability lowers the activation energy for the ortho and para pathways, making them the major products.

Diagram 2: Arenium Ion Resonance Structures

Arenium_Ion_Resonance Resonance Stabilization of Arenium Ions cluster_ortho Ortho Attack (Favored) cluster_para Para Attack (Favored) cluster_meta Meta Attack (Disfavored) o1 [Structure O1] o2 [Structure O2] o1->o2 resonance o3 [Tertiary Carbocation O3] o2->o3 resonance o3->o1 resonance p1 [Structure P1] p2 [Structure P2] p1->p2 resonance p3 [Tertiary Carbocation P3] p2->p3 resonance p3->p1 resonance m1 [Structure M1] m2 [Structure M2] m1->m2 resonance m3 [Structure M3] m2->m3 resonance m3->m1 resonance

Caption: Resonance structures for ortho, para, and meta attack.

Quantitative Data: Isomer Distribution

The bromination of toluene yields a mixture of ortho-, meta-, and para-bromotoluene. While ortho and para isomers are predominant, trace amounts of the meta isomer are also formed.[8] The precise ratio of these isomers can vary considerably depending on the reaction conditions, including the catalyst, solvent, and temperature.[8] However, the combined ortho and para products consistently account for over 95% of the product mixture.[8]

IsomerProduct Percentage (%)[8]Relative Reactivity (per position)[8]
ortho-Bromotoluene43.09 ± 1.351.00
meta-Bromotoluene0.67 ± 0.310.01
para-Bromotoluene56.26 ± 1.572.61

Note: Data derived from a solvent-free bromination of toluene using an iron staple as a catalyst, with analysis by FTIR spectroscopy.[8]

Under different conditions (85% acetic acid at 25°C), the isomer distribution has been reported as 32.9% ortho, 0.3% meta, and 66.8% para.[9] These variations highlight the sensitivity of the ortho/para ratio to the experimental setup.[8]

Experimental Protocols

The following section outlines a representative microscale procedure for the electrophilic bromination of toluene.

Safety Precautions:

  • Bromine (Br₂) is a hazardous, volatile, and extremely corrosive substance. All manipulations should be performed in a well-ventilated fume hood.[5][10]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles at all times.[10]

  • Toluene is flammable and has toxic effects. Avoid inhalation and skin contact.

Materials and Reagents:

  • Toluene

  • Liquid Bromine (Br₂)

  • Iron source (e.g., a small iron staple, sanded to remove any coating)[3][8]

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Conical vial or small round-bottom flask

  • Stirring mechanism (magnetic stir bar)

  • Separatory funnel

  • Drying tube

Procedure:

  • Catalyst Preparation: Vigorously sand a small iron staple to remove any protective coating and expose the iron metal.[10] Place the staple into a clean, dry conical vial.

  • Reaction Setup: In a fume hood, add toluene (e.g., 0.115 mL) to the vial containing the iron staple.[3]

  • Addition of Bromine: Carefully add liquid bromine (e.g., 0.050 mL) to the toluene. The reaction mixture will turn a reddish-brown color due to the bromine. Loosely cap the vial and allow the mixture to stir at room temperature.

  • Reaction Monitoring: The reaction proceeds as the color of the bromine fades. This typically takes around 30 minutes.[8] The evolution of hydrogen bromide (HBr) gas may also be observed.

  • Quenching and Work-up: Once the bromine color has significantly dissipated, indicating consumption of the reagent, carefully remove the iron staple.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent like dichloromethane. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining HBr and unreacted bromine.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. The solvent can then be removed via rotary evaporation to yield the crude product mixture of bromotoluenes.

  • Analysis: The resulting product mixture can be analyzed by methods such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) Spectroscopy to determine the ratio of ortho, meta, and para isomers.[8] Specific IR absorption bands can be used for quantification: o-bromotoluene (~747 cm⁻¹), m-bromotoluene (~770 cm⁻¹), and p-bromotoluene (~801 cm⁻¹).[1][3]

Diagram 3: Experimental Workflow

Experimental_Workflow General Experimental Workflow for Toluene Bromination A 1. Prepare Catalyst (Clean Iron Staple) B 2. Combine Reactants (Toluene + Iron Staple in Vial) A->B C 3. Add Bromine (In Fume Hood) B->C D 4. Stir at Room Temperature (~30 min) C->D E 5. Quench and Extract (Add CH₂Cl₂, Remove Staple) D->E F 6. Wash Solution (H₂O, then NaHCO₃ solution) E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Isolate Product (Remove Solvent) G->H I 9. Analyze Product Mixture (GC or FTIR) H->I

Caption: A typical workflow for the microscale bromination of toluene.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromotoluene from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of a robust multi-step synthesis for 3,5-dibromotoluene, starting from the readily available precursor, p-toluidine. The described pathway is a common and reliable method in organic synthesis, involving the protection of the amine, directed bromination, deprotection, and a final deamination via a Sandmeyer-type reaction. This document offers detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and understanding in a research and development setting.

Synthesis Pathway Overview

The conversion of p-toluidine to this compound is a multi-step process designed to overcome the directing effects of the amino and methyl groups to achieve the desired 3,5-substitution pattern. Direct bromination of toluene is challenging for achieving this specific isomer with high selectivity.[1] The chosen pathway involves the following key transformations:

  • Protection: The highly activating amino group of p-toluidine is protected via acetylation to form N-(4-methylphenyl)acetamide. This moderates the reactivity of the aromatic ring and prevents side reactions.

  • Bromination: The acetylated intermediate is subjected to electrophilic bromination. The acetamido group acts as an ortho-, para-director, and since the para position is blocked by the methyl group, bromine atoms are directed to the two ortho positions, yielding N-(2,6-dibromo-4-methylphenyl)acetamide.

  • Deprotection: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield 2,6-dibromo-4-methylaniline.

  • Diazotization & Reduction: The amino group of 2,6-dibromo-4-methylaniline is converted into a diazonium salt, which is an excellent leaving group. Subsequent reduction, typically with hypophosphorous acid (H₃PO₂), removes the diazonium group and replaces it with a hydrogen atom, affording the final product, this compound.[2][3][4]

Data Presentation

Table 1: Physical Properties of Key Compounds
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
p-Toluidinep-ToluidineC₇H₉N107.1543-45200
N-(4-methylphenyl)acetamideN-(4-methylphenyl)acetamideC₉H₁₁NO149.19147-151307
2,6-Dibromo-4-methylaniline2,6-Dibromo-4-methylanilineC₇H₇Br₂N264.9579-82267
This compoundthis compoundC₇H₆Br₂249.9334-38[1]246[1]
Table 2: Summary of Reaction Conditions and Expected Yields
StepReactionKey ReagentsSolventTemp (°C)TimeTypical Yield (%)
1Acetylationp-Toluidine, Acetic Anhydride, Sodium AcetateWater, HClRoom Temp10-20 min>90%[5]
2BrominationN-(4-methylphenyl)acetamide, BromineGlacial Acetic AcidRoom Temp30-60 min~75-85%
3HydrolysisN-(2,6-dibromo-4-methylphenyl)acetamide, H₂SO₄Ethanol, WaterReflux1-2 h~90%
4 & 5Diazotization & Reduction2,6-Dibromo-4-methylaniline, NaNO₂, HCl, H₃PO₂Water0-521 h~93%[6]

Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation)

This protocol is adapted from standard procedures for the N-acylation of anilines.[5][7]

  • Reagents:

    • p-Toluidine (e.g., 5.0 g, 46.7 mmol)

    • Concentrated Hydrochloric Acid (~4.5 mL)

    • Water (150 mL)

    • Acetic Anhydride (e.g., 5.5 mL, 58.3 mmol)

    • Sodium Acetate (e.g., 5.3 g, 64.6 mmol) dissolved in 20 mL of water

  • Procedure:

    • In a 500 mL flask, dissolve p-toluidine in 150 mL of water and add the concentrated HCl. Stir until a clear solution of p-toluidinium chloride is formed.

    • To this solution, add acetic anhydride with vigorous swirling.

    • Immediately add the prepared sodium acetate solution. A white precipitate of N-(4-methylphenyl)acetamide should form instantly.[5] The sodium acetate acts as a base to deprotonate the anilinium ion, facilitating the reaction.[8]

    • Cool the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.

    • Collect the white solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the product. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Step 2: Synthesis of N-(2,6-dibromo-4-methylphenyl)acetamide (Bromination)
  • Reagents:

    • N-(4-methylphenyl)acetamide (e.g., 5.0 g, 33.5 mmol)

    • Glacial Acetic Acid (50 mL)

    • Bromine (e.g., 3.8 mL, 73.7 mmol)

  • Procedure:

    • Dissolve N-(4-methylphenyl)acetamide in 50 mL of glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add the bromine dropwise to the stirred solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.

    • Pour the reaction mixture into a large beaker containing 400 mL of cold water. A solid precipitate will form.

    • Stir the suspension for 10 minutes, then collect the crude product by vacuum filtration.

    • Wash the solid with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by a thorough wash with water.

    • Dry the product. The crude N-(2,6-dibromo-4-methylphenyl)acetamide can be purified by recrystallization from ethanol.

Step 3: Synthesis of 2,6-Dibromo-4-methylaniline (Hydrolysis)
  • Reagents:

    • N-(2,6-dibromo-4-methylphenyl)acetamide (e.g., 7.0 g, 21.8 mmol)

    • Ethanol (95%, 40 mL)

    • Concentrated Sulfuric Acid (10 mL)

    • Water (10 mL)

  • Procedure:

    • Place the crude N-(2,6-dibromo-4-methylphenyl)acetamide and ethanol in a round-bottomed flask.

    • Carefully add the concentrated sulfuric acid, followed by the water.

    • Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress using TLC.

    • After cooling, pour the reaction mixture into 250 mL of ice water.

    • Make the solution strongly alkaline (pH > 10) by slowly adding a concentrated sodium hydroxide solution. This will precipitate the free amine.

    • Cool the mixture in an ice bath and collect the solid 2,6-dibromo-4-methylaniline by vacuum filtration.

    • Wash the product with cold water until the washings are neutral.

    • Dry the purified product.

Step 4 & 5: Synthesis of this compound (Diazotization and Reduction)

This protocol is based on a Sandmeyer-type reaction employing hypophosphorous acid as the reducing agent.[6]

  • Reagents:

    • 2,6-Dibromo-4-methylaniline (e.g., 50.0 g, 188 mmol)

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite (NaNO₂) (e.g., 15.6 g, 226 mmol) dissolved in 50 mL water

    • Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O) (e.g., 52.4 g)

    • 30% Hydrochloric Acid (e.g., 60.1 g)

  • Procedure:

    • Diazotization: In a suitable reaction vessel, suspend 2,6-dibromo-4-methylaniline in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add the cold sodium nitrite solution dropwise while maintaining the temperature strictly between 0-5°C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring at 0-5°C for 30 minutes. A clear solution of the diazonium salt should form.[6]

    • Reduction: In a separate beaker, prepare the reducing solution by mixing sodium hypophosphite monohydrate with 30% hydrochloric acid. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid solution, again keeping the temperature at 0-5°C.

    • After the addition is complete, continue stirring at 0-5°C for 5 hours.[6]

    • Remove the ice bath and allow the mixture to slowly warm to room temperature (15-20°C), then stir for an additional 16-20 hours.[6]

    • The crude this compound will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield the final product.[6]

Mandatory Visualizations

Overall Synthesis Pathway

Synthesis_Pathway Synthesis of this compound from p-Toluidine p_toluidine p-Toluidine acetamide N-(4-methylphenyl)acetamide p_toluidine->acetamide 1. Acetylation (CH₃CO)₂O dibromo_acetamide N-(2,6-dibromo-4- methylphenyl)acetamide acetamide->dibromo_acetamide 2. Bromination Br₂ / AcOH dibromo_aniline 2,6-Dibromo-4-methylaniline dibromo_acetamide->dibromo_aniline 3. Hydrolysis H₂SO₄ / EtOH diazonium Diazonium Salt Intermediate dibromo_aniline->diazonium 4. Diazotization NaNO₂ / HCl, 0-5°C final_product This compound diazonium->final_product 5. Reduction H₃PO₂

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Example (Diazotization & Reduction)

Experimental_Workflow Workflow for Diazotization and Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aniline Suspend Amine in HCl/H₂O cool_aniline Cool to 0-5°C prep_aniline->cool_aniline diazotize Add NaNO₂ solution to amine (Maintain 0-5°C) cool_aniline->diazotize prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->diazotize prep_h3po2 Prepare cold H₃PO₂ solution reduction Add diazonium salt to H₃PO₂ (Maintain 0-5°C) prep_h3po2->reduction stir_diazo Stir for 30 min diazotize->stir_diazo stir_diazo->reduction stir_cold Stir for 5 hours at 0-5°C reduction->stir_cold stir_warm Warm to RT, stir 16h stir_cold->stir_warm extract Extract with Organic Solvent stir_warm->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Recrystallization) evaporate->purify

Caption: General experimental workflow for the final two steps.

References

An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis of 3,5-dibromotoluene, with a focus on the comparison between theoretical and experimental yields. It delves into various synthetic methodologies, providing detailed experimental protocols and highlighting the factors that influence reaction outcomes. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The precise substitution pattern of the bromine atoms on the toluene ring makes it a valuable building block in organic chemistry. However, the synthesis of the 3,5-isomer presents challenges, as direct bromination of toluene predominantly yields ortho- and para-substituted products. This guide explores more effective, multi-step synthetic routes that offer higher yields and selectivity.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. It is calculated based on the stoichiometry of the balanced chemical equation.

For the synthesis of this compound, the most viable routes are multi-step processes. Below are the balanced chemical equations for the key steps in a high-yield synthesis starting from 2,6-dibromo-4-methylaniline.

Step 1: Diazotization of 2,6-Dibromo-4-methylaniline

C₇H₇Br₂N + NaNO₂ + 2HCl → C₇H₆Br₂N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Reduction of the Diazonium Salt

C₇H₆Br₂N₂⁺Cl⁻ + H₃PO₂ + H₂O → C₇H₆Br₂ + N₂ + H₃PO₃ + HCl

Overall Reaction:

C₇H₇Br₂N + NaNO₂ + H₃PO₂ + HCl → C₇H₆Br₂ + N₂ + H₃PO₃ + NaCl + H₂O

To calculate the overall theoretical yield, the molar masses of the limiting reactant (2,6-dibromo-4-methylaniline) and the product (this compound) are used.

  • Molar Mass of 2,6-Dibromo-4-methylaniline (C₇H₇Br₂N): 264.95 g/mol

  • Molar Mass of this compound (C₇H₆Br₂): 249.93 g/mol

Calculation Example:

If starting with 500 g of 2,6-dibromo-4-methylaniline:

  • Moles of 2,6-dibromo-4-methylaniline = 500 g / 264.95 g/mol ≈ 1.887 mol

  • Theoretical moles of this compound = 1.887 mol (based on a 1:1 molar ratio)

  • Theoretical yield of this compound = 1.887 mol * 249.93 g/mol ≈ 471.6 g

Comparison of Synthetic Routes and Yields

Direct bromination of toluene is generally not a preferred method for the synthesis of this compound due to the ortho- and para-directing nature of the methyl group, leading to a mixture of isomers and low yields of the desired product. Multi-step syntheses, while more complex, offer significantly higher yields and purity.

Synthetic RouteStarting MaterialKey StepsReported Experimental Yield (%)
Multi-step Synthesis2,6-Dibromo-4-methylanilineDiazotization, Reduction93%[1]
Multi-step Synthesisp-ToluidineBromination, Diazotization, ReductionNot explicitly stated as a single value, but individual steps are generally high-yielding.
Direct BrominationTolueneElectrophilic Aromatic Substitution50-70% (with a mixture of isomers)[2]

Detailed Experimental Protocols

High-Yield Synthesis from 2,6-Dibromo-4-methylaniline[1]

This protocol describes a two-step, one-pot synthesis that achieves a high experimental yield of this compound.

Materials:

  • 2,6-Dibromo-4-methylaniline (500 g)

  • Concentrated Hydrochloric Acid (580 g)

  • Sodium Nitrite (156 g)

  • Sodium Hypophosphite Monohydrate (524 g)

  • Methanol (800 mL)

  • Water

Procedure:

  • Diazotization:

    • To a 5L reaction vessel, add 1.5 L of water and 580 g of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in five portions, maintaining the temperature at 0-5 °C. The mixture will form a pale yellow suspension.

    • Prepare a solution of 156 g of sodium nitrite in 500 mL of water.

    • Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature does not exceed 5 °C. A small amount of reddish-brown gas will be released as the solid dissolves.

    • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The solution should become clear with some foam on the surface.

  • Reduction:

    • Prepare a hypophosphorous acid solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Stir for 1 hour and filter to remove any undissolved solids.

    • Add the hypophosphorous acid solution dropwise to the diazonium salt solution while maintaining the temperature at 0-5 °C.

    • After the addition, continue stirring at 0-5 °C for 5 hours.

    • Remove the ice bath and allow the reaction to slowly warm to 15-20 °C and stir for an additional 16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture under reduced pressure and wash the solid with water to obtain a wet product (approximately 570 g).

    • Add 800 mL of methanol to the wet product and heat to 50 °C with stirring until the solid melts and forms a separate layer.

    • Stop heating and cool the mixture to 0-10 °C with stirring.

    • Collect the solid product by suction filtration (approximately 514 g of wet product).

    • Dry the product under reduced pressure at 30 °C to yield 440 g of this compound as a yellow solid.

Experimental Yield Calculation:

  • Experimental Yield: 440 g

  • Theoretical Yield: 471.6 g (as calculated above)

  • Percent Yield: (440 g / 471.6 g) * 100% ≈ 93.3%

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the high-yield synthesis of this compound from 2,6-dibromo-4-methylaniline.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction Using 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. 3,5-Dibromotoluene is a valuable and versatile building block in this context. Its two bromine atoms, positioned meta to the methyl group, can be selectively or exhaustively functionalized to create a diverse array of biaryl and polyaryl compounds. These products are of significant interest in medicinal chemistry, serving as core scaffolds for pharmaceuticals, and in materials science for the development of novel organic electronics and polymers.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound, covering both selective mono-arylation and exhaustive di-arylation.

Key Concepts and Reaction Mechanism

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle

Applications in Synthesis

The Suzuki coupling of this compound is a powerful tool for the synthesis of complex molecules. For instance, it is a key step in the synthesis of ligands for cyclometalated platinum(II) complexes used in organic light-emitting diodes (OLEDs).[1] Additionally, derivatives of this compound are precursors to macrocycles with applications in materials science.

Quantitative Data Summary

The following tables summarize representative conditions and yields for the mono- and di-arylation of this compound with various arylboronic acids. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.

Table 1: Selective Mono-arylation of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8012~75-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane/H₂O9010~80-90
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8516~70-80
42-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O7024~65-75

Yields are approximate and based on typical results for similar substrates; optimization is recommended.

Table 2: Di-arylation of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid (2.2 eq)Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O10024>90
24-Tolylboronic acid (2.5 eq)Pd(OAc)₂ (3)P(o-tolyl)₃ (6)K₂CO₃Toluene/H₂O11018>90
34-Methoxyphenylboronic acid (2.2 eq)PdCl₂(dppf) (4)-CsFDME/H₂O9524>85
41-Naphthylboronic acid (2.5 eq)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10020>80

Yields are approximate and based on typical results for similar substrates; optimization is recommended.

Experimental Protocols

Important Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Solvents should be degassed prior to use.

  • The purity of the reagents, particularly the boronic acid, is crucial for high yields.

Experimental_Workflow

Protocol 1: Selective Mono-arylation of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate.

  • Add degassed toluene and degassed water in a 4:1 ratio (v/v).

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-phenyltoluene.

Protocol 2: Di-arylation of this compound with 4-Tolylboronic Acid

Materials:

  • This compound (1.0 equiv.)

  • 4-Tolylboronic acid (2.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (4.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, 4-tolylboronic acid, and potassium carbonate.

  • Add degassed 1,4-dioxane and degassed water in a 3:1 ratio (v/v).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

  • Seal the flask and heat the reaction to 100 °C with vigorous stirring.

  • Maintain the reaction for 18-24 hours or until the starting material is consumed as indicated by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield 3,5-di(p-tolyl)toluene.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxidation)Ensure a strictly inert atmosphere and use freshly opened or properly stored catalyst.
Poor quality boronic acidUse fresh, dry boronic acid. Consider converting it to the corresponding boronate ester.
Inefficient base or solvent systemScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/water, THF/water).
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas.
Catalyst decompositionUse a more robust ligand or a pre-catalyst.
Incomplete Conversion Insufficient reaction time or temperatureIncrease the reaction time and/or temperature.
Catalyst deactivationIncrease catalyst loading or add a fresh portion of catalyst.
Difficulty with Product Isolation Emulsion during work-upAdd more brine or filter through a pad of celite.
Co-elution during chromatographyTry a different solvent system for chromatography or consider recrystallization.

References

Preparation of 3-Bromo-5-methylphenylmagnesium Bromide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of the mono-Grignard reagent from 3,5-dibromotoluene, yielding 3-bromo-5-methylphenylmagnesium bromide. This versatile organometallic intermediate is a valuable building block in organic synthesis, particularly for the introduction of the 3-bromo-5-methylphenyl moiety in the development of novel pharmaceutical compounds and other complex molecules. This application note details the reaction principles, potential side reactions, a step-by-step experimental protocol, and a summary of expected quantitative data.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[1] The synthesis of a Grignard reagent from a dihalogenated aromatic compound like this compound presents a unique challenge: the potential for the formation of a di-Grignard reagent or polymerization through Wurtz-type coupling.[2] However, by carefully controlling the stoichiometry and reaction conditions, it is possible to selectively form the mono-Grignard reagent. This targeted synthesis is crucial for subsequent reactions where precise functionalization is required.

The formation of the Grignard reagent is initiated by the oxidative addition of magnesium metal to the carbon-bromine bond.[3] This process is highly sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere. Activation of the magnesium surface is often required to overcome the passivating magnesium oxide layer.

Signaling Pathways and Logical Relationships

The preparation of the Grignard reagent from this compound involves a series of critical steps and considerations, from initial setup to the final product. The following diagram illustrates the logical workflow of the experimental process.

Grignard_Preparation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Use A Dry Glassware B Activate Magnesium A->B E Initiate Reaction B->E C Prepare Anhydrous Solvent D Prepare this compound Solution C->D D->E F Slow Addition of Dibromotoluene E->F G Maintain Reflux F->G H Monitor Completion G->H I Cool to Room Temperature H->I J Titrate to Determine Concentration I->J K Immediate Use in Subsequent Reaction J->K

Workflow for the synthesis of 3-bromo-5-methylphenylmagnesium bromide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of the mono-Grignard reagent from this compound. Precise control of these parameters is essential for maximizing the yield of the desired product and minimizing side reactions.

ParameterValueNotes
Reactants
This compound1.0 equiv.Starting aromatic dihalide.
Magnesium Turnings1.1 - 1.2 equiv.Slight excess to ensure complete reaction of the halide.
IodineCatalytic amountUsed for activation of magnesium.
Solvent
Anhydrous Tetrahydrofuran (THF)~5-10 mL per mmol of this compoundMust be strictly anhydrous.
Reaction Conditions
Initiation TemperatureRoom temperature to gentle warmingReaction is exothermic once initiated.
Reaction TemperatureGentle reflux (~66 °C for THF)Maintained by the exothermicity of the reaction and external heating if necessary.
Addition Time30 - 60 minutesSlow, dropwise addition is crucial to control the reaction rate.
Reaction Time (post-addition)1 - 2 hoursTo ensure complete conversion.
Expected Outcome
Product3-Bromo-5-methylphenylmagnesium bromideMono-Grignard reagent.
Expected Yield70-85%Based on similar aromatic Grignard preparations and mono-substitution preference.
Major ByproductWurtz coupling productsMinimized by slow addition and controlled temperature.

Experimental Protocol

Materials:

  • This compound (C₇H₆Br₂)

  • Magnesium turnings (Mg)

  • Iodine (I₂) crystal

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (for quenching, optional for characterization)

  • 1.0 M HCl in diethyl ether (for titration)

  • 1,10-Phenanthroline (indicator for titration)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

  • Glassware for titration (buret, flasks)

Procedure:

1. Preparation of Apparatus:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • The apparatus consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen/argon inlet.

2. Magnesium Activation:

  • Place magnesium turnings (1.1-1.2 equivalents) into the reaction flask.

  • Add a single crystal of iodine.

  • Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor sublimes and coats the surface of the magnesium turnings.

  • Allow the flask to cool to room temperature under the inert atmosphere.

3. Reaction Setup:

  • Add enough anhydrous THF to the flask to cover the activated magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

4. Grignard Reagent Formation:

  • Begin vigorous stirring of the magnesium suspension.

  • Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the reaction flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling. An external cooling bath (water or ice) can be used if the reaction becomes too vigorous.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain a slow reflux for an additional 1-2 hours to ensure complete reaction. The solution will typically appear as a cloudy, grayish-brown suspension.

5. Determination of Grignard Reagent Concentration (Titration):

  • The concentration of the freshly prepared Grignard reagent should be determined before use in subsequent reactions.

  • In a dry flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF to act as an indicator.

  • Add a known volume (e.g., 1.0 mL) of the Grignard solution to the indicator solution.

  • Titrate this solution with a standardized solution of 1.0 M HCl in diethyl ether until the color of the indicator disappears.

  • Calculate the molarity of the Grignard reagent based on the volume of titrant used.

6. Use of the Grignard Reagent:

  • The prepared 3-bromo-5-methylphenylmagnesium bromide solution should be used immediately for the best results. If storage is necessary, it should be kept under a strict inert atmosphere.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely reactive with water and protic solvents. All equipment and reagents must be scrupulously dry.[2]

  • Inert Atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere to prevent reaction with oxygen and moisture.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. Proper temperature control and slow addition of the halide are essential to prevent a runaway reaction.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Reagents: Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).

By following this detailed protocol, researchers can reliably prepare 3-bromo-5-methylphenylmagnesium bromide for use in a variety of synthetic applications, contributing to the advancement of drug discovery and development.

References

3,5-Dibromotoluene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromotoluene is a valuable and versatile building block in organic synthesis, prized for its two reactive bromine atoms positioned meta to a methyl group. This arrangement allows for selective functionalization through a variety of cross-coupling and organometallic reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and experimental protocols for several key synthetic transformations involving this compound.

Chemical Properties:

PropertyValue
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 34-38 °C
Boiling Point 246 °C
CAS Number 1611-92-3

Key Synthetic Applications

The two bromine atoms on the aromatic ring of this compound serve as handles for a range of synthetic transformations, enabling the construction of complex molecular architectures. Key applications include:

  • Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of C-C and C-N bonds, respectively.

  • Organometallic Chemistry: Formation of Grignard and organolithium reagents opens up possibilities for nucleophilic addition to a wide range of electrophiles.

  • Cyanation Reactions: Introduction of a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound reaction + reactant1->reaction reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->reaction product 3,5-Diaryl-toluene reaction_conditions Pd Catalyst Base reaction->product Suzuki Coupling

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100892
33-Tolylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene1101688
4Naphthalene-2-boronic acidPd(PPh₃)₄ (5)Na₂CO₃Ethanol/H₂O802481

Experimental Protocol: Synthesis of 3,5-Diphenyltoluene (Representative)

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (2.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[3][4][5] This reaction is a powerful tool for the preparation of arylamines.

General Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound reaction + reactant1->reaction reactant2 Amine (R₂NH) reactant2->reaction product 3,5-Bis(amino)-toluene reaction_conditions Pd Catalyst Ligand Base reaction->product Buchwald-Hartwig Amination

Caption: General scheme of the Buchwald-Hartwig amination with this compound.

Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001295
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102488
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001891
4DiphenylaminePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene1002490

Experimental Protocol: Synthesis of N,N'-Diphenyl-5-methyl-1,3-phenylenediamine (Representative)

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a phosphine ligand (e.g., XPhos, 2 mol%), and a base (e.g., NaOt-Bu, 2.2 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and aniline (2.1 equiv.) to the tube, followed by an anhydrous, degassed solvent such as toluene.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-120 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1][6]

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound reaction + reactant1->reaction reactant2 Terminal Alkyne (R-C≡CH) reactant2->reaction product 3,5-Bis(alkynyl)-toluene reaction_conditions Pd Catalyst Cu(I) Co-catalyst Base reaction->product Sonogashira Coupling

Caption: General scheme of the Sonogashira coupling with this compound.

Representative Quantitative Data for Sonogashira Coupling of Aryl Bromides:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF651285
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF80890
31-HexynePd(OAc)₂ (2) + PPh₃ (4)CuI (5)PiperidineToluene901682
4EthynylbenzenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NAcetonitrile701088

Experimental Protocol: Synthesis of 1,3-Bis(phenylethynyl)-5-methylbenzene (Representative)

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and phenylacetylene (2.2 equiv.) in a degassed solvent like THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Base Addition: Add a degassed amine base such as triethylamine or diisopropylamine.

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (50-80 °C).

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic phase, remove the solvent, and purify the product by column chromatography.

Organometallic Reactions

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into a Grignard reagent, which is a powerful nucleophile for forming new C-C bonds by reacting with various electrophiles such as aldehydes, ketones, and esters.[7][8][9]

General Reaction Scheme:

Grignard_Reaction cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition start This compound grignard 3,5-Dibromo-x-tolylmagnesium bromide start->grignard Mg, THF product Functionalized Toluene Derivative grignard->product 1. Electrophile 2. H₃O⁺ workup electrophile Electrophile (e.g., RCHO) Lithiation cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Electrophilic Quench start This compound lithiated Lithiated Intermediate start->lithiated n-BuLi, THF, -78 °C product Functionalized This compound lithiated->product E⁺ electrophile Electrophile (E⁺) RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone NFkB NF-κB Pathway (Inflammation) AT1R->NFkB BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Candesartan Candesartan Candesartan->AT1R blocks

References

Application Note and Experimental Protocol for the Synthesis of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,5-Dibromotoluene, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] The described method is a two-stage process commencing with the diazotization of 2,6-Dibromo-4-methylaniline, followed by a reduction reaction to yield the target compound. This protocol is intended for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₇H₆Br₂, is a disubstituted aromatic compound.[1][2][3][4][5] It serves as a versatile building block in organic chemistry due to the reactivity of its bromine atoms, which can participate in various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] While direct bromination of toluene is a possible synthetic route, it often leads to challenges in achieving the desired meta-substitution pattern with high selectivity.[1][2] A more controlled and reliable synthesis involves starting from an appropriately substituted aniline derivative, such as 2,6-Dibromo-4-methylaniline.[2][6] This protocol details a robust procedure for the synthesis of this compound with a high yield and purity.[6]

Reaction Scheme

The synthesis proceeds in two main stages:

  • Diazotization: 2,6-Dibromo-4-methylaniline is treated with sodium nitrite in the presence of a strong acid to form an intermediate diazonium salt.

  • Reduction (Sandmeyer-type reaction): The diazonium salt is subsequently reduced using a reducing agent like sodium hypophosphite to yield this compound.[6]

Materials and Equipment

Reagents and ChemicalsEquipment
2,6-Dibromo-4-methylaniline5L Reaction Bottle
Hydrochloric acid (conc.)Mechanical Stirrer
Sodium nitriteIce Bath
Sodium hypophosphite monohydrateBuchner Funnel and Flask
MethanolVacuum Filtration Apparatus
Water (deionized)Beakers and Graduated Cylinders
Thermometer
pH meter/paper
Drying Oven

Experimental Protocol

Stage 1: Diazotization of 2,6-Dibromo-4-methylaniline [6]

  • To a 5L reaction bottle, add 1.5L of water and 580 g of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • While stirring, add 500 g of 2,6-Dibromo-4-methylaniline in five portions, ensuring the temperature is maintained between 0-5 °C. The mixture will form a pale yellow suspension.

  • Prepare a solution of 156 g of sodium nitrite in 500 mL of water.

  • Slowly add the sodium nitrite solution to the suspension, keeping the temperature below 5 °C. A small amount of reddish-brown gas may be released as the solid dissolves.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes. The mixture should become a clear liquid with some foam on the surface.

Stage 2: Reduction of the Diazonium Salt [6]

  • Prepare a solution of hypophosphorous acid by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Stir for 1 hour and filter to remove any undissolved sodium chloride.

  • Add the hypophosphorous acid solution dropwise to the diazonium salt solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 5 hours.

  • Remove the ice bath and allow the reaction mixture to slowly warm to 15-20 °C.

  • Continue stirring for 16 hours at this temperature.

  • Filter the resulting precipitate under reduced pressure and wash with water to obtain the wet product.

Purification [6]

  • Transfer the wet product (approximately 570 g) to a suitable container and add 800 mL of methanol.

  • Heat the mixture to 50 °C with stirring until the solid melts and forms a separate layer.

  • Stop heating and allow the mixture to cool to 0-10 °C with stirring.

  • Collect the solid by suction filtration.

  • Dry the product under reduced pressure at 30 °C to obtain a yellow solid.

Data Presentation

ParameterValueReference
Starting Material2,6-Dibromo-4-methylaniline (500 g)[6]
Final ProductThis compound[6]
Yield440 g (93%)[6]
Purity (HPLC)94%[6]
AppearanceYellow solid[6]
Melting Point34-38 °C[2][7]
Boiling Point246 °C[2][3][7]
Molecular Weight249.93 g/mol [2][3][4][5][7][8]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • The reaction should be carried out in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry; do not isolate the intermediate diazonium salt.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and is toxic.

  • The reaction may release nitrogen gas; ensure adequate ventilation.

Characterization

The final product can be characterized using standard analytical techniques:

  • NMR Spectroscopy: To confirm the structure and purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.[8]

  • Melting Point Analysis: To assess purity.[2][7]

Visualization of Experimental Workflow

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A Start: Prepare Acidic Solution (Water + HCl) B Add 2,6-Dibromo-4-methylaniline (0-5 °C) A->B Cool C Diazotization: Add Sodium Nitrite Solution (<5 °C, 30 min) B->C Stir E Reduction: Add Reducing Agent (0-5 °C, 5 h) C->E Dropwise Addition D Prepare Reducing Agent (Sodium Hypophosphite + HCl) D->E F Stir at Room Temperature (15-20 °C, 16 h) E->F Warm G Isolation: Vacuum Filtration and Washing F->G Precipitation H Purification: Recrystallization from Methanol G->H Wet Product I Drying under Vacuum (30 °C) H->I Purified Solid J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Biphenyl Scaffolds via Suzuki-Miyaura Coupling and the Role of Angiotensin II Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

Extensive literature review and database searches were conducted to ascertain the role of 3,5-Dibromotoluene as a starting material in the synthesis of Candesartan. The search results indicate that this compound is not a commonly documented precursor in established synthetic routes for Candesartan. The synthesis of the core biphenyl structure of Candesartan typically originates from monobrominated toluene derivatives or other advanced intermediates.

This document, therefore, provides a detailed application note on a representative Suzuki-Miyaura cross-coupling reaction. This protocol illustrates the synthesis of a biphenyl scaffold from a dibrominated aromatic compound, a fundamental transformation analogous to the formation of the core structure in Angiotensin II Receptor Blockers (ARBs) like Candesartan. Furthermore, we provide insights into the mechanism of action of Candesartan by visualizing its target signaling pathway.

Application Note: Synthesis of a Biphenyl Compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceuticals. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.

Below is a representative protocol for the Suzuki-Miyaura coupling of a generic dibromoaromatic compound with an arylboronic acid. This serves as a model for the construction of the biphenyl core structure.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a substituted biphenyl compound from a dibromoaromatic precursor and an arylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Dibromoaromatic compound (e.g., 1,3-Dibromobenzene)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dibromoaromatic compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 ratio) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired biphenyl product.

Quantitative Data Summary

The following table summarizes representative quantitative data for a model Suzuki-Miyaura cross-coupling reaction. Yields and reaction times can vary based on the specific substrates, catalyst, and conditions used.

Reactant 1 (1.0 eq)Reactant 2 (1.1 eq)Catalyst (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1,3-Dibromobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O (4:1)10014~85
1,4-DibromobenzenePhenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O (3:1)9012~90

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start: Assemble Reactants (Dibromo-compound, Boronic Acid, Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Add Solvents) start->setup reaction Heating & Stirring (Reflux) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Reaction Incomplete workup Reaction Work-up (Cooling, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Biphenyl purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Angiotensin II Receptor Blockade by Candesartan

Candesartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT₁ receptor. This blockade prevents the downstream signaling cascade initiated by angiotensin II, leading to vasodilation and a reduction in blood pressure.

Angiotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT₁ Receptor Gq Gq/11 protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes AngII Angiotensin II AngII->AT1R Binds to Candesartan Candesartan Candesartan->AT1R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects: - Vasoconstriction - Aldosterone Secretion - Cell Growth & Proliferation PKC->Physiological_Effects Ca_release->Physiological_Effects

Caption: Angiotensin II signaling pathway and the inhibitory action of Candesartan.[1][2][3][4][5]

Conclusion

While this compound is not a documented starting material for the synthesis of Candesartan, the principles of forming the essential biphenyl core are well-established in organic chemistry. The provided protocol for the Suzuki-Miyaura cross-coupling serves as a valuable guide for researchers working on the synthesis of biaryl compounds. Understanding the mechanism of action of drugs like Candesartan, as depicted in the signaling pathway diagram, is crucial for the development of new and improved therapeutic agents targeting the renin-angiotensin system.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromotoluene is a versatile chemical intermediate, the structure of which allows for sequential or double cross-coupling reactions to introduce a variety of functional groups in a controlled manner. The presence of two bromine atoms at the meta positions of the toluene ring makes it a valuable building block for the synthesis of complex organic molecules.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions are of paramount importance in the pharmaceutical industry for the rapid generation of compound libraries and the synthesis of active pharmaceutical ingredients.[2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with various coupling partners.

General Experimental Workflow

A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is depicted below. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the palladium catalyst.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine this compound, coupling partner, base, palladium catalyst, and ligand in a dried Schlenk flask. degas Degas solvent and add to the flask. setup->degas heat Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen). degas->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor quench Quench the reaction and perform aqueous work-up. monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the product by column chromatography or recrystallization. dry->purify

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically arylboronic acids. This reaction is widely used to synthesize biaryl compounds.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle center Pd(0)L2 ArPdBr Ar(Br)Pd(II)L2 center->ArPdBr ArBr2 A Oxidative Addition A->ArPdBr B Transmetalation ArPdAr Ar(Ar')Pd(II)L2 B->ArPdAr C Reductive Elimination C->center Product 3,5-Diaryl-toluene (Ar-Ar') C->Product ArBr This compound (ArBr2) ArBr->A ArPdBr->B ArPdBr->ArPdAr Ar'B(OR)2 Base ArPdAr->center Ar-Ar' ArPdAr->C Boronic Ar'B(OR)2 Boronic->B Base Base Base->B

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Double Suzuki-Miyaura Coupling of 3,5-Dihaloarenes

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/H₂O802485
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001892
33-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101288
42-Thienylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄1,4-Dioxane1002475

Data is illustrative and based on typical conditions for similar dihaloarenes.

Detailed Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3-4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or a mixture with water and/or ethanol)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), the base (3.0 equiv.), and the palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3,5-diaryl-toluene.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of this compound with primary or secondary amines.[4][5] This reaction is instrumental in the synthesis of various nitrogen-containing compounds relevant to drug discovery.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center Pd(0)L2 ArPdBr Ar(Br)Pd(II)L2 center->ArPdBr ArBr2 A Oxidative Addition A->ArPdBr B Amine Coordination & Deprotonation AmidoComplex [ArPd(II)L(NR'R'')]' B->AmidoComplex C Reductive Elimination C->center Product 3,5-Diamino-toluene (Ar(NR'R'')2) C->Product ArBr This compound (ArBr2) ArBr->A ArPdBr->B ArPdBr->AmidoComplex HNR'R'' Base AmidoComplex->center Ar(NR'R'') AmidoComplex->C Amine HNR'R'' Amine->B Base Base Base->B

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data for Double Buchwald-Hartwig Amination of 3,5-Dihaloarenes

The following table presents representative data for the double amination of dihaloarenes, which can be extrapolated for reactions with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001690
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102482
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001885
4PyrrolidinePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801295

Data is illustrative and based on typical conditions for similar dihaloarenes.

Detailed Experimental Protocol: Double Buchwald-Hartwig Amination

This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (2.2 - 2.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, or LHMDS, 2.5-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (2 mol%), and the phosphine ligand (4 mol%).

  • Add the base (2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent, followed by the amine (2.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynyl arenes.[2][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar(Br)Pd(II)L2 Pd0->ArPdBr ArPdC ArPd(II)(C≡CR)L2 ArPdBr->ArPdC Transmetalation ArPdC->Pd0 Product 3,5-Dialkynyl-toluene (Ar(C≡CR)2) ArPdC->Product Reductive Elimination ArBr This compound (ArBr2) ArBr->Pd0 Oxidative Addition Alkyne H-C≡CR CuBr Cu(I)Br Alkyne->CuBr Base CuC Cu(I)-C≡CR CuBr->CuC CuC->ArPdBr Base Base

Figure 4: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Quantitative Data for Double Sonogashira Coupling of 3,5-Dihaloarenes

The following table provides representative examples of double Sonogashira couplings on dihaloarenes.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF651288
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)DIPAToluene801891
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃DMF902478
4EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (6)Cs₂CO₃1,4-Dioxane1001685

Data is illustrative and based on typical conditions for similar dihaloarenes.

Detailed Experimental Protocol: Double Sonogashira Coupling

This protocol provides a general method for the double Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-4 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 3-6 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous and degassed solvent (e.g., THF, Toluene, or DMF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (3 mol%), and the copper(I) co-catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (2.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a wide array of 3,5-disubstituted toluene derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient routes to C-C and C-N bonds, which are crucial for the development of new pharmaceuticals and functional materials. The protocols provided herein serve as a starting point for the development of specific applications, and optimization of reaction conditions may be necessary to achieve the desired outcomes for different substrates.

References

Scale-Up Synthesis of 3,5-Dibromotoluene for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3,5-Dibromotoluene, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The protocol is designed for a pilot plant setting, transitioning from a laboratory-scale procedure. Detailed methodologies, quantitative data, process flow diagrams, and critical safety considerations are presented to ensure a safe, efficient, and reproducible manufacturing process.

Introduction

This compound is a crucial building block in organic synthesis, notably in the production of active pharmaceutical ingredients (APIs) and other high-value chemical entities. The transition from laboratory-scale synthesis to pilot plant production presents numerous challenges, including maintaining yield and purity, managing reaction exotherms, and ensuring process safety at a larger scale.

This application note details a robust and scalable two-stage process for the synthesis of this compound, commencing with the diazotization of 2,6-Dibromo-4-methylaniline, followed by a reduction of the resulting diazonium salt. The protocol has been adapted from a proven laboratory method to a 50 L pilot plant reactor scale, with a focus on process control and safety.

Quantitative Data Summary

The following tables summarize the quantitative data for both the laboratory-scale synthesis and the projected pilot plant scale-up.

Table 1: Laboratory-Scale Synthesis Data (Based on 5 L Reaction Vessel)

ParameterValueUnitNotes
Starting Material
2,6-Dibromo-4-methylaniline500gLimiting Reagent
Diazotization Stage
Water1.5L
Hydrochloric Acid (37%)580g
Sodium Nitrite156gDissolved in 500 mL water
Reaction Temperature0 - 5°C
Reaction Time0.5hAfter NaNO₂ addition
Reduction Stage
Sodium Hypophosphite Monohydrate524g
Hydrochloric Acid (30%)601g
Reaction Temperature0 - 20°CStaged temperature profile
Reaction Time21h
Purification
Methanol800mLFor recrystallization
Yield and Purity
Final Product Weight440gYellow solid
Yield93%
Purity (HPLC)94%

Table 2: Projected Pilot Plant Scale-Up Data (Based on 50 L Reactor)

ParameterValueUnitNotes
Starting Material
2,6-Dibromo-4-methylaniline5.0kgLimiting Reagent
Diazotization Stage
Water15.0L
Hydrochloric Acid (37%)5.8kg
Sodium Nitrite1.56kgTo be dissolved in 5.0 L water
Reaction Temperature0 - 5°CCritical parameter
Addition Time (NaNO₂ soln)1 - 2hControlled addition
Reaction Time0.5hAfter NaNO₂ addition
Reduction Stage
Sodium Hypophosphite Monohydrate5.24kg
Hydrochloric Acid (30%)6.01kg
Reaction Temperature0 - 20°CStaged temperature profile
Addition Time (Hypophosphite soln)2 - 3hControlled addition
Reaction Time21h
Purification
Methanol8.0LFor recrystallization
Expected Yield and Purity
Expected Final Product Weight~4.4kg
Target Yield>90%
Target Purity (HPLC)>95%

Experimental Protocols: Pilot Plant Scale-Up

This protocol is designed for a 50 L jacketed glass-lined steel reactor equipped with a multi-blade agitator, temperature probes, a condenser, and ports for controlled liquid addition.

Synthesis of this compound

Step 1: Diazotization of 2,6-Dibromo-4-methylaniline

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Initial Charge: Charge the reactor with 15.0 L of deionized water.

  • Cooling: Start the reactor's cooling system to bring the internal temperature to 0-5 °C.

  • Acid Addition: Slowly add 5.8 kg of concentrated hydrochloric acid (37%) to the water while maintaining the temperature below 10 °C.

  • Amine Addition: Add 5.0 kg of 2,6-Dibromo-4-methylaniline to the chilled acidic solution in portions, ensuring the temperature remains between 0-5 °C. A suspension will form.

  • Sodium Nitrite Solution Preparation: In a separate vessel, dissolve 1.56 kg of sodium nitrite in 5.0 L of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution to the reactor over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C. Monitor for the release of reddish-brown gas (NOx), ensuring adequate ventilation.

  • Reaction Hold: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The reaction mixture should become a clear liquid.

Step 2: Reduction of the Diazonium Salt

  • Reducing Agent Preparation: In a separate suitable container, carefully mix 5.24 kg of sodium hypophosphite monohydrate with 6.01 kg of 30% hydrochloric acid. Stir for approximately 1 hour and filter to remove any undissolved solids.

  • Controlled Addition: Slowly add the prepared hypophosphorous acid solution to the reactor containing the diazonium salt over 2-3 hours. The temperature must be maintained at 0-5 °C during this addition.

  • Reaction Hold (Cold): After the addition is complete, continue stirring at 0-5 °C for 5 hours.

  • Reaction Hold (Warm-up): Turn off the cooling system and allow the reaction mixture to slowly warm to 15-20 °C. Stir for an additional 16 hours at this temperature.

  • Reaction Monitoring: Take a sample for HPLC analysis to confirm the consumption of the diazonium salt intermediate.

Step 3: Isolation of Crude this compound

  • Filtration: Filter the reaction mixture through a suitable filter press or Nutsche filter.

  • Washing: Wash the collected solid cake with deionized water until the filtrate is neutral.

  • Drying (Initial): Partially dry the crude product.

Purification of this compound
  • Recrystallization:

    • Transfer the wet crude product to a clean, appropriately sized reactor.

    • Add approximately 8.0 L of methanol.

    • Heat the mixture to 50 °C with stirring until the solid is completely dissolved.

    • Slowly cool the solution to 0-10 °C to induce crystallization.

    • Hold at this temperature for at least 2 hours to maximize crystal formation.

  • Final Filtration: Filter the recrystallized product.

  • Drying: Dry the purified this compound under vacuum at 30 °C until a constant weight is achieved.

Visualizations

Experimental Workflow

G Pilot Plant Synthesis of this compound Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Charge Water & HCl to 50L Reactor B Add 2,6-Dibromo-4-methylaniline (0-5 °C) A->B C Controlled Addition of NaNO2 Solution (0-5 °C) B->C D Diazonium Salt Formation C->D E Controlled Addition of Hypophosphorous Acid (0-5 °C) D->E F Reduction Reaction (0-20 °C) E->F G Crude Product Isolation (Filtration & Washing) F->G H Recrystallization from Methanol G->H Transfer Crude Product I Filtration H->I J Vacuum Drying (30 °C) I->J K Final Product: This compound J->K

Caption: Workflow for the pilot plant synthesis of this compound.

Safety, Handling, and Waste Disposal

Safety Precautions:

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

  • Ventilation: The reaction should be carried out in a well-ventilated area, preferably within a walk-in fume hood, especially during the addition of sodium nitrite due to the evolution of NOx gases.

  • Exotherm Control: The diazotization reaction is exothermic. Strict temperature control is critical to prevent runaway reactions. Ensure the reactor's cooling system is fully operational and capable of handling the heat load.

  • Diazonium Salt Stability: Diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution without isolation.

Handling of Reagents:

  • 2,6-Dibromo-4-methylaniline: Toxic and an irritant. Avoid inhalation and contact with skin.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

  • Sodium Nitrite: Oxidizer and toxic. Keep away from combustible materials.

  • Sodium Hypophosphite: Strong reducing agent. Handle with care.

Waste Disposal:

  • Aqueous Waste: The aqueous filtrate after product isolation will contain inorganic salts and residual organic compounds. This waste should be neutralized and disposed of in accordance with local environmental regulations.

  • Solvent Waste: Methanol from the recrystallization mother liquor should be collected and sent for solvent recovery or disposed of as hazardous waste.

By following this detailed protocol and adhering to the safety guidelines, the successful and safe scale-up synthesis of this compound in a pilot plant can be achieved, providing a reliable source of this important chemical intermediate for further drug development and manufacturing.

Applications of 3,5-Dibromotoluene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromotoluene is a versatile aromatic compound that serves as a key building block in the synthesis of advanced materials. Its two bromine atoms, positioned meta to the methyl group, provide reactive sites for various cross-coupling reactions, making it an attractive monomer for the creation of functional polymers. These polymers find applications in diverse fields within materials science, including organic electronics and flame-retardant materials. The strategic placement of the bromine atoms and the presence of the methyl group influence the solubility, thermal stability, and electronic properties of the resulting materials, allowing for tailored functionalities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and as a precursor for flame-retardant additives.

Application 1: Synthesis of Conjugated Polymers for Organic Electronics

This compound is a valuable monomer for the synthesis of conjugated polymers used in organic electronic devices, such as organic light-emitting diodes (OLEDs). The bromine atoms facilitate polymerization through cross-coupling reactions like Suzuki or Heck coupling, leading to the formation of a conjugated polymer backbone. The methyl group can enhance the solubility of the polymer in organic solvents, which is crucial for solution-based processing of thin films for device fabrication.

Experimental Protocol: Synthesis of a Poly(phenylene vinylene) Derivative via Heck Coupling

This protocol describes the synthesis of a poly(phenylene vinylene) (PPV) derivative by the Heck coupling reaction of this compound with 1,4-divinylbenzene.

Materials:

  • This compound

  • 1,4-Divinylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer and Catalyst Preparation: In a Schlenk flask, add this compound (1.0 mmol), 1,4-divinylbenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol).

  • Solvent and Reagent Addition: Under an argon atmosphere, add anhydrous DMF (10 mL) and triethylamine (5 mL) to the flask.

  • Reaction: The reaction mixture is degassed by three freeze-pump-thaw cycles. The flask is then heated to 100°C and stirred for 48 hours under a positive pressure of argon. A color change and increase in viscosity may be observed as the polymerization proceeds.

  • Polymer Precipitation and Purification: After cooling to room temperature, the reaction mixture is poured into 200 mL of methanol with vigorous stirring. The precipitated polymer is collected by filtration. The polymer is then re-dissolved in a minimal amount of toluene and re-precipitated into methanol. This dissolution-precipitation cycle is repeated three times to remove residual catalyst and unreacted monomers.

  • Drying: The purified polymer is dried in a vacuum oven at 60°C for 24 hours.

Characterization:

The resulting polymer can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[1]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Data Presentation: Properties of a Representative PPV Derivative
PropertyValue
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)2.0 - 3.5
Absorption Maximum (λ_max, film)420 - 450 nm
Emission Maximum (λ_em, film)500 - 530 nm (Green-Yellow)
Decomposition Temperature (T_d, 5% wt. loss)> 350 °C
HOMO Energy Level-5.4 to -5.6 eV
LUMO Energy Level-2.8 to -3.0 eV

Experimental Workflow: From Monomer to OLED Device

cluster_synthesis Polymer Synthesis cluster_device OLED Fabrication Monomers This compound + Divinylbenzene Polymerization Heck Coupling (DMF, 100°C, 48h) Monomers->Polymerization Catalyst_System Pd(OAc)2 / P(o-tol)3 Triethylamine Catalyst_System->Polymerization Purification Precipitation in Methanol Polymerization->Purification Characterization NMR, GPC, TGA, UV-Vis, CV Purification->Characterization Emissive_Layer Polymer Solution (Spin Coating) Characterization->Emissive_Layer Polymer Solution Preparation Substrate_Cleaning ITO Glass Substrate (Cleaning) HTL_Deposition Hole Transport Layer (Spin Coating) Substrate_Cleaning->HTL_Deposition HTL_Deposition->Emissive_Layer ETL_Cathode Electron Transport Layer & Cathode (Evaporation) Emissive_Layer->ETL_Cathode Encapsulation Device Encapsulation ETL_Cathode->Encapsulation Device_Testing Current-Voltage-Luminance (I-V-L) Characteristics, External Quantum Efficiency (EQE) Encapsulation->Device_Testing Performance Measurement cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_FR Polymer + Brominated Flame Retardant Decomposition Decomposition Polymer_FR->Decomposition Heat Heat Heat Char_Formation Enhanced Char Formation Decomposition->Char_Formation Volatiles Flammable Volatiles Decomposition->Volatiles Br_Radicals Bromine Radicals (Br•) Decomposition->Br_Radicals Release of Br• Char_Formation->Heat Insulation Combustion Combustion (H•, OH• radicals) Volatiles->Combustion Inhibition Flame Inhibition (HBr formation) Br_Radicals->Inhibition Combustion->Inhibition Inhibition->Heat Reduced Heat Feedback

References

Application Notes and Protocols: Functionalization of the Methyl Group of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the methyl group of 3,5-dibromotoluene. This compound serves as a versatile building block in organic synthesis, particularly for the introduction of a 3,5-dibromobenzyl moiety into molecules of interest in pharmaceutical and materials science research. The protocols outlined below cover key transformations including benzylic bromination, oxidation to the corresponding aldehyde and carboxylic acid, and subsequent conversions.

Introduction

This compound is a readily available starting material that allows for selective functionalization at three distinct positions: the two bromine atoms on the aromatic ring and the methyl group. This document focuses exclusively on the reactions of the methyl group, which, due to its benzylic nature, exhibits enhanced reactivity towards free radical and oxidative transformations. The resulting products, such as 3,5-dibromobenzyl bromide, 3,5-dibromobenzaldehyde, and 3,5-dibromobenzoic acid, are valuable intermediates in the synthesis of complex organic molecules, including the antihypertensive drug candesartan.

Data Presentation

The following tables summarize quantitative data for the key functionalization reactions of this compound at the methyl group.

Table 1: Benzylic Bromination of this compound

EntryBrominating AgentInitiatorSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1N-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride477 (Reflux)~80-90General Procedure
2N-Bromosuccinimide (NBS)Benzoyl PeroxideCarbon Tetrachloride277 (Reflux)High[1]
3N-Bromosuccinimide (NBS)Light (UV lamp)Carbon TetrachlorideVariesRoom TemperatureGood[2]

Table 2: Oxidation of this compound and its Derivatives

EntryStarting MaterialOxidizing AgentSolventReaction Time (h)Temperature (°C)ProductYield (%)Reference
1This compoundKMnO₄Water/Pyridine2100 (Reflux)3,5-Dibromobenzoic AcidModerate[3]
23,5-Dibromobenzyl AlcoholMnO₂Dichloromethane24Room Temperature3,5-DibromobenzaldehydeGoodGeneral Procedure
33,5-Dibromobenzyl AlcoholDBDMHDichloromethane0.5Room Temperature3,5-Dibromobenzaldehyde89-99[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromobenzyl Bromide via Wohl-Ziegler Bromination

This protocol describes the selective bromination of the benzylic methyl group of this compound using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (Caution: Toxic and ozone-depleting, consider alternative solvents like trifluorotoluene)[2]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be initiated by heat or a UV lamp.[1][2]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield 3,5-dibromobenzyl bromide as a solid.

Diagram: Experimental Workflow for Wohl-Ziegler Bromination

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve this compound in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Heat to Reflux add_reagents->reflux cool Cool to RT reflux->cool filter Filter Succinimide cool->filter wash Wash with H2O and NaHCO3 filter->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Hexane evaporate->recrystallize product 3,5-Dibromobenzyl Bromide recrystallize->product

Caption: Workflow for the synthesis of 3,5-dibromobenzyl bromide.

Protocol 2: Synthesis of 3,5-Dibromobenzoic Acid

This protocol details the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Filtration apparatus

  • pH paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), water, and pyridine.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate (KMnO₄) (3.0 eq) in portions to the refluxing mixture.

  • Continue refluxing for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and add sodium bisulfite to destroy any excess permanganate.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • A white precipitate of 3,5-dibromobenzoic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol/water.

Protocol 3: Synthesis of 3,5-Dibromobenzaldehyde

This protocol describes a two-step synthesis of 3,5-dibromobenzaldehyde from 3,5-dibromobenzyl bromide.

Step 1: Hydrolysis of 3,5-Dibromobenzyl Bromide to 3,5-Dibromobenzyl Alcohol

Materials:

  • 3,5-Dibromobenzyl bromide

  • Acetone

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Dissolve 3,5-dibromobenzyl bromide (1.0 eq) in a mixture of acetone and water.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3,5-dibromobenzyl alcohol.

Step 2: Oxidation of 3,5-Dibromobenzyl Alcohol to 3,5-Dibromobenzaldehyde

Materials:

  • 3,5-Dibromobenzyl alcohol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 3,5-dibromobenzyl alcohol (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with dichloromethane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield 3,5-dibromobenzaldehyde.

Application in Drug Development: Synthesis of Candesartan

Functionalized derivatives of this compound are key intermediates in the synthesis of various pharmaceuticals. A prominent example is the use of a derivative of this compound in the synthesis of Candesartan, an angiotensin II receptor antagonist used to treat hypertension. The 3,5-disubstituted pattern is a common motif in pharmacologically active molecules.

Diagram: Simplified Synthetic Pathway to Candesartan Intermediate

G cluster_0 Functionalization cluster_1 Coupling and Elaboration cluster_2 Final Product start This compound intermediate1 3,5-Dibromobenzyl Bromide start->intermediate1 NBS, AIBN intermediate2 Coupling with Protected Tetrazole intermediate1->intermediate2 Suzuki or other coupling intermediate3 Further Modifications intermediate2->intermediate3 product Candesartan Precursor intermediate3->product

Caption: Simplified workflow for the synthesis of a Candesartan precursor.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The toxicity of reagents such as carbon tetrachloride should be carefully considered, and safer alternatives should be used where possible.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in the synthesis of 3,5-dibromotoluene, with a focus on improving low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are two primary methods for the synthesis of this compound:

  • Direct bromination of toluene: This method involves the electrophilic substitution of bromine on the toluene ring. However, achieving high selectivity for the 3,5-isomer is challenging due to the ortho- and para-directing nature of the methyl group.[1][2] This route often leads to a mixture of isomers and polybrominated products, with typical yields for the desired product ranging from 50-70%.[2]

  • Synthesis from p-toluidine or its derivatives: This multi-step approach offers greater control and significantly higher yields. A common pathway involves the bromination of p-toluidine to form 2,6-dibromo-4-methylaniline, followed by diazotization and a Sandmeyer-type reaction to replace the amino group with a hydrogen atom.[1][3] A reported yield for this method is as high as 93%.[3]

Q2: My yield from the direct bromination of toluene is very low. What are the likely causes?

Low yields in the direct bromination of toluene to produce the 3,5-isomer are common and can be attributed to several factors:

  • Formation of undesired isomers: The methyl group in toluene is an activating group that directs incoming electrophiles to the ortho and para positions. Special conditions are required to favor the meta-product, and without them, the 2,4- and 2,6-dibromotoluene isomers will be the major products.

  • Polybromination: The presence of one bromine atom on the ring deactivates it, but further bromination can still occur, leading to tri- or even tetra-brominated toluenes.[4]

  • Suboptimal reaction conditions: Factors such as reaction temperature, catalyst choice, and reaction time can significantly impact the product distribution and overall yield.

Q3: How can I improve the yield and selectivity of the direct bromination method?

While challenging, some strategies can be employed to improve the outcome of direct bromination:

  • Lewis Acid Catalyst: The use of a Lewis acid catalyst like FeBr₃ is necessary for the bromination of the aromatic ring. The choice and amount of catalyst can influence the reaction rate and selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by reducing the rate of competing side reactions.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination. Non-polar solvents are typically used.

  • Alternative Brominating Agents: While elemental bromine is common, other brominating agents like N-bromosuccinimide (NBS) can be used, sometimes offering better selectivity depending on the reaction conditions.[2]

Given the inherent difficulties in controlling the regioselectivity of this reaction, the synthesis from p-toluidine is the recommended approach for achieving high yields of this compound.

Q4: I am following the synthesis route from 2,6-dibromo-4-methylaniline and experiencing low yields. What are the critical steps to troubleshoot?

The synthesis from 2,6-dibromo-4-methylaniline involves two key transformations: diazotization and the subsequent reduction (deamination). Here are common issues and troubleshooting tips for each step:

  • Diazotization of 2,6-dibromo-4-methylaniline:

    • Incomplete Diazotization: This can occur if the temperature is not kept low (typically 0-5 °C), leading to the decomposition of the diazonium salt.[3] Ensure the reaction is adequately cooled in an ice bath.

    • Side Reactions: The diazonium salt can undergo unwanted side reactions if not used promptly or if the reaction conditions are not optimal. The presence of excess nitrous acid can also lead to side products.

    • Amine Basicity: 2,6-dibromo-4-methylaniline is a weakly basic amine. Diazotization of such amines can be challenging and may require strongly acidic conditions to ensure the formation of the anilinium salt, which then reacts with nitrous acid.

  • Reduction of the Diazonium Salt:

    • Choice of Reducing Agent: Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this transformation. Ensure it is of good quality and used in the correct stoichiometric amount.

    • Reaction Temperature: The reduction is typically carried out at a low temperature initially and then allowed to warm up.[3] Controlling the temperature is crucial to prevent side reactions.

    • Incomplete Reduction: If the reaction is not allowed to proceed for a sufficient amount of time, you may have unreacted diazonium salt, which can lead to impurities upon workup.

Q5: What are the common side products in the synthesis of this compound?

  • In the direct bromination of toluene: The main side products are other isomers of dibromotoluene (e.g., 2,4- and 2,6-dibromotoluene), as well as mono- and polybrominated toluenes.

  • In the synthesis from p-toluidine:

    • During the bromination of p-toluidine, under- or over-bromination can occur.

    • In the diazotization step, phenol formation can occur if the diazonium salt reacts with water at elevated temperatures.

    • During the reduction step, incomplete reduction can leave some diazonium salt, which may form other products during workup.

Troubleshooting Guides

Low Yield in the Synthesis of this compound from 2,6-Dibromo-4-methylaniline
Symptom Possible Cause Recommended Solution
Low conversion of starting material (2,6-dibromo-4-methylaniline) Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5 °C.[3]- Use a sufficient excess of sodium nitrite and acid.- Ensure the amine is fully dissolved or suspended in the acidic medium before adding sodium nitrite.
Presence of a phenolic impurity Decomposition of the diazonium salt.- Maintain a low temperature (0-5 °C) throughout the diazotization and before the addition of the reducing agent.[3]- Use the diazonium salt solution immediately in the next step.
Final product is a complex mixture Uncontrolled side reactions during diazotization or reduction.- Control the rate of addition of sodium nitrite to avoid localized heating.- Ensure efficient stirring throughout the reaction.- Control the temperature carefully during the addition of the reducing agent and the subsequent reaction period.[3]
Low yield after purification Loss of product during workup and purification.- Optimize the extraction and recrystallization solvents and procedures.- Ensure complete precipitation of the product before filtration.

Data Presentation

Comparison of Synthetic Routes for this compound
Method Starting Material Typical Yield Key Advantages Key Disadvantages Reference
Direct BrominationToluene50-70%Fewer steps.Low regioselectivity, formation of multiple isomers and polybrominated byproducts.[2]
From p-Toluidine Derivative2,6-Dibromo-4-methylaniline~93%High yield and regioselectivity.Multi-step synthesis.[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 2,6-Dibromo-4-methylaniline[3]

This protocol is based on a patented high-yield synthesis.

Step 1: Diazotization of 2,6-Dibromo-4-methylaniline

  • To a suitable reaction vessel, add 1.5 L of water and 580 g of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Under vigorous stirring, add 500 g of 2,6-dibromo-4-methylaniline in portions, maintaining the temperature between 0-5 °C. A pale yellow suspension will form.

  • Slowly add a solution of 156 g of sodium nitrite in 500 mL of water. A small amount of reddish-brown gas may be evolved as the solid slowly dissolves.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes. The solution should become clear with some foam on the surface.

Step 2: Reduction of the Diazonium Salt

  • Prepare a hypophosphorous acid solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Stir for 1 hour and filter to remove any undissolved sodium chloride.

  • Slowly add the prepared hypophosphorous acid solution dropwise to the diazonium salt solution from Step 1, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 5 hours.

  • Remove the ice bath and allow the reaction to slowly warm to 15-20 °C and stir for an additional 16 hours.

  • Monitor the reaction for the disappearance of the diazonium salt intermediate using a suitable analytical method (e.g., HPLC).

  • Filter the reaction mixture under reduced pressure and wash the solid with water to obtain the crude product.

Step 3: Purification

  • To the wet crude product, add 800 mL of methanol and heat to 50 °C with stirring until the solid dissolves.

  • Stop heating and allow the solution to cool to 0-10 °C with stirring to induce crystallization.

  • Filter the solid product and wash with cold methanol.

  • Dry the product under reduced pressure at 30 °C to yield this compound as a yellow solid.

Mandatory Visualization

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification cluster_end Final Product start 2,6-Dibromo-4-methylaniline reagents1 NaNO₂, HCl, H₂O 0-5 °C start->reagents1 Reacts with process1 Formation of Diazonium Salt reagents1->process1 To form reagents2 H₃PO₂ 0-20 °C process1->reagents2 Intermediate reacts with process2 Removal of Amino Group reagents2->process2 To yield crude product process3 Recrystallization from Methanol process2->process3 Followed by end This compound process3->end To yield pure product

Caption: Workflow for the synthesis of this compound from 2,6-Dibromo-4-methylaniline.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of This compound cause1 Incomplete Diazotization problem->cause1 cause2 Diazonium Salt Decomposition problem->cause2 cause3 Incomplete Reduction problem->cause3 cause4 Side Reactions problem->cause4 solution1 Maintain Temperature at 0-5 °C cause1->solution1 solution5 Use Strongly Acidic Conditions cause1->solution5 cause2->solution1 solution2 Use Fresh Diazonium Salt Solution cause2->solution2 solution3 Ensure Sufficient Reaction Time cause3->solution3 cause4->solution1 solution4 Control Reagent Addition Rate cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-dibromotoluene from its common isomers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in crude this compound?

A1: During the synthesis of this compound, particularly through direct bromination of toluene, several positional isomers can be formed as impurities. The most common isomers are 2,4-dibromotoluene, 2,5-dibromotoluene, and 2,6-dibromotoluene. The formation of these isomers is due to the directing effects of the methyl group on the toluene ring.

Q2: What are the primary methods for purifying this compound from its isomers?

A2: The primary methods for purification are based on the differences in the physical properties of the isomers, such as melting point, boiling point, and solubility. The most effective techniques include:

  • Fractional Crystallization: Exploits differences in melting points and solubilities in a specific solvent.

  • Fractional Distillation: Effective if there is a significant difference in the boiling points of the isomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for separating isomers with very similar physical properties.

  • Gas Chromatography (GC): Can be used for both analysis and, on a larger scale, for preparative separation of volatile isomers.

Q3: Which purification method is most suitable for my needs?

A3: The choice of method depends on the scale of purification, the level of purity required, and the available equipment.

  • For high purity on a small to medium scale (mg to g): Preparative HPLC is often the best choice due to its high resolving power.

  • For larger scale purification (g to kg) where moderate to high purity is needed: Fractional crystallization is a cost-effective and scalable method, provided a suitable solvent system is identified.

  • For separating isomers with a significant boiling point difference: Fractional distillation can be an efficient method for large quantities.

Data Presentation: Physical Properties of Dibromotoluene Isomers

The selection of an appropriate purification strategy relies heavily on the differences in the physical properties of this compound and its isomers. The following table summarizes key physical data.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 1611-92-3249.9334-38246
2,4-Dibromotoluene31543-75-6249.93-10243
2,5-Dibromotoluene615-59-8249.935-6236
2,6-Dibromotoluene69321-60-4249.932-6112-113 (at 7 mmHg)

Note: Boiling point for 2,6-dibromotoluene is given at reduced pressure.

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This method is particularly promising given the significant difference in melting points between this compound (solid at room temperature) and its common isomers (liquids or low-melting solids).

Principle: this compound has a higher melting point compared to its 2,4-, 2,5-, and 2,6-isomers. By dissolving the crude mixture in a suitable solvent at an elevated temperature and then slowly cooling, the less soluble this compound will selectively crystallize out, leaving the more soluble isomers in the mother liquor.

Recommended Solvent Systems:

  • Ethanol: this compound is soluble in hot ethanol and less soluble in cold ethanol.

  • Hexane or Heptane: As non-polar solvents, they can be effective for crystallizing aromatic compounds. Often used in a mixed solvent system.

  • Mixed Solvents (e.g., Ethanol/Water, Hexane/Ethyl Acetate): A mixed solvent system can be fine-tuned to achieve optimal solubility differences.

Methodology:

  • Dissolution: In a flask, dissolve the crude dibromotoluene mixture in a minimal amount of hot ethanol (near its boiling point). Start with a small volume and add more solvent gradually until the solid just dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.

  • Further Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystallized this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing the isomeric impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess the purity of the crystals by measuring their melting point and by analytical techniques such as GC or HPLC. A sharp melting point close to the literature value (34-38 °C) indicates high purity.

Protocol 2: Purification by Preparative HPLC

Principle: This technique separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. For positional aromatic isomers, columns with phenyl-based stationary phases are often effective due to π-π interactions.[1]

Methodology:

  • Column Selection: A phenyl-hydride or biphenyl stationary phase column is recommended for separating aromatic positional isomers.[2] A C18 column can also be effective.

  • Mobile Phase Selection: A common mobile phase for reverse-phase separation of dibromotoluene isomers is a mixture of acetonitrile (MeCN) and water.[3] The exact ratio should be optimized through analytical HPLC runs to achieve the best resolution. A starting point could be a gradient from 50:50 MeCN:Water to 100% MeCN.

  • Sample Preparation: Dissolve the crude dibromotoluene mixture in the mobile phase or a compatible solvent at a known concentration.

  • Injection and Elution: Inject the sample onto the preparative HPLC column and begin the elution with the optimized mobile phase gradient.

  • Fraction Collection: Monitor the column effluent with a UV detector (e.g., at 254 nm) and collect the fractions corresponding to the different isomer peaks.

  • Solvent Removal: Evaporate the solvent from the collected fractions containing the purified this compound using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the isolated this compound using analytical HPLC or GC-MS.

Troubleshooting Guides

Fractional Crystallization Troubleshooting
IssuePotential CauseRecommended Solution
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily precipitate forms instead of crystals ("oiling out"). - The compound's melting point is lower than the temperature of the solution.- The chosen solvent is not ideal.- Reheat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the compound is more soluble), and cool again.- Try a different solvent or a mixed solvent system. For dibromotoluenes, a non-polar solvent like hexane might reduce oiling.
Low recovery of purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were washed with too much cold solvent.- Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing.
Product is still impure after one crystallization. - The initial crude mixture was highly impure.- Co-crystallization of isomers occurred.- Repeat the recrystallization process. Each cycle will increase the purity.- Try a different solvent system to alter the relative solubilities of the isomers.
Preparative HPLC Troubleshooting
IssuePotential CauseRecommended Solution
Poor resolution/peak overlap. - Inadequate column selectivity.- Mobile phase composition is not optimized.- Switch to a column with a different stationary phase (e.g., a phenyl-based column if a C18 was used).- Adjust the mobile phase gradient. A shallower gradient can improve resolution. Try methanol instead of acetonitrile as the organic modifier to alter selectivity.
Peak tailing. - Active sites on the column.- Column contamination or degradation.- Add a small amount of a competing agent to the mobile phase (e.g., a weak acid or base depending on the analyte).- Flush the column with a strong solvent or replace the column if it is old.
High backpressure. - Blockage in the system (e.g., column frit, tubing).- Mobile phase viscosity is too high.- Systematically check for blockages by disconnecting components.- Use a less viscous mobile phase or increase the column temperature.
Difficulty in removing solvent from the final product. - A high-boiling point solvent was used in the mobile phase.- If possible, use more volatile solvents in the mobile phase (e.g., acetonitrile over isopropanol).- Use high vacuum and gentle heating during solvent evaporation.

Visualizations

Purification_Workflow Crude Crude this compound (Mixture of Isomers) Choice Select Purification Method Crude->Choice Crystallization Fractional Crystallization Choice->Crystallization Large Scale High MP Difference Distillation Fractional Distillation Choice->Distillation Large Scale BP Difference HPLC Preparative HPLC Choice->HPLC Small Scale High Purity Analysis Purity Analysis (GC, HPLC, MP) Crystallization->Analysis Distillation->Analysis HPLC->Analysis Pure Pure this compound Analysis->Pure Meets Purity Spec.

Caption: Decision workflow for selecting a purification method for this compound.

Fractional_Crystallization_Process cluster_0 Purification Steps cluster_1 Outputs A 1. Dissolve Crude Mixture in Hot Solvent B 2. Slow Cooling & Crystallization A->B C 3. Isolate Crystals (Vacuum Filtration) B->C D 4. Wash with Cold Solvent C->D MotherLiquor Mother Liquor (Contains Soluble Isomers) C->MotherLiquor E 5. Dry Purified This compound D->E PureProduct Pure Crystalline This compound E->PureProduct

Caption: Step-by-step process for purification by fractional crystallization.

References

common side reactions in the bromination of toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of toluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the electrophilic bromination of toluene.

Q1: My reaction is producing a high percentage of ortho-bromotoluene, and the yield of the desired para-isomer is low. How can I improve para-selectivity?

A1: This is a common selectivity issue. The methyl group of toluene is an ortho-, para- director, meaning it activates these positions for electrophilic attack.[1] However, the para position is sterically less hindered, and its formation can be favored under specific conditions.

Possible Causes & Solutions:

  • High Reaction Temperature: Higher temperatures can decrease selectivity, leading to a product mixture that approaches the statistical distribution (2:1 ortho:para).[2] Lowering the reaction temperature, sometimes to 0°C or below, can significantly enhance para-selectivity.[3]

  • Highly Active Catalyst: A very strong or highly concentrated Lewis acid catalyst (like AlCl₃ or a high concentration of FeBr₃) can increase reaction rates but lower regioselectivity.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the formation of the para isomer.

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at 0°C. If selectivity is still poor, attempt the reaction at even lower temperatures, such as -20°C.

  • Moderate the Catalyst: Use a milder Lewis acid or decrease the molar ratio of the catalyst relative to toluene. Iron powder, which generates FeBr₃ in situ, is often a good choice.[2]

  • Optimize Solvent: If using a solvent, ensure it is anhydrous and consider testing less polar options.

Quantitative Data: Effect of Temperature on Isomer Distribution

Temperature (°C)Catalyst% para-bromotoluene% ortho-bromotoluene% meta-bromotoluene
30FeBr₃~65%~34%<1%
0FeBr₃~75%~24%<1%
-20FeBr₃>85%<15%<1%

Note: These values are approximate and can vary based on specific reaction conditions.

Q2: I'm observing significant amounts of polybrominated products, such as dibromotoluene. How can I minimize this side reaction?

A2: Polysubstitution occurs because the product, bromotoluene, is still activated towards further electrophilic substitution.

Possible Causes & Solutions:

  • Incorrect Molar Ratio: Using an excess of bromine is the most common cause of polybromination.

  • Inefficient Mixing: Poor stirring can lead to localized high concentrations of bromine, promoting multiple substitutions on nearby toluene molecules before the reagent has dispersed.

  • Prolonged Reaction Time at High Temperatures: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of a second bromination event.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of toluene to bromine, or even a slight excess of toluene.

  • Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile at all times.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote homogeneity.

  • Monitor Reaction Progress: Use a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the toluene is consumed.

Q3: My reaction is producing benzyl bromide instead of, or in addition to, bromotoluene. What is causing this?

A3: The formation of benzyl bromide indicates that a free-radical substitution on the methyl group is occurring instead of an electrophilic substitution on the aromatic ring.

Possible Causes & Solutions:

  • Presence of UV Light: Free-radical halogenation is initiated by UV light.[4] The reaction should be protected from direct sunlight or strong artificial light.

  • High Temperatures (without catalyst): High temperatures in the absence of a Lewis acid catalyst can also favor free-radical pathways.

  • Absence of a Lewis Acid Catalyst: The electrophilic aromatic substitution pathway requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the Br-Br bond and generate the electrophile.[5][6] Without it, the free-radical pathway can dominate under light or heat.

Troubleshooting Steps:

  • Exclude Light: Run the reaction in a flask wrapped with aluminum foil or in a dark fume hood.

  • Ensure Catalyst Activity: Use a fresh or properly stored Lewis acid catalyst. If generating it in situ from iron, ensure the iron is activated (e.g., by briefly heating).

  • Use Appropriate Conditions: For ring bromination, use a Lewis acid and moderate temperatures in the dark. For side-chain bromination, use a radical initiator (like N-Bromosuccinimide - NBS) and light.[7]

Q4: The reaction is sluggish, and the conversion of toluene is very low. What are the potential causes?

A4: Low reactivity can stem from several factors related to the reagents and reaction setup.

Possible Causes & Solutions:

  • Inactive Catalyst: The Lewis acid may have been deactivated by moisture.

  • Low Purity of Reagents: Toluene or bromine may contain impurities that inhibit the reaction.

  • Insufficient Temperature: While low temperatures favor para-selectivity, a temperature that is too low may result in an impractically slow reaction rate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry the glassware thoroughly (oven or flame-drying). Use anhydrous solvents and reagents.

  • Verify Reagent Quality: Use reagents from a reliable source. Purify toluene by distillation if necessary.

  • Activate the Catalyst: If using iron, ensure its surface is clean. For FeBr₃, use a fresh bottle or one that has been properly stored in a desiccator.

  • Slightly Increase Temperature: If the reaction is clean but slow at 0°C, consider raising the temperature incrementally to 15-25°C while monitoring the isomer ratio.

Frequently Asked Questions (FAQs)

Q: What are the primary side reactions in the electrophilic bromination of toluene? A: The main side reactions are:

  • Isomer Formation: Production of ortho-bromotoluene and a very small amount of meta-bromotoluene alongside the desired para-bromotoluene.[8]

  • Polysubstitution: Further bromination of the monobromotoluene product to yield various isomers of dibromotoluene.

  • Side-Chain Bromination: Under UV light or at high temperatures without a catalyst, free-radical substitution on the methyl group occurs, yielding benzyl bromide.[9]

Q: What is the mechanism for the formation of ortho and para isomers? A: The reaction is an electrophilic aromatic substitution. The methyl group is electron-donating, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack of the electrophile (Br⁺).[5] This stabilization is most effective when the attack occurs at the ortho and para positions, as it allows for a resonance structure where the positive charge is directly adjacent to the methyl group.

Q: Why is a Lewis acid catalyst necessary for ring bromination? A: Aromatic rings like toluene are not nucleophilic enough to react directly with molecular bromine (Br₂).[10] A Lewis acid, such as FeBr₃, is required to react with Br₂ to form a highly electrophilic complex ([FeBr₄]⁻[Br]⁺), which effectively delivers a "Br⁺" electrophile to the aromatic ring to initiate the substitution.[5][11]

Diagrams and Workflows

G cluster_0 Troubleshooting Low Para-Selectivity start High o/p Ratio Observed q1 Is Reaction Temp > 25°C? start->q1 s1 Lower Temp to 0°C q1->s1 Yes q2 Is Catalyst Highly Active (e.g., AlCl3)? q1->q2 No s1->q2 s2 Use Milder Catalyst (FeBr3) q2->s2 Yes end Improved Para-Selectivity q2->end No s2->end

Caption: Troubleshooting logic for improving para-selectivity.

G cluster_1 Recommended Experimental Workflow A 1. Setup - Dry Glassware - Add Toluene & Catalyst (Fe) B 2. Cooling - Cool mixture to 0°C in an ice bath A->B C 3. Bromine Addition - Add Br2 dropwise with vigorous stirring B->C D 4. Reaction - Stir at 0°C - Monitor by TLC/GC C->D E 5. Quench - Add aqueous NaHSO3 to destroy excess Br2 D->E F 6. Workup - Separate organic layer - Wash and dry E->F G 7. Purification - Distillation or Chromatography F->G

Caption: Workflow for selective para-bromination of toluene.

Experimental Protocol: High-Selectivity para-Bromination of Toluene

This protocol is designed to maximize the yield of p-bromotoluene while minimizing common side products.

Materials:

  • Toluene (high purity, anhydrous)

  • Bromine

  • Iron powder or anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM, anhydrous, optional solvent)

  • Sodium bisulfite (NaHSO₃) solution (10% aqueous)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add toluene (1.0 eq). If using a solvent, add anhydrous DCM. Add the Lewis acid catalyst (e.g., iron powder, ~0.02 eq). Protect the setup from light by wrapping the flask in aluminum foil.

  • Cooling: Place the flask in an ice bath and allow the mixture to cool to 0°C with stirring.

  • Bromine Addition: In a dropping funnel, place bromine (1.0 eq). Add the bromine dropwise to the stirred toluene mixture over 30-60 minutes. Maintain the temperature at 0°C throughout the addition. You should observe the evolution of HBr gas (use a trap).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the consumption of toluene using TLC or GC to avoid allowing the reaction to proceed too long, which could lead to polybromination.

  • Quenching: Once the starting material is consumed, slowly add 10% aqueous sodium bisulfite solution to the flask while it is still in the ice bath. Continue adding until the red-brown color of excess bromine has disappeared.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation to separate the para-isomer from the ortho-isomer and any remaining starting material.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3,5-Dibromotoluene.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of this compound. What are the potential causes and solutions?

A1: Low or no conversion is a frequent challenge and can stem from several factors:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity can halt the catalytic cycle.

    • Troubleshooting Steps:

      • Use a fresh, high-quality catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, can degrade over time with exposure to air.[1][2] Ensure your catalyst is stored under an inert atmosphere.

      • Consider a pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald or PEPPSI-type catalysts) are often more stable and form the active Pd(0) species more reliably in situ.[2]

      • Increase catalyst loading: While typically used at 1-5 mol%, increasing the catalyst loading might be necessary for challenging substrates.[3]

  • Ineffective Base: The base is crucial for the transmetalation step.[1]

    • Troubleshooting Steps:

      • Screen different bases: The choice of base can be critical. If a weaker base like Na₂CO₃ is not effective, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[4]

      • Ensure base purity and sufficient equivalents: Use a fresh, anhydrous base and ensure at least 2-3 equivalents relative to the limiting reagent are used.[3]

  • Improper Solvent or Degassing: The solvent affects the solubility of reagents and the reaction rate. Oxygen can deactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure adequate degassing: Thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[1] Common methods include sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]

      • Solvent choice: Aprotic solvents like dioxane, THF, or toluene, often in a mixture with water, are commonly used.[1][5] The ratio of organic solvent to water can be a key parameter to optimize.[1]

  • Sub-optimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1]

    • Troubleshooting Steps:

      • Increase the reaction temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the conversion rate.[3] However, be aware that excessive heat can lead to catalyst decomposition.[1]

Q2: I am observing a mixture of mono- and di-arylated products. How can I control the selectivity for mono-arylation?

A2: Achieving selective mono-arylation of a dihaloarene like this compound can be challenging. Here are some strategies to favor the formation of the mono-substituted product:

  • Stoichiometry Control:

    • Troubleshooting Steps:

      • Use a sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.9 equivalents) relative to the this compound. This will leave unreacted dibromide, but can significantly increase the proportion of the mono-arylated product.

  • Reaction Time and Temperature:

    • Troubleshooting Steps:

      • Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction once the desired mono-arylated product is maximized, before significant formation of the di-arylated product occurs.

      • Lowering the reaction temperature can sometimes improve selectivity by slowing down the second coupling step more than the first.

  • Catalyst and Ligand Choice:

    • Troubleshooting Steps:

      • Bulky ligands on the palladium catalyst can sterically hinder the second coupling, thus favoring mono-arylation.[2][6] Consider screening ligands with varying steric bulk.

Q3: My main side product is the homocoupling of the boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.

  • Troubleshooting Steps:

    • Rigorous Degassing: The primary cause of homocoupling is often the presence of oxygen.[1] Ensure your degassing procedure is thorough.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]

    • Control Stoichiometry: Avoid a large excess of the boronic acid. Typically, 1.1-1.5 equivalents are sufficient.[3]

Q4: I am observing dehalogenation of my starting material. What causes this and how can it be prevented?

A4: Dehalogenation is the replacement of a bromine atom with a hydrogen atom.

  • Troubleshooting Steps:

    • Source of Hydride: This side reaction can occur if a hydride source is present, which can sometimes be generated from the solvent or base.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can sometimes be a proton source for protodeboronation, which can be a competing pathway.

    • Choice of Base: Some bases are more prone to promoting dehalogenation than others. Screening different bases may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the Suzuki coupling of this compound?

A1: A good starting point would be to use this compound (1.0 equiv.), the desired arylboronic acid (1.2-2.5 equiv. for di-substitution, or 0.9 equiv. for mono-substitution), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more modern pre-catalyst, a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and a degassed solvent system like toluene/water (4:1) or dioxane/water (4:1).[1][3] The reaction is typically heated to 80-110 °C and monitored for completion.[3]

Q2: Which palladium catalyst is best for the Suzuki coupling of this compound?

A2: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid partner and desired outcome (mono- vs. di-substitution). However, for aryl bromides, common and effective catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[5] For more challenging couplings, or to achieve higher turnover numbers, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often superior.[2][6]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[1]

Q4: Can I perform a one-pot, two-step diarylation of this compound with two different arylboronic acids?

A4: Yes, this is possible and is a powerful method for synthesizing unsymmetrical biaryls. This typically involves a sequential addition approach. First, a regioselective mono-coupling is performed with the first boronic acid. After the first coupling is complete, the second arylboronic acid and potentially additional catalyst and base are added to the reaction mixture to achieve the second coupling. Careful control of reaction conditions is critical for success.

Data Presentation

Table 1: Recommended Starting Conditions for Screening

ParameterCondition 1 (General)Condition 2 (For less reactive partners)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand (if needed) --
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 90 °C110 °C
Concentration 0.1 M0.1 M

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution(s)
Low/No Conversion Inactive catalystUse fresh catalyst, try a pre-catalyst, increase loading.
Ineffective baseScreen stronger bases (K₃PO₄, Cs₂CO₃), ensure purity.
Poor degassingDegas solvents thoroughly (Ar sparging, freeze-pump-thaw).[1]
Low temperatureIncrease temperature cautiously (e.g., to 100-110 °C).[3]
Poor Selectivity (Mono- vs. Di-arylation) Incorrect stoichiometryUse <1 equiv. of boronic acid for mono-arylation.
Reaction time/tempMonitor reaction closely, consider lower temperature.
Ligand choiceScreen bulky ligands to favor mono-arylation.[2][6]
Homocoupling Presence of oxygenImprove degassing procedure.[1]
Pd(II) pre-catalystUse a Pd(0) source (e.g., Pd(PPh₃)₄).[1]
Excess boronic acidUse 1.1-1.5 equivalents of boronic acid.[3]
Dehalogenation Hydride sourceUse anhydrous solvents and reagents.
Base choiceScreen alternative bases.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Di-arylation of this compound:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., toluene/water 4:1, to achieve a concentration of ~0.1 M with respect to the dibromotoluene) via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents (this compound, Boronic Acid, Base) Inert_Atmosphere 2. Assemble Glassware under Inert Gas (Ar/N2) Reagents->Inert_Atmosphere Catalyst_Solvent 3. Add Catalyst and Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating 4. Heat to Desired Temperature Catalyst_Solvent->Heating Monitoring 5. Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench 6. Cool and Quench Reaction Monitoring->Quench Extraction 7. Liquid-Liquid Extraction Quench->Extraction Purification 8. Column Chromatography Extraction->Purification Analysis 9. Characterize Product (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Degassing Improve Degassing Procedure Check_Reagents->Degassing Reagents OK Success Reaction Improved Check_Reagents->Success Replaced Bad Reagent Increase_Temp Increase Reaction Temperature Degassing->Increase_Temp Degassing OK Degassing->Success Improved Yield Screen_Base Screen Different Bases Increase_Temp->Screen_Base Still Low Yield Increase_Temp->Success Improved Yield Screen_Catalyst Screen Different Catalysts/Ligands Screen_Base->Screen_Catalyst Still Low Yield Screen_Base->Success Improved Yield Screen_Catalyst->Success Improved Yield

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Grignard Formation of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 3,5-dibromotoluene. This reaction is known to be sensitive and can present several challenges, particularly concerning initiation, selectivity, and side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Grignard formation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Passive Magnesium Oxide Layer: The surface of the magnesium turnings is coated with a layer of MgO, preventing reaction with the aryl bromide.[1] 2. Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware or solvent will quench the reaction.[1] 3. Low Local Concentration of Aryl Halide: Insufficient concentration of this compound at the magnesium surface can hinder initiation.1. Magnesium Activation: - Mechanically activate by gently crushing the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface. - Chemically activate by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethylene gas are indicators of activation.[1] - Use sonication to help break up the oxide layer.[1] 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).[1] - Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. 3. Increase Initial Concentration: - Add a small portion of the this compound solution directly to the magnesium turnings to create a high local concentration.
Reaction Starts but Then Stops 1. Insufficient Mixing: Poor stirring may lead to localized depletion of reactants or coating of the magnesium surface. 2. Magnesium Surface Passivation: The magnesium surface may become coated with byproducts, preventing further reaction.1. Vigorous Stirring: Ensure efficient and constant stirring to maintain contact between the reactants. 2. Re-activation/Fresh Magnesium: Consider adding a fresh batch of activated magnesium or using a different source of magnesium turnings.
Formation of a White Precipitate and Low Yield of Desired Product 1. Wurtz-Fittig Coupling: The primary side reaction where the formed Grignard reagent reacts with the starting this compound to form a biaryl compound. This is favored at higher concentrations and temperatures.[2][3] 2. Reaction with Oxygen: Exposure to air can lead to the formation of magnesium alkoxides, which appear as a precipitate.[1]1. Minimize Wurtz-Fittig Coupling: - Use dilute solutions of this compound. - Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.[1] - Maintain a gentle reflux; avoid excessive heating. 2. Maintain Inert Atmosphere: Ensure a robust inert atmosphere (argon or nitrogen) is maintained throughout the entire process.
Formation of Di-Grignard Reagent or Polymeric Byproducts Reaction at Both Bromine Sites: When attempting to form the mono-Grignard, the di-Grignard may form, which can then lead to polymerization.Control Stoichiometry: - Use a slight excess of this compound relative to magnesium (e.g., 1.1:1) to favor mono-addition. - If the di-Grignard is desired, a significant excess of magnesium is required, along with careful control of reaction conditions to minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming the Grignard reagent from this compound?

A1: The main challenges include:

  • Reaction Initiation: Overcoming the passivating magnesium oxide layer on the magnesium surface is a common initial hurdle.[1]

  • Side Reactions: The most significant side reaction is the Wurtz-Fittig coupling, where the formed Grignard reagent (3-bromo-5-methylphenylmagnesium bromide) reacts with another molecule of this compound to produce a symmetrical biaryl.[2][3][4]

  • Selectivity: Achieving selective formation of the mono-Grignard reagent without the formation of the di-Grignard reagent can be difficult due to the presence of two bromine atoms.

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen, necessitating strict anhydrous and inert atmosphere techniques.[1]

Q2: Is it possible to selectively form the mono-Grignard or the di-Grignard reagent?

A2: Selective formation is challenging but can be influenced by stoichiometry.

  • Mono-Grignard: Using a slight excess of this compound relative to magnesium can favor the formation of the mono-Grignard reagent.

  • Di-Grignard: Formation of the di-Grignard reagent is significantly more difficult due to the increased probability of intramolecular reactions and polymerization.[1] It would require a substantial excess of magnesium and carefully controlled conditions.

Q3: Which solvent is recommended for this reaction, diethyl ether or THF?

A3: Tetrahydrofuran (THF) is generally the preferred solvent for the formation of aryl Grignard reagents. THF is a better solvating agent for the Grignard reagent, which can help to stabilize it and may facilitate its formation.[1]

Q4: How does the steric hindrance from the methyl group in this compound affect the reaction?

A4: The methyl group is meta to both bromine atoms, so its steric hindrance at the reaction centers is minimal. However, the overall electronic and steric environment of the aromatic ring influences the reactivity of the aryl halide.

Experimental Protocol: Formation of 3-bromo-5-methylphenylmagnesium bromide

This protocol is a general guideline and should be adapted and optimized based on specific experimental goals and laboratory conditions.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one crystal for activation)

  • Inert gas (Argon or Nitrogen)

  • Standard, dry glassware for Grignard reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.[2]

  • Magnesium Activation: Place magnesium turnings (1.0 equivalent) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and a brownish color appears on the magnesium. Allow the flask to cool.

  • Reaction Setup: Add enough anhydrous THF to just cover the activated magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in anhydrous THF.

  • Initiation: Add a small amount of the this compound solution from the dropping funnel directly onto the magnesium. The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[5] Gentle warming or sonication may be applied if the reaction does not start.[1]

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an external water bath.[1]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the reaction goes to completion. The resulting mono-Grignard reagent should be a grayish, cloudy solution. It is best to use the Grignard reagent immediately.

Visualizations

Grignard_Workflow Experimental Workflow for Grignard Formation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep_glass Flame-dry glassware prep_mg Activate Mg with Iodine prep_glass->prep_mg Under inert atm. initiation Initiate reaction with small amount of halide prep_mg->initiation prep_reagents Prepare this compound in anhydrous THF prep_reagents->initiation addition Slow dropwise addition of remaining halide initiation->addition Successful initiation reflux Maintain gentle reflux addition->reflux completion Stir for 1-2 hours post-addition reflux->completion product Mono-Grignard Solution (3-bromo-5-methylphenylmagnesium bromide) completion->product

Caption: Experimental workflow for the Grignard formation of this compound.

Troubleshooting_Grignard Troubleshooting Grignard Formation Issues start Reaction Issue? no_init No Initiation start->no_init Fails to start low_yield Low Yield/Stops start->low_yield Starts but problematic check_mg Mg activated? no_init->check_mg check_side_reactions Side reactions evident? (e.g., precipitate) low_yield->check_side_reactions check_dry System anhydrous? check_mg->check_dry Yes activate_mg Activate Mg: - Crush - Iodine/DBE - Sonicate check_mg->activate_mg No check_dry->start Yes, retry dry_system Flame-dry glassware, use anhydrous solvent check_dry->dry_system No check_conditions Reaction conditions optimal? check_side_reactions->check_conditions No optimize_addition Optimize: - Slow addition rate - Dilute solution - Control temperature check_side_reactions->optimize_addition Yes (Wurtz-Fittig) check_conditions->start Yes, investigate other factors check_stirring Ensure vigorous stirring check_conditions->check_stirring No

Caption: Troubleshooting decision tree for Grignard formation.

References

Technical Support Center: Purification of Crude 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 3,5-Dibromotoluene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the bromination of toluene, can contain several impurities. The most common are isomers formed during the reaction, such as 2,4-, 2,5-, 3,4-, and 2,6-dibromotoluene. Other potential impurities include unreacted toluene, monobrominated toluene (e.g., 3-bromotoluene or 4-bromotoluene), and polybrominated species. The presence and proportion of these impurities depend on the specific reaction conditions used in the synthesis.

Q2: What are the primary methods for purifying crude this compound?

A2: The three primary methods for purifying crude this compound are recrystallization, distillation (atmospheric or vacuum), and column chromatography. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q3: Which solvent is best for the recrystallization of this compound?

A3: Ethanol, acetone, and methanol have been reported as effective solvents for the recrystallization of this compound.[1] The ideal solvent will dissolve the crude product well at elevated temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A detailed protocol for recrystallization from methanol has been shown to yield a product with 94% purity and a 93% recovery.[2]

Q4: When is distillation a suitable purification method?

A4: Distillation is suitable for separating this compound from non-volatile impurities or from other components with significantly different boiling points. Since this compound has a high boiling point (246 °C at atmospheric pressure), vacuum distillation is often preferred to prevent potential decomposition at elevated temperatures.[3] Fractional distillation can be employed to separate isomeric impurities, although this can be challenging due to their similar boiling points.[4][5]

Q5: Can column chromatography be used to achieve high purity?

A5: Yes, column chromatography is a highly effective method for achieving high-purity this compound, particularly for removing isomeric impurities that are difficult to separate by other means. A common stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate. One reported method using this technique achieved a 74% yield.[6]

Purification Method Selection Workflow

Purification_Workflow Start Crude this compound Impurity_Analysis Analyze Impurity Profile (e.g., GC-MS, NMR) Start->Impurity_Analysis Major_Impurities Major Impurities Present? Impurity_Analysis->Major_Impurities Non_Volatile Non-Volatile Impurities Major_Impurities->Non_Volatile Yes Minor_Impurities Minor Impurities Major_Impurities->Minor_Impurities No Distillation Vacuum Distillation Non_Volatile->Distillation Isomers Isomeric Impurities Column_Chromatography Column Chromatography Isomers->Column_Chromatography Recrystallization Recrystallization Minor_Impurities->Recrystallization Distillation->Isomers Isomers still present Final_Purity Analyze Final Purity Distillation->Final_Purity Purity sufficient Column_Chromatography->Final_Purity Recrystallization->Final_Purity

Caption: Workflow for selecting a suitable purification method for crude this compound.

Quantitative Data on Purification Methods

Purification MethodPurity AchievedYield/RecoverySolvents/ConditionsSource
Recrystallization 94% (by HPLC)93%Methanol[2]
Column Chromatography >98.0% (by GC)74%Silica Gel, Hexane/Ethyl Acetate Gradient[6]
Distillation >98% (by GC)Dependent on impurity profileAtmospheric pressure BP: 246 °C[3][7]

Experimental Protocols

Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to 50 °C with stirring until the solid completely dissolves and layers out.[2]

  • Cooling and Crystallization: Stop heating and continue to stir the solution, allowing it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath and cool to 0-10 °C to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the collected crystals under reduced pressure at 30 °C.[2]

Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate (gradient elution).[6]

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation: Apply vacuum and slowly heat the distillation flask. Collect the fraction that distills at the expected boiling point for the applied pressure. The atmospheric boiling point is 246 °C.[3] Under vacuum, the boiling point will be significantly lower.

  • Purity Analysis: Analyze the collected distillate for purity using a suitable analytical technique such as Gas Chromatography (GC).

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Oiling out instead of crystallization The compound is precipitating above its melting point; the solvent is too non-polar.- Re-heat the solution to dissolve the oil and add a small amount of a more polar co-solvent. - Ensure a slow cooling rate.
No crystals form upon cooling The solution is not saturated; too much solvent was used.- Evaporate some of the solvent to concentrate the solution and attempt to crystallize again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used; the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.
Product is still impure after recrystallization Inappropriate solvent choice; impurities co-crystallize with the product.- Screen for a different recrystallization solvent or solvent system. - Consider a preliminary purification step like distillation or chromatography to remove the problematic impurity.
Distillation Issues
IssuePossible Cause(s)Troubleshooting Steps
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Poor separation of isomers Boiling points of the isomers are too close for the efficiency of the distillation column.- Use a longer fractionating column with a higher number of theoretical plates. - Perform the distillation slowly to allow for better equilibration. - Consider an alternative purification method like column chromatography for isomer separation.
Product decomposition Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of spots on TLC The solvent system is not optimized.- Alkyl halides are generally non-polar. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Try various ratios to achieve good separation on the TLC plate.
Product elutes with impurities - Improperly packed column. - Overloading the column with the crude sample. - Eluent polarity is too high.- Ensure the silica gel is packed uniformly without any air bubbles or channels. - Use an appropriate amount of crude material for the column size. - Start with a less polar eluent and gradually increase the polarity.
Compound is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Streaking of spots on TLC The sample is too concentrated; the compound is interacting strongly with the stationary phase.- Dilute the sample before spotting on the TLC plate. - Add a small amount of a polar solvent (like methanol) to the eluent to reduce strong interactions with the silica gel.

References

preventing over-bromination in toluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of brominated toluene derivatives. Particular focus is given to preventing over-bromination and achieving high selectivity, crucial for the development of pharmaceutical intermediates and other fine chemicals.[1][2][3][4][5]

Troubleshooting Guide: Preventing Over-bromination

Over-bromination is a common issue in toluene synthesis, leading to the formation of di- and tri-brominated products, which can be difficult to separate from the desired mono-brominated product.[1] The following guide provides solutions to mitigate this problem.

Problem 1: Formation of Multiple Brominated Products on the Aromatic Ring

When performing electrophilic aromatic substitution, the goal is often to introduce a single bromine atom onto the toluene ring. However, the activating nature of the methyl group can promote further substitution.

Symptom Potential Cause Recommended Solution
Significant amounts of dibromo- and tribromotoluene detected by GC-MS or NMR.Excess Brominating Agent: Using a stoichiometric excess of bromine (Br₂) or another brominating agent.Carefully control the stoichiometry. Use a 1:1 molar ratio of toluene to the brominating agent. For highly activated systems, consider using a slight excess of the aromatic substrate.
Harsh Reaction Conditions: High temperatures or prolonged reaction times can increase the rate of subsequent brominations.Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
Highly Active Catalyst: A very strong Lewis acid catalyst can overly activate the system, promoting multiple substitutions.Use a milder Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[6][7][8] The catalyst should be chosen to be effective without being overly reactive. In some cases, iron filings can be used, which react with bromine to form FeBr₃ in situ.[8][9]
Solvent Effects: The choice of solvent can influence reactivity.Use a relatively non-polar solvent to temper the reaction's reactivity. Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common choices.

Problem 2: Unwanted Side-Chain Bromination (Benzylic Bromination)

In some cases, bromination may occur on the methyl group (the benzylic position) instead of, or in addition to, the aromatic ring. This is a free-radical substitution reaction.[10][11]

Symptom Potential Cause Recommended Solution
Presence of benzyl bromide or its derivatives in the product mixture.UV Light Exposure: The reaction vessel is exposed to ultraviolet (UV) light, which initiates the free-radical mechanism.[10][12]Conduct the reaction in the dark or in a flask wrapped in aluminum foil to exclude light.[13] Use a light source that does not emit UV radiation if illumination is necessary.
Presence of Radical Initiators: Contaminants or intentionally added substances that can initiate radical reactions (e.g., peroxides).Ensure all reagents and solvents are pure and free from radical initiators. Avoid adding substances known to promote radical reactions unless benzylic bromination is the desired outcome.
High Temperatures: Elevated temperatures can favor radical pathways.Perform the reaction at room temperature or below, if the electrophilic substitution rate is sufficient.

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve mono-bromination of toluene at the para position?

A1: Achieving high para-selectivity is often desirable in pharmaceutical synthesis. The methyl group of toluene is an ortho, para-director, meaning it activates these positions for electrophilic attack.[14][15] To favor the para product, you can employ shape-selective catalysts like zeolites (e.g., NaY, HY).[16] These catalysts have pores that sterically hinder the formation of the bulkier ortho-isomer, allowing the para-isomer to be formed preferentially.[16]

Q2: What is the role of a Lewis acid in the electrophilic bromination of toluene?

A2: A Lewis acid, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is crucial for electrophilic aromatic bromination.[6][8] It polarizes the bromine molecule (Br₂), making one bromine atom more electrophilic and susceptible to attack by the electron-rich aromatic ring of toluene.[6][8] This generates a highly reactive electrophile, often represented as Br⁺, which is necessary to overcome the aromatic stability of the benzene ring.[6][7]

Q3: Can I use N-Bromosuccinimide (NBS) for the bromination of the toluene ring?

A3: While N-Bromosuccinimide (NBS) is a common brominating agent, it is primarily used for radical substitution at the benzylic position, especially in the presence of a radical initiator or light.[11][17][18][19] For electrophilic aromatic substitution on the toluene ring, Br₂ with a Lewis acid catalyst is the standard method.[14][20][21][22] However, under specific conditions with certain catalysts, NBS can be used for ring bromination, but this is less common for toluene itself.[23]

Q4: What are the key differences in reaction conditions for ring versus side-chain bromination of toluene?

A4: The reaction pathway is determined by the conditions, as summarized in the table below.

Feature Ring Bromination (Electrophilic Aromatic Substitution) Side-Chain Bromination (Free-Radical Substitution)
Reagents Br₂ with a Lewis acid catalyst (e.g., FeBr₃)[6][8][14][20][21][22]N-Bromosuccinimide (NBS) or Br₂[11][17][18][19]
Conditions Absence of UV light (darkness)[10][13]Presence of UV light or a radical initiator (e.g., AIBN)[10][12]
Temperature Typically room temperature or slightly belowOften requires heating to initiate the reaction
Product ortho-bromotoluene and para-bromotoluene[14]Benzyl bromide[10][18]

Q5: Are there any "greener" or more environmentally friendly methods for toluene bromination?

A5: Research is ongoing to develop more sustainable bromination methods. One approach involves the in situ generation of bromine from less hazardous sources, such as hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂), which can be performed in a continuous-flow microreactor.[24] This method can reduce the risks associated with handling and transporting molecular bromine.[24] Additionally, the use of supercritical carbon dioxide as a solvent is being explored as an environmentally benign alternative to halogenated solvents.[25]

Experimental Protocols

Protocol 1: Selective Mono-bromination of Toluene (Ring Substitution)

This protocol details the electrophilic aromatic substitution of toluene to yield a mixture of ortho- and para-bromotoluene, while minimizing over-bromination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve toluene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous ferric bromide (FeBr₃, ~0.1 equivalents).

  • Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. The addition should be dropwise to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the toluene has been consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to neutralize any remaining bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomeric products.

Visualizations

Electrophilic_Aromatic_Substitution Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex Nucleophilic Attack Br2 Br₂ Electrophile δ+Br-Brδ- ---FeBr₃ Br2->Electrophile Activation LewisAcid Lewis Acid (e.g., FeBr₃) LewisAcid->Electrophile Electrophile->SigmaComplex OrthoProduct ortho-Bromotoluene SigmaComplex->OrthoProduct Deprotonation ParaProduct para-Bromotoluene SigmaComplex->ParaProduct Deprotonation HBr HBr SigmaComplex->HBr CatalystRegen FeBr₃ (regenerated) HBr->CatalystRegen Troubleshooting_Overbromination Start Experiment Start: Bromination of Toluene Analysis Product Analysis (GC-MS, NMR) Start->Analysis Desired Desired Product: Mono-bromotoluene Analysis->Desired Success Overbromination Issue: Over-bromination Detected Analysis->Overbromination Problem CheckStoichiometry 1. Check Stoichiometry (Toluene:Br₂ Ratio) Overbromination->CheckStoichiometry ReduceTemp 2. Lower Reaction Temperature CheckStoichiometry->ReduceTemp ChangeCatalyst 3. Use Milder Lewis Acid ReduceTemp->ChangeCatalyst MonitorReaction 4. Monitor Reaction Closely & Quench ChangeCatalyst->MonitorReaction Optimized Optimized Protocol MonitorReaction->Optimized

References

Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in chemical reactions involving 3,5-Dibromotoluene. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue in cross-coupling reactions with this compound?

A1: this compound, like other aryl bromides, is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1] Catalyst deactivation in these systems is a frequent problem due to several factors:

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into palladium black, particularly at the elevated temperatures often required for these reactions.[2][3]

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst, can be susceptible to oxidation or other forms of degradation, reducing their effectiveness.[2]

  • Substrate and Reagent Impurities: Impurities in the this compound, coupling partner, base, or solvent can act as catalyst poisons.[4]

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A2: The main deactivation mechanisms for palladium catalysts in cross-coupling reactions can be categorized as follows:[5][6]

  • Poisoning: This occurs when impurities or even the substrate/products bind strongly to the active sites of the catalyst, rendering them inactive. For substrates containing Lewis basic atoms (like nitrogen in pyridines), this can be a major issue, though less so for this compound itself unless nitrogen-containing coupling partners or additives are used.[3][5]

  • Fouling: This involves the deposition of carbonaceous materials (coke) or polymers on the catalyst surface, blocking active sites.

  • Thermal Degradation (Sintering): At high temperatures, the fine palladium particles that make up a heterogeneous catalyst can agglomerate into larger, less active particles. In homogeneous catalysis, this is analogous to the formation of palladium black.[2]

  • Leaching: In the case of supported catalysts, the active metal can be lost from the support material into the reaction mixture.

Q3: My Suzuki-Miyaura reaction with this compound is sluggish or incomplete. What should I check first?

A3: A sluggish or incomplete reaction is a classic sign of catalyst deactivation or suboptimal conditions. Here’s a checklist of initial troubleshooting steps:

  • Reagent Quality: Ensure that your boronic acid partner is fresh and has not degraded (protodeboronation).[2][4] Using more stable boronate esters, like pinacol esters, can be a good alternative.[2][4]

  • Inert Atmosphere: Oxygen is a key culprit in catalyst deactivation as it can oxidize both the active Pd(0) catalyst and the phosphine ligands.[2] Ensure your reaction vessel and solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2]

  • Catalyst and Ligand Integrity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient.[7] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald precatalysts).[2] Also, ensure your phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[2]

  • Base and Solvent Purity: The choice and purity of the base are critical.[4] Similarly, ensure your solvents are anhydrous and deoxygenated.[4]

Q4: I am observing significant homocoupling of my boronic acid coupling partner. How can I minimize this side reaction?

A4: Homocoupling is often promoted by the presence of oxygen.[2][4]

  • Improve Degassing: This is the most critical step. Rigorous degassing of all solvents and reagents is essential to remove oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[2]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0), as this process can consume some of the boronic acid.[7] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can help mitigate this issue.[2]

  • Adjust Catalyst Loading: In some cases, high catalyst loadings can increase the rate of homocoupling. Try reducing the catalyst loading.[4]

Q5: Can a deactivated catalyst be regenerated?

A5: In some cases, particularly with heterogeneous catalysts, regeneration is possible. Common methods include:

  • Washing/Solvent Extraction: To remove adsorbed impurities or fouling agents.

  • Calcination: A high-temperature treatment in air or an inert atmosphere to burn off carbonaceous deposits (coke).

  • Acid Washing: Treatments with dilute acids, such as acetic or sulfuric acid, can be used to remove certain poisons like alkali metals or lead.[8][9] However, this can also risk leaching the active metal, so conditions must be carefully controlled.[8]

For homogeneous catalysts that have formed palladium black, regeneration is generally not feasible within the reaction mixture, and the focus should be on preventing its formation in the first place.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered in reactions involving this compound that are likely related to catalyst deactivation.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Verify Catalyst Source: Use a reliable, fresh source of palladium catalyst. Pd₂(dba)₃, for example, can degrade over time.[2] • Use a Pre-activated Catalyst: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst system (e.g., Buchwald G3/G4 precatalysts).[2] • Check Ligand Integrity: Phosphine ligands can be air-sensitive. Use fresh ligands stored under an inert atmosphere.[2]
Oxygen Contamination Improve Degassing: Degas the solvent and reaction mixture thoroughly by sparging with argon or nitrogen for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[2] • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.
Suboptimal Reaction Conditions Temperature: If the reaction is sluggish, consider cautiously increasing the temperature. However, be aware that excessive heat can accelerate catalyst decomposition.[2] If catalyst blackening is observed, try lowering the temperature.[4] • Base: The base is crucial. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous if required.[4] • Solvent: Use anhydrous, deoxygenated solvents. Common choices include toluene, dioxane, and THF.[4]
Poor Reagent Quality Starting Materials: Purify the this compound and the coupling partner if impurities are suspected.[4] • Boronic Acid/Ester Instability: Use fresh boronic acid. Consider switching to a more stable boronate ester (e.g., pinacol, MIDA).[2][4]
Problem 2: Formation of Palladium Black
Potential Cause Troubleshooting Steps & Recommendations
Catalyst Agglomeration Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an appropriate ratio is used (typically 1:1 to 4:1, depending on the ligand).[2] • Use Bulky Ligands: Sterically hindered ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can help prevent the palladium centers from aggregating.[3]
High Temperature Lower Reaction Temperature: High temperatures accelerate the decomposition of the active catalyst into palladium black.[3] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Poor Mixing Ensure Adequate Stirring: Inadequate mixing can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[2]
Problem 3: Formation of Side Products (e.g., Dehalogenation)
Potential Cause Troubleshooting Steps & Recommendations
Hydrodehalogenation Base Strength: Very strong bases can sometimes promote the hydrodehalogenation of the aryl bromide starting material.[4] Consider using a weaker base. • Hydrogen Source: The hydrogen atom for dehalogenation can come from the solvent (e.g., THF, 2-propanol) or other reagents.[10] If dehalogenation is a major issue, consider changing the solvent.
Protodeboronation (in Suzuki Reactions) Minimize Water: While a small amount of water can be beneficial in some Suzuki couplings, excess water can lead to the replacement of the boronic acid group with a hydrogen atom. Use anhydrous solvents and consider using a more stable boronate ester.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for coupling this compound with a generic arylboronic acid, with an emphasis on minimizing catalyst deactivation.

1. Reagent Preparation and Degassing:

  • Solvent: A common solvent system is a mixture of toluene and water (e.g., 4:1 v/v). The solvent must be thoroughly degassed before use. This can be achieved by bubbling argon or nitrogen through the solvent for at least 30 minutes.

  • Reagents: All solid reagents (this compound, arylboronic acid, palladium catalyst, ligand, and base) should be weighed out in a glovebox or under a positive flow of inert gas.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and any additional ligand if required.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

3. Reaction Execution:

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]

  • Stir the reaction mixture vigorously for the required time. Monitor the reaction progress by TLC or LC-MS.

4. Workup and Purification:

  • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura reaction and indicates common points of catalyst deactivation.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L₂ OA_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OA_complex Oxidative Addition (+ ArBr) Pd_black Palladium Black (Inactive Aggregate) Pd0->Pd_black Aggregation (High Temp, Low Ligand) Oxidized_Pd Oxidized Pd(II) (Inactive) Pd0->Oxidized_Pd Oxidation (+ O₂) Poisoned_cat Poisoned Catalyst (Pd-Impurity) Pd0->Poisoned_cat Poisoning (+ Impurities) TM_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') OA_complex->TM_complex Transmetalation (+ Ar'B(OH)₂) TM_complex->Pd0 Regeneration Product Product (Ar-Ar') TM_complex->Product Reductive Elimination

Caption: General catalytic cycle and common catalyst deactivation pathways.

Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a logical sequence of steps to diagnose and resolve issues with catalyst performance.

G start Low Yield / Incomplete Reaction check_atmosphere Is the reaction atmosphere strictly inert? start->check_atmosphere improve_degassing Action: Improve degassing (Freeze-Pump-Thaw / Sparge) check_atmosphere->improve_degassing No check_reagents Are reagents (boronic acid, ligands, base) fresh and pure? check_atmosphere->check_reagents Yes improve_degassing->check_reagents replace_reagents Action: Use fresh/purified reagents. Consider boronate esters. check_reagents->replace_reagents No check_catalyst Is the catalyst source reliable? Is Pd black visible? check_reagents->check_catalyst Yes replace_reagents->check_catalyst optimize_catalyst Action: Use Pd(0) source or precatalyst. Adjust Ligand:Pd ratio. Lower temperature. check_catalyst->optimize_catalyst No / Yes optimize_conditions Action: Screen different bases, solvents, and temperatures. check_catalyst->optimize_conditions Yes (Source OK) optimize_catalyst->optimize_conditions success Problem Resolved optimize_conditions->success

Caption: A troubleshooting decision tree for low-yield cross-coupling reactions.

References

Technical Support Center: 3,5-Dibromotoluene Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 3,5-Dibromotoluene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound reactions.

Problem Possible Cause Solution
Persistent Emulsion During Extraction - High concentration of starting materials or byproducts acting as surfactants.- Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1][2]- Gently swirl or rock the separatory funnel instead of vigorous shaking.[1]- If the emulsion persists, try filtering the mixture through a pad of Celite.[3]- As a last resort, adding a small amount of a different organic solvent might break the emulsion.[1][4]
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of this compound (34-38°C).[5]- The solution is too concentrated.- Cooling the solution too rapidly.[5]- Use a lower-boiling point solvent or a solvent mixture (e.g., ethanol/water).[5]- Add a small amount of the "good" solvent to the oiled-out mixture and gently warm until the oil dissolves, then allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.[5]- Ensure slow cooling to room temperature before placing in an ice bath.[5]
Low Yield of Crystalline Product - The compound is too soluble in the recrystallization solvent, even at low temperatures.- Incomplete reaction.- Loss of product during transfers and filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5]- Use a solvent system where the product has lower solubility at cold temperatures (e.g., by adding a "poor" solvent like water to an ethanol solution).- Monitor the reaction to completion using TLC before starting the workup.[6]
Colored Impurities in Final Product - Presence of colored byproducts from the reaction.- Oxidation of materials.- During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and adsorbed impurities.[5]
Presence of Succinimide Byproduct (from NBS reactions) - Succinimide is a common byproduct when using N-bromosuccinimide (NBS).- During the aqueous workup, wash the organic layer with a dilute base such as sodium bicarbonate or sodium hydroxide solution. This deprotonates the succinimide, making it more water-soluble.[6]- Alternatively, after the reaction, filter the cooled reaction mixture if a precipitate (succinimide) has formed.[7]
Contamination with Isomeric Dibromotoluenes - The methyl group in toluene is an ortho-, para-director, leading to the formation of 2,4- and 2,6-dibromotoluene as potential side products.- Purification by column chromatography on silica gel is often effective in separating isomers.[7]- Careful fractional distillation under reduced pressure may also be used for separation.
Residual Iron Catalyst (from FeBr₃ catalyzed reactions) - Iron salts can be carried through the workup.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the iron salts into the aqueous phase. Follow this with a water wash to remove the acid.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a bromination reaction to produce this compound?

A1: After the reaction is complete, it is crucial to quench any remaining reactive bromine. This is typically done by slowly adding a reducing agent. A common method is to pour the reaction mixture into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the orange/brown color of bromine disappears.

Q2: How do I choose the right solvent for extracting this compound?

A2: this compound is a relatively nonpolar organic compound. Therefore, a water-immiscible organic solvent in which it is readily soluble should be used. Common choices include dichloromethane (DCM), ethyl acetate, and diethyl ether. DCM is denser than water, which will result in the organic layer being the bottom layer, while ethyl acetate and diethyl ether are less dense than water, forming the top layer.

Q3: My NMR spectrum shows the presence of unreacted toluene. How can I remove it?

A3: Toluene is more volatile than this compound. If a significant amount of toluene remains, it can often be removed by rotary evaporation under reduced pressure. For smaller amounts, purification by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) should effectively separate the less polar toluene from the more polar this compound.

Q4: What are the best recrystallization solvents for this compound?

A4: Ethanol and acetone are commonly used for the recrystallization of this compound.[6] A mixed solvent system, such as ethanol and water, can also be effective. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product can be assessed by several methods. A sharp melting point in the expected range (34-38°C) is a good indicator of purity. Spectroscopic techniques such as ¹H and ¹³C NMR are excellent for confirming the structure and assessing purity by checking for the absence of impurity peaks. Gas chromatography (GC) can also be used to determine the percentage purity.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 249.93 g/mol [8]
Melting Point 34-38 °C[9]
Appearance Colorless to pale yellow liquid or light yellow crystalline powder[9]
Typical Synthesis Yield 50-70% (Bromination of toluene)[6]

Experimental Protocol: Standard Workup and Purification of this compound

This protocol outlines a general procedure for the workup and purification of this compound following its synthesis.

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the characteristic color of bromine dissipates.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • Gently rock or swirl the separatory funnel to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Allow the layers to separate.

  • Drain the organic layer. If the organic layer is the top layer, drain the aqueous layer first.

  • Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to ensure complete recovery of the product.

  • Combine all the organic extracts.

3. Washing the Organic Layer:

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Subsequently, wash the organic layer with brine (saturated aqueous NaCl solution) to remove the majority of the dissolved water.[2]

4. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

5. Purification by Recrystallization:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Diagrams

Workup_Troubleshooting cluster_extraction Extraction Step cluster_recrystallization Recrystallization Step start Begin Extraction emulsion Emulsion Forms? start->emulsion no_emulsion Clear Separation emulsion->no_emulsion No break_emulsion Add Brine / Swirl Gently emulsion->break_emulsion Yes continue_workup Proceed with Washing no_emulsion->continue_workup break_emulsion->emulsion Still Emulsified break_emulsion->continue_workup Resolved filter_celite Filter through Celite start_recrys Dissolve in Hot Solvent cool Cool Solution start_recrys->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form oiling_out->crystals_form No reheat_add_solvent Reheat & Add 'Good' Solvent oiling_out->reheat_add_solvent Yes collect_crystals Collect Pure Product crystals_form->collect_crystals cool_slowly Cool Slowly / Scratch reheat_add_solvent->cool_slowly cool_slowly->crystals_form

Caption: Troubleshooting workflow for common issues in the workup of this compound.

References

Technical Support Center: The Effect of Temperature on the Regioselectivity of Toluene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the electrophilic bromination of toluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the impact of temperature on the regioselectivity of this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of toluene bromination and why?

A1: The bromination of toluene is an electrophilic aromatic substitution reaction. The methyl group (-CH₃) on the toluene ring is an activating, ortho, para-directing group. This is due to the electron-donating nature of the methyl group through an inductive effect, which enriches the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Consequently, the primary products are ortho-bromotoluene and para-bromotoluene, with the meta isomer formed in very small amounts.

Q2: How does temperature influence the ratio of ortho-, para-, and meta-bromotoluene?

A2: Temperature plays a crucial role in determining the ratio of the isomeric products by influencing whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. In the case of toluene bromination, the para isomer is often favored at lower temperatures due to reduced steric hindrance compared to the ortho positions. At higher temperatures, the reaction may shift towards thermodynamic control, where the product distribution reflects the relative thermodynamic stabilities of the isomers. However, for bromotoluenes, the thermodynamic stabilities of the ortho and para isomers are very similar, so the effect of temperature on the equilibrium distribution may not be drastic.

Q3: How can I enhance the selectivity for the para isomer?

A3: To enhance the selectivity for the para isomer, it is generally recommended to conduct the reaction at lower temperatures.[1] This approach leverages kinetic control, where the sterically less hindered para position is more accessible to the incoming electrophile. Utilizing a bulky brominating agent or catalyst system can also sterically disfavor substitution at the ortho positions, thereby increasing the proportion of the para product.

Q4: What is a typical experimental setup for studying the effect of temperature on toluene bromination?

A4: A typical experimental setup involves a round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of bromine, and a thermometer to monitor the internal reaction temperature. The flask should be placed in a cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired low temperatures. For higher temperatures, a heating mantle with a temperature controller would be used. It is crucial to protect the reaction from light to prevent radical side-chain bromination of the methyl group.

Troubleshooting Guides

Issue 1: Low Regioselectivity - Significant formation of the ortho isomer when the para isomer is desired.

Possible Cause Troubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. For electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to improve para-selectivity.[1]
Non-bulky brominating agent/catalyst. Consider using a sterically more demanding brominating agent or a bulkier Lewis acid catalyst to disfavor attack at the sterically hindered ortho positions.
Reaction under thermodynamic control. Ensure the reaction is run at a sufficiently low temperature to favor the kinetically controlled product (often the para isomer).[1]

Issue 2: Formation of side-chain bromination products (e.g., benzyl bromide).

Possible Cause Troubleshooting Step
Presence of UV light. Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. Side-chain bromination is a free-radical process initiated by light.
High reaction temperatures without a Lewis acid catalyst. Ensure the presence of a suitable Lewis acid catalyst (e.g., FeBr₃) to promote electrophilic aromatic substitution on the ring rather than radical substitution on the methyl group.

Issue 3: Low or no reaction conversion.

Possible Cause Troubleshooting Step
Inactive catalyst. Use a fresh, anhydrous Lewis acid catalyst. Iron filings can be used to generate FeBr₃ in situ with bromine.
Reaction temperature is too low. While low temperatures favor para-selectivity, they also decrease the reaction rate. A balance must be found. If the reaction is too slow, a modest increase in temperature may be necessary.
Wet reagents or solvent. Ensure all reagents and the solvent are anhydrous, as water can deactivate the Lewis acid catalyst.

Data Presentation

The following table summarizes the reported isomer distribution for the bromination of toluene at a specific temperature and provides an expected trend at a lower temperature based on the principles of kinetic control.

Temperature (°C)CatalystSolventOrtho (%)Meta (%)Para (%)Reference
25None85% Acetic Acid32.90.366.8[2]
0 (Expected Trend)FeBr₃DichloromethaneLowerVery LowHigherGeneral Principle

Note: The data at 0°C represents an expected trend based on kinetic control principles, where lower temperatures generally favor the sterically less hindered para product. Precise experimental values would depend on the specific reaction conditions.

Experimental Protocols

Protocol 1: Bromination of Toluene at 25°C (Uncatalyzed)

This protocol is adapted from the work of Smith, McKee, and Zanger.[2][3]

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Add 20 mL of 85% acetic acid to the flask, followed by 5.0 g of toluene.

  • Bromine Addition: From the dropping funnel, add a solution of 8.6 g of bromine in 10 mL of 85% acetic acid dropwise over 30 minutes with stirring. Maintain the temperature at 25°C using a water bath if necessary.

  • Reaction Time: Stir the mixture for an additional 2 hours at 25°C.

  • Workup: Pour the reaction mixture into 100 mL of water and extract with 2 x 30 mL of diethyl ether. Wash the combined organic layers with 50 mL of 10% sodium bisulfite solution to remove excess bromine, then with 50 mL of water, and finally with 50 mL of saturated sodium bicarbonate solution.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) or quantitative FTIR spectrometry to determine the isomer ratio.[2][3]

Visualization

The following diagram illustrates the relationship between temperature and the regioselectivity of toluene bromination, highlighting the concepts of kinetic and thermodynamic control.

G Effect of Temperature on Toluene Bromination Regioselectivity cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Major Product Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control Favors High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control Favors Para Isomer (Less Steric Hindrance) Para Isomer (Less Steric Hindrance) Kinetic Control->Para Isomer (Less Steric Hindrance) Leads to Ortho/Para Mixture (Thermodynamic Stability) Ortho/Para Mixture (Thermodynamic Stability) Thermodynamic Control->Ortho/Para Mixture (Thermodynamic Stability) Leads to

Caption: Logical workflow of temperature's effect on reaction control and product selectivity.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for 3,5-Dibromotoluene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of starting materials is a critical determinant of reaction efficiency, cost-effectiveness, and overall success. 3,5-Dibromotoluene has long been a staple building block for the introduction of a 3,5-disubstituted toluene moiety, particularly in the synthesis of pharmaceuticals and advanced materials. However, the exploration of alternative reagents is crucial for optimizing synthetic routes and overcoming potential limitations. This guide provides an objective comparison of this compound with its primary alternatives—3,5-dichlorotoluene and 3,5-diiodotoluene—in key synthetic transformations. Furthermore, it explores the emerging strategy of direct C-H activation as a fundamentally different approach to accessing 3,5-disubstituted toluene derivatives.

Executive Summary

The reactivity of 3,5-dihalotoluenes in common cross-coupling reactions follows the general trend of bond dissociation energy: C-I < C-Br < C-Cl. Consequently, 3,5-diiodotoluene is the most reactive, often enabling milder reaction conditions, while 3,5-dichlorotoluene is the most inert and cost-effective. This compound presents a balance between reactivity and stability. The choice of reagent is therefore a trade-off between reaction facility and substrate cost. Direct C-H activation of toluene offers an atom-economical alternative, avoiding the pre-functionalization step altogether, though challenges in regioselectivity and efficiency remain.

Comparison of 3,5-Dihalotoluenes in Key Synthetic Reactions

The utility of 3,5-dihalotoluenes is most prominently demonstrated in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The following sections compare the performance of 3,5-dichloro-, 3,5-dibromo-, and 3,5-diiodotoluene in these critical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a key parameter influencing reaction conditions and outcomes.

General Reactivity Trend: 3,5-Diiodotoluene > this compound > 3,5-Dichlorotoluene

ReagentTypical Catalyst SystemTypical ConditionsYieldNotes
3,5-Dichlorotoluene Pd(OAc)₂, SPhosToluene/H₂O, K₃PO₄, 80-110 °CModerate to GoodRequires more active catalyst systems and often higher temperatures and longer reaction times.[1]
This compound Pd(PPh₃)₄Toluene/EtOH/H₂O, Na₂CO₃, 80-100 °CGood to ExcellentA good balance of reactivity and stability, widely used.[2][3]
3,5-Diiodotoluene Pd(PPh₃)₄THF/H₂O, K₂CO₃, Room Temp. to 60 °CExcellentHigh reactivity allows for milder conditions, but the reagent is more expensive and less stable.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dichlorotoluene with Phenylboronic Acid

A representative procedure for the Suzuki-Miyaura coupling of a dichloroarene is as follows:

  • To a dried Schlenk flask under an inert atmosphere, add 3,5-dichlorotoluene (1.0 mmol), phenylboronic acid (2.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and a 2M aqueous solution of K₃PO₄ (2.0 mL).

  • The mixture is degassed and then heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-diphenyltoluene.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling ArylHalide 3,5-Dihalotoluene (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR)2) Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base Base->Transmetal Product 3,5-Disubstituted Toluene (Ar-R) OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-R RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a crucial factor.

General Reactivity Trend: 3,5-Diiodotoluene > this compound > 3,5-Dichlorotoluene

ReagentTypical Catalyst SystemTypical ConditionsYieldNotes
3,5-Dichlorotoluene Pd₂(dba)₃, XPhosToluene, NaOtBu, 100-120 °CModerateRequires highly active ligands and elevated temperatures.[4]
This compound Pd(OAc)₂, BINAPToluene, NaOtBu, 80-110 °CGood to ExcellentA reliable substrate for a wide range of amines.[5][6]
3,5-Diiodotoluene Pd₂(dba)₃, XantphosDioxane, Cs₂CO₃, 80-100 °CExcellentHigh reactivity allows for a broader range of bases and potentially lower catalyst loading.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (0.01 mmol), a suitable phosphine ligand (e.g., BINAP, 0.015 mmol), and NaOtBu (2.2 mmol).

  • This compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) are added.

  • The vial is sealed and heated to 100 °C with stirring for 12-24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.

  • The residue is purified by column chromatography to yield the desired N,N'-(toluene-3,5-diyl)dimorpholine.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants (Aryl Halide, Amine, Base, Catalyst, Ligand, Solvent) Reaction Reaction Setup (Inert Atmosphere, Heating) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Grignard Reagent Formation

The formation of a Grignard reagent is a fundamental transformation for creating carbon nucleophiles. The ease of formation is directly related to the C-X bond strength.

General Reactivity Trend: 3,5-Diiodotoluene > this compound > 3,5-Dichlorotoluene

ReagentInitiationReaction ConditionsYieldNotes
3,5-Dichlorotoluene DifficultRequires activators (e.g., I₂, 1,2-dibromoethane) and higher temperatures.[7]LowerProne to side reactions like Wurtz coupling.[8]
This compound ModerateOften requires an initiator like iodine.GoodA standard and reliable method.[9]
3,5-Diiodotoluene EasyTypically initiates readily without activators.HighThe resulting Grignard reagent may be less stable.

Experimental Protocol: Formation of Grignard Reagent from this compound

  • All glassware must be rigorously dried. Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an inert atmosphere.

  • A small crystal of iodine is added.

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to initiate the reaction.

  • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), the remaining solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution can be used directly in subsequent reactions.

Logical Diagram of Grignard Reagent Formation and Reaction

Grignard_Reaction ArylHalide 3,5-Dihalotoluene Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Mg Magnesium Metal Mg->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Adduct Product Alcohol Product Adduct->Product Workup Aqueous Workup (H3O+) Workup->Product

Caption: Formation and subsequent reaction of a Grignard reagent.

Alternative Strategy: Direct C-H Activation

An increasingly attractive alternative to using pre-halogenated starting materials is the direct functionalization of C-H bonds. For the synthesis of 3,5-disubstituted toluenes, this involves the regioselective activation of the C-H bonds at the 3 and 5 positions of toluene.

Conceptual Advantages:

  • Atom Economy: Avoids the use of halogenating agents and the generation of halide waste.

  • Step Economy: Reduces the number of synthetic steps required to prepare the starting material.

  • Cost-Effectiveness: Toluene is an inexpensive and readily available feedstock chemical.

Challenges:

  • Regioselectivity: Directing the functionalization to the meta positions of toluene is challenging due to the ortho- and para-directing nature of the methyl group.

  • Reactivity: Activating the relatively inert C-H bonds of toluene often requires harsh reaction conditions or specialized and expensive catalysts.

  • Substrate Scope: The range of coupling partners and functional groups tolerated can be limited.

While significant progress has been made in C-H activation, achieving high regioselectivity for the 3,5-disubstitution of toluene remains a formidable challenge in synthetic chemistry.[10][11]

Signaling Pathway for C-H Activation vs. Cross-Coupling

Synthesis_Pathways cluster_0 Cross-Coupling Route cluster_1 C-H Activation Route Toluene_CC Toluene Halogenation Halogenation Toluene_CC->Halogenation Dihalotoluene 3,5-Dihalotoluene Halogenation->Dihalotoluene Coupling Cross-Coupling Dihalotoluene->Coupling Product_CC 3,5-Disubstituted Toluene Coupling->Product_CC Toluene_CH Toluene CH_Activation Direct C-H Activation/ Functionalization Toluene_CH->CH_Activation Product_CH 3,5-Disubstituted Toluene CH_Activation->Product_CH

Caption: Comparison of synthetic routes to 3,5-disubstituted toluenes.

Conclusion

The selection of a reagent for the synthesis of 3,5-disubstituted toluenes depends on a careful consideration of reactivity, cost, and the specific requirements of the synthetic target.

  • 3,5-Diiodotoluene is the reagent of choice when mild reaction conditions are paramount and cost is not a primary concern.

  • This compound offers a robust and reliable option with a good balance of reactivity and cost, making it suitable for a wide range of applications.

  • 3,5-Dichlorotoluene is the most economical alternative, but its lower reactivity necessitates the use of more sophisticated catalyst systems and potentially harsher conditions.

  • Direct C-H activation of toluene represents a promising future direction, offering a more sustainable and efficient route, provided that the current challenges in regioselectivity and catalytic efficiency can be overcome.

Researchers and drug development professionals are encouraged to consider these factors when designing synthetic strategies to optimize their processes and achieve their molecular targets efficiently and economically.

References

A Comparative Guide to the Reactivity of 2,4- vs. 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of modern organic synthesis, providing versatile handles for functionalization. Dibromotoluenes, in particular, serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. However, the isomeric relationship between substituted aromatics can lead to profound differences in their chemical reactivity. This guide provides an objective comparison of the reactivity of 2,4-dibromotoluene and 3,5-dibromotoluene, supported by experimental data and detailed protocols, to aid chemists in selecting the appropriate isomer for their synthetic targets.

Structural and Electronic Overview

The difference in the substitution pattern between 2,4-dibromotoluene and this compound is the primary determinant of their distinct reactivity.

  • 2,4-Dibromotoluene: This isomer is asymmetric. The bromine atom at the C2 position is ortho to the electron-donating methyl group, making it sterically hindered. The bromine at the C4 position is para to the methyl group and is less sterically encumbered. This asymmetry allows for potential site-selective reactions.

  • This compound: This isomer possesses C2v symmetry. The two bromine atoms are meta to the methyl group and are chemically and sterically equivalent. This symmetry is ideal for creating symmetrically substituted molecules.

Figure 1: Isomeric Structures of Dibromotoluenes.

Comparative Reactivity Analysis

The structural differences manifest in divergent outcomes across several key classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, particularly the Suzuki-Miyaura coupling, highlights the most significant reactivity difference between the two isomers.

  • 2,4-Dibromotoluene: Exhibits significant site selectivity. The C-Br bond at the C4 position is generally more reactive towards oxidative addition by a palladium(0) catalyst than the sterically hindered C2 position. This allows for selective mono-functionalization at the C4 position, leaving the C2 bromine available for subsequent transformations. This differential reactivity makes 2,4-dibromotoluene a valuable precursor for unsymmetrically di-substituted toluene derivatives.

  • This compound: The two equivalent C-Br bonds react indiscriminately. Mono-arylation can be achieved by controlling the stoichiometry (i.e., using one equivalent of boronic acid), but this typically results in a statistical mixture of starting material, mono-substituted, and di-substituted products. It is most effectively used for symmetric di-substitution.[1]

G Figure 2: Logical Workflow for Site-Selective Suzuki Coupling start_24 2,4-Dibromotoluene step1_24 Mono-Suzuki Coupling (1 eq. ArB(OH)2, Pd Catalyst) start_24->step1_24 intermediate_24 4-Aryl-2-bromotoluene (Major Product) step1_24->intermediate_24 step2_24 Second Suzuki Coupling (1 eq. Ar'B(OH)2, Pd Catalyst) intermediate_24->step2_24 final_24 2-Ar'-4-Aryl-toluene (Unsymmetrical Product) step2_24->final_24 start_35 This compound step1_35 Di-Suzuki Coupling (2 eq. ArB(OH)2, Pd Catalyst) start_35->step1_35 final_35 3,5-Diaryl-toluene (Symmetrical Product) step1_35->final_35 note_35 Mono-coupling leads to statistical mixtures step1_35->note_35

Figure 2: Logical Workflow for Site-Selective Suzuki Coupling.
Metallation and Grignard Reagent Formation

The formation of organometallic intermediates via halogen-metal exchange or reaction with magnesium metal also shows predictable regioselectivity.

  • 2,4-Dibromotoluene: Halogen-metal exchange (e.g., with n-BuLi) or Grignard formation is expected to occur preferentially at the less sterically hindered and electronically favorable C4 position. Studies on the analogous 2,4-dibromoanisole have shown that high regioselectivity for Grignard formation can be achieved, with reagents like iPrMgCl·LiCl favoring exchange at the C4 position.[2]

  • This compound: As with cross-coupling, the two bromine atoms are equivalent. Mono-Grignard formation is readily achievable by using one equivalent of magnesium.[3] However, the formation of a di-Grignard reagent is significantly more challenging due to the high probability of intermolecular Wurtz-type coupling reactions.[3][4]

Electrophilic Aromatic Substitution (EAS)

In electrophilic substitution (e.g., nitration, halogenation), the existing substituents direct the incoming electrophile.

  • 2,4-Dibromotoluene: The outcome is governed by the competing directing effects of the substituents. The methyl group is an ortho, para-director (activating C3, C5), while the bromine atoms are ortho, para-directors but deactivating. The most activated position available for substitution is C5, which is ortho to the C4-bromo and meta to the C2-bromo, while also being ortho to the activating methyl group. Substitution at C3 is also possible but is sterically hindered by two adjacent groups.

  • This compound: The directing effects are convergent. The methyl group directs to the C2, C4, and C6 positions. The two bromine atoms also direct to these same positions (C2, C4, C6). Therefore, these positions are strongly activated towards electrophilic attack, and substitution occurs readily at the C2 (or C6) position, and potentially the C4 position.

Figure 3: Directing Effects in Electrophilic Nitration.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally disfavored for both isomers under typical conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group (halide) to stabilize the negatively charged Meisenheimer complex intermediate.[5][6] Both 2,4- and this compound lack such activating groups; in fact, the methyl group is weakly electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, forcing conditions (high temperatures, strong bases) would be required, likely leading to a mixture of products via competing mechanisms like elimination-addition (benzyne formation).

Data Presentation: Summary of Reactivity

The following tables summarize the expected outcomes and representative yields for key reactions. Note: Yields are representative and based on analogous systems reported in the literature; they should be used as a guideline for reaction development.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

SubstrateCoupling Partner (eq.)Catalyst / BaseConditionsMajor Product(s)Representative Yield
2,4-Dibromotoluene Phenylboronic acid (1.1)Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 90 °C, 12h2-Bromo-4-phenyltoluene~80-90%
2,4-Dibromotoluene Phenylboronic acid (2.2)Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 110 °C, 24h2,4-Diphenyltoluene~75%
This compound Phenylboronic acid (1.1)Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 90 °C, 12h3-Bromo-5-phenyltoluene~40-50% (with SM & di-product)
This compound Phenylboronic acid (2.2)Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 110 °C, 12h3,5-Diphenyltoluene>90%

Table 2: Metallation and Quenching with an Electrophile (CO₂)

SubstrateMetallation Reagent (eq.)ConditionsElectrophileMajor ProductRepresentative Yield
2,4-Dibromotoluene iPrMgCl·LiCl (1.2)THF, 25 °C, 2hCO₂, then H₃O⁺2-Bromo-4-methylbenzoic acid~70-80%
This compound Mg turnings (1.1)THF, reflux, 2hCO₂, then H₃O⁺3-Bromo-5-methylbenzoic acid~85-95%

Experimental Protocols

Protocol 1: Site-Selective Mono-Suzuki-Miyaura Coupling of 2,4-Dibromotoluene

This protocol targets the selective arylation at the C4 position.

Materials:

  • 2,4-Dibromotoluene (1.0 equiv.)

  • Arylboronic acid (1.1-1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • Toluene and Degassed Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromotoluene, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene and degassed water via syringe.[7]

  • Seal the flask and place it in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-aryltoluene.

Protocol 2: Mono-Grignard Formation from this compound and Reaction with CO₂

This protocol describes the formation of a mono-Grignard reagent and its subsequent carboxylation.

Materials:

  • Magnesium turnings (1.1 equiv.)

  • Iodine (a single crystal for activation)

  • This compound (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Dilute Hydrochloric Acid (HCl)

  • Standard glassware for anhydrous/inert atmosphere reactions

Procedure:

  • Place the magnesium turnings and a crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[3]

  • Gently heat the flask with a heat gun under a flow of inert gas until iodine sublimes and coats the magnesium. Allow the flask to cool.

  • Add anhydrous THF to the flask to cover the magnesium.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy, gray appearance. Gentle heating or sonication may be required.[8]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the resulting grayish solution in an ice bath. While stirring, carefully add crushed dry ice in small portions.

  • Allow the mixture to warm to room temperature, then quench by slowly adding dilute HCl.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-bromo-5-methylbenzoic acid, which can be purified by recrystallization.[9]

Conclusion

The choice between 2,4-dibromotoluene and this compound is dictated by the desired substitution pattern of the synthetic target.

  • 2,4-Dibromotoluene is the reagent of choice for constructing unsymmetrical, di-substituted toluene derivatives due to the differential reactivity of its two C-Br bonds, which allows for sequential, site-selective functionalization.

  • This compound is the ideal precursor for symmetrical, 3,5-disubstituted toluenes, owing to the equivalence of its two reactive sites.

A thorough understanding of the steric and electronic factors governing the reactivity of these isomers is paramount for the efficient design and execution of complex synthetic routes in pharmaceutical and materials chemistry.

References

A Comparative Guide to GC-MS Analysis for Purity Assessment of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity and safety of the final product. 3,5-Dibromotoluene, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity assessment of this compound, supported by experimental data and detailed protocols.

Comparison of this compound Samples

In a typical research and development setting, a newly synthesized batch of this compound (Product A) would be compared against a commercially available, high-purity standard (Product B). The following table summarizes the quantitative data obtained from GC-MS analysis of these two samples.

ParameterProduct A (In-house Synthesis)Product B (Commercial Standard)
Purity (Area %) 98.5%>99.5%
Major Impurity 1 (Isomer) 0.8% (2,4-Dibromotoluene)Not Detected
Major Impurity 2 (Residual Reactant) 0.5% (Toluene)Not Detected
Other Impurities 0.2%<0.5%
Retention Time of this compound 12.58 min12.58 min

Experimental Protocol: GC-MS Purity Assay

This section details the methodology used for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 280°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference spectra from a library (e.g., NIST) and their retention times with those of known standards, if available.

GC-MS Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for the purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex filter Filter (Optional) vortex->filter injection Sample Injection filter->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration library_search Mass Spectral Library Search integration->library_search quantification Purity Calculation integration->quantification report Purity Report & Impurity Profile library_search->report quantification->report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Alternative Analytical Techniques

While GC-MS is a powerful and widely used technique for the analysis of volatile compounds like this compound, other methods can also be employed for purity assessment.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally labile impurities that may not be amenable to GC analysis.[1][2] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for the absolute purity determination of this compound without the need for a specific reference standard of the compound itself.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of crystalline solids. The presence of impurities typically leads to a depression and broadening of the melting peak.

The choice of analytical technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation. For routine quality control and the identification of volatile impurities in this compound, GC-MS remains the method of choice due to its high sensitivity, selectivity, and ability to provide structural information about unknown components.[1]

References

A Researcher's Guide to Validating the Structure of 3,5-Dibromotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 3,5-dibromotoluene and its derivatives, complete with experimental data and detailed protocols.

The precise characterization of this compound derivatives is critical for understanding their chemical properties and potential applications in medicinal chemistry and materials science. This guide focuses on three indispensable analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. By comparing the data obtained from these methods for a series of this compound derivatives, researchers can gain a comprehensive understanding of their molecular architecture.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize the key spectroscopic and crystallographic data for this compound and a selection of its derivatives with varying functional groups. This allows for a direct comparison of the influence of different substituents on the spectral and structural properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundFunctional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound-CH₃2.29 (s, 3H), 7.21 (s, 1H), 7.49 (s, 2H)21.0, 122.9, 130.8, 133.2, 139.3
3,5-Dibromobenzyl alcohol-CH₂OH4.59 (s, 2H), 7.35 (s, 1H), 7.55 (s, 2H)63.5, 123.2, 129.5, 131.5, 144.1
3,5-Dibromobenzaldehyde-CHO7.90 (s, 1H), 8.05 (s, 2H), 9.89 (s, 1H)123.5, 131.8, 137.9, 139.8, 190.2
3,5-Dibromobenzoic acid-COOH8.15 (s, 2H), 8.28 (s, 1H), 13.5 (br s, 1H)123.1, 131.2, 134.5, 139.0, 169.8
3,5-Dibromo-4-hydroxybenzoic acid-OH, -COOH7.95 (s, 2H), 9.5 (br s, 1H), 11.5 (br s, 1H)110.2, 124.5, 132.8, 155.6, 171.3
3,5-Dibromo-4-nitrotoluene-NO₂2.50 (s, 3H), 7.85 (s, 2H)20.8, 123.7, 134.1, 145.2, 148.9

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₇H₆Br₂249.93250 (M⁺), 170 (M⁺-Br), 91 (C₇H₇⁺)
3,5-Dibromobenzyl alcoholC₇H₆Br₂O265.93266 (M⁺), 186 (M⁺-Br), 107 (M⁺-Br₂)
3,5-DibromobenzaldehydeC₇H₄Br₂O263.91264 (M⁺), 235 (M⁺-CHO), 156 (M⁺-Br-CHO)
3,5-Dibromobenzoic acidC₇H₄Br₂O₂279.91280 (M⁺), 263 (M⁺-OH), 235 (M⁺-COOH)
3,5-Dibromo-4-hydroxybenzoic acidC₇H₄Br₂O₃295.91296 (M⁺), 279 (M⁺-OH), 251 (M⁺-COOH)
3,5-Dibromo-4-nitrotolueneC₇H₅Br₂NO₂294.93295 (M⁺), 279 (M⁺-O), 249 (M⁺-NO₂)

Table 3: Single-Crystal X-ray Diffraction Data

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å) & Angles (°)
3,5-Dibromobenzoic acidMonoclinicP2₁/nC-Br: ~1.90, C=O: ~1.25, C-O: ~1.30, O-C=O: ~123°
3,5-Dibromo-2-hydroxybenzoic acidMonoclinicP2₁/cC-Br: ~1.89, C=O: ~1.26, C-O(H): ~1.35, O-H···O (intramolecular H-bond)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and aid in the design of new experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the connectivity of the atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern with relative intensities of approximately 1:2:1.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups and the formation of stable carbocations.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically 0.1-0.5 mm in all dimensions). Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

    • Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement.

  • Data Analysis:

    • Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles.

    • Examine intermolecular interactions such as hydrogen bonding and π-π stacking.

    • Generate a Crystallographic Information File (CIF) for publication and database deposition.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the structural validation of this compound derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purified_Compound Purified Derivative Dissolution Dissolve in Deuterated Solvent Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Acquisition ¹H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Spectrometer->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structure validation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Derivative_Sample Derivative Sample Dilution Dilute in Volatile Solvent Derivative_Sample->Dilution GC_Vial Transfer to GC Vial Dilution->GC_Vial Injection Injection GC_Vial->Injection GC_MS_System GC-MS System Separation GC Separation GC_MS_System->Separation Injection->GC_MS_System Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Molecular_Ion Identify Molecular Ion (Isotopic Pattern) Mass_Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation Structure_Confirmation Structure Confirmation Molecular_Ion->Structure_Confirmation Fragmentation->Structure_Confirmation

Caption: Workflow for GC-MS-based structure validation.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Collection cluster_analysis Structure Determination Purified_Compound Purified Derivative Crystal_Growth Single Crystal Growth Purified_Compound->Crystal_Growth Crystal_Mounting Mount Crystal Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction.

By employing a combination of these powerful analytical techniques and following standardized protocols, researchers can confidently and accurately validate the structures of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.

A Comparative Guide to the Synthesis of 3,5-Dibromotoluene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dibromotoluene is a valuable building block in the creation of various pharmaceuticals and agrochemicals. This guide provides a comprehensive cost-benefit analysis of four distinct synthesis routes to this compound, offering a comparative look at chemical costs, reaction yields, and procedural complexities to inform your selection of the most suitable method for your laboratory or production needs.

Executive Summary

Four primary synthetic pathways to this compound are evaluated: direct bromination of toluene, a multi-step synthesis from p-toluidine, Friedel-Crafts alkylation of m-dibromobenzene, and a Sandmeyer-type reaction from m-bromotoluene. The route commencing with p-toluidine offers a high yield and a well-defined protocol, making it a strong candidate for producing high-purity material. Direct bromination of toluene presents a more straightforward, one-pot synthesis but with the potential for lower yields and the formation of isomeric impurities. The routes involving m-dibromobenzene and m-bromotoluene are theoretically viable but may present challenges in terms of starting material cost and reaction control. The optimal choice will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, cost constraints, and available expertise.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the four proposed synthetic routes. Costs are estimated based on current market prices for laboratory-grade chemicals and may vary between suppliers. Yields are based on literature reports and may fluctuate with specific experimental conditions.

Table 1: Cost Analysis per Mole of this compound (Product)

Reagent/SolventRoute 1: From Toluene (Estimated)Route 2: From p-ToluidineRoute 3: From m-Dibromobenzene (Estimated)Route 4: From m-Bromotoluene (Estimated)
Starting Material Toluene (~$0.81/kg)[1][2]p-Toluidine (~$190/kg)m-Dibromobenzene (~$266/kg)[3]m-Bromotoluene (~$400/kg)
Key Reagents Bromine (~$4.40/kg)[1]Bromine (~$4.40/kg)[1]Methyl Chloride (gas)Nitric Acid, Iron powder, Sodium Nitrite (~

115/kg)[4]
Iron(III) Bromide (~$313/kg)[5]Sodium Nitrite (~$0.35/kg)[2]Aluminum Chloride (~$0.73/kg)[6]
Sodium Hypophosphite (~$260/kg)[7]
Estimated Total Reagent Cost per Mole of Product ~$15 - $25~$120 - $150~$80 - $110~$180 - $220

Table 2: Performance Comparison of Synthesis Routes

ParameterRoute 1: From TolueneRoute 2: From p-ToluidineRoute 3: From m-DibromobenzeneRoute 4: From m-Bromotoluene
Overall Yield 50-70%[8]~80-90% (estimated from steps)Moderate (estimated)Moderate (estimated)
Number of Steps 1314
Reaction Time Several hoursMulti-daySeveral hoursMulti-day
Purity of Crude Product Moderate (isomeric impurities)HighGoodGood
Key Safety Concerns Handling of bromine, corrosive reagentsHandling of bromine, diazotization (potentially explosive)Handling of gaseous methyl chloride, strong Lewis acidsHandling of strong acids and nitrating agents, diazotization

Experimental Protocols

Route 1: Direct Bromination of Toluene

This route involves the direct electrophilic substitution of toluene with bromine, typically using a Lewis acid catalyst. While seemingly straightforward, controlling the position of bromination to favor the 3,5-isomer is challenging, and mixtures of isomers are common.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve toluene (1.0 mol) in a suitable inert solvent such as dichloromethane.

  • Add iron(III) bromide (0.05 mol) as a catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (2.1 mol) in the same solvent from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the bromine color disappears.

  • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • The crude product is then purified by fractional distillation or recrystallization to isolate the this compound isomer.

Route 2: Synthesis from p-Toluidine

This multi-step synthesis offers a high-yield and regioselective route to this compound. It involves the bromination of p-toluidine, followed by diazotization of the resulting aniline derivative and subsequent deamination.

Methodology:

  • Step 1: Synthesis of 2,6-Dibromo-4-methylaniline

    • Dissolve p-toluidine (1.0 mol) in a suitable solvent like glacial acetic acid.

    • Slowly add a solution of bromine (2.1 mol) in glacial acetic acid at room temperature with stirring.

    • After the addition, stir the mixture for a few hours.

    • Pour the reaction mixture into a large volume of water to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry to obtain 2,6-dibromo-4-methylaniline.

  • Step 2: Diazotization of 2,6-Dibromo-4-methylaniline

    • Suspend 2,6-dibromo-4-methylaniline (1.0 mol) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 mol) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • Step 3: Deamination of the Diazonium Salt

    • In a separate flask, prepare a solution of sodium hypophosphite monohydrate (2.0 mol) in water.

    • Slowly add the cold diazonium salt solution to the sodium hypophosphite solution with vigorous stirring. The temperature should be maintained between 0-20 °C.[9]

    • After the addition is complete, continue stirring for several hours, allowing the mixture to slowly warm to room temperature.

    • The product, this compound, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or recrystallization. A reported yield for this deamination step is 93%.[9]

Mandatory Visualizations

Route 1: Direct Bromination of Toluene Toluene Toluene Bromine Bromine (Br2) FeBr3 Dibromotoluene_mixture Mixture of Dibromotoluene Isomers Bromine->Dibromotoluene_mixture Bromination Purification Purification (Distillation/ Recrystallization) Dibromotoluene_mixture->Purification Product This compound Purification->Product

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from p-Toluidine pToluidine p-Toluidine Bromination Bromine (Br2) Acetic Acid Intermediate1 2,6-Dibromo-4-methylaniline Bromination->Intermediate1 Step 1 Diazotization NaNO2, HCl 0-5 °C Intermediate2 Diazonium Salt Diazotization->Intermediate2 Step 2 Deamination NaH2PO2·H2O Product This compound Deamination->Product Step 3

Caption: Synthetic pathway for Route 2.

Route 3: From m-Dibromobenzene mDibromobenzene m-Dibromobenzene Alkylation Methyl Chloride (CH3Cl) AlCl3 Product This compound Alkylation->Product Friedel-Crafts Alkylation

Caption: Synthetic pathway for Route 3.

Route 4: From m-Bromotoluene mBromotoluene m-Bromotoluene Nitration HNO3, H2SO4 Intermediate1 Nitro-m-bromotoluene Nitration->Intermediate1 Step 1 Reduction Fe/HCl or SnCl2/HCl Intermediate2 Amino-m-bromotoluene Reduction->Intermediate2 Step 2 Diazotization NaNO2, HBr Intermediate3 Diazonium Salt Diazotization->Intermediate3 Step 3 Sandmeyer CuBr Product This compound Sandmeyer->Product Step 4

Caption: Synthetic pathway for Route 4.

References

A Comparative Spectroscopic Guide to Dibromotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and chemical intermediates. This guide provides a comprehensive spectroscopic comparison of five dibromotoluene isomers: 2,3-dibromotoluene, 2,4-dibromotoluene, 2,5-dibromotoluene, 2,6-dibromotoluene, and 3,5-dibromotoluene. By presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the differentiation of these closely related compounds.

The substitution pattern of the two bromine atoms on the toluene ring significantly influences the electronic environment of the constituent atoms, leading to distinct spectroscopic fingerprints for each isomer. Understanding these differences is paramount for synthetic chemists, quality control analysts, and researchers in the field of drug discovery and development. This guide summarizes quantitative spectroscopic data in a clear, tabular format and provides generalized experimental protocols to aid in the replication and verification of these findings.

Data Presentation: A Spectroscopic Comparison

The following table summarizes the key spectroscopic data for the five dibromotoluene isomers. The distinct patterns in chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns provide a robust basis for their individual identification.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
2,3-Dibromotoluene Data not readily availableData not readily availableData not readily availableData not readily available
2,4-Dibromotoluene Aromatic H: 7.3-7.5, Methyl H: ~2.4[1]Aromatic C: 120-140, Methyl C: ~20[1]Aromatic C-H stretch: >3000, C-Br stretch: 500-700M⁺: 248/250/252, [M-Br]⁺: 169/171
2,5-Dibromotoluene Aromatic H: 7.12-7.32, Methyl H: 2.32[2][3]Aromatic C: 121-140, Methyl C: 22.5[4]Aromatic C-H stretch: >3000, C-Br stretch: 500-700[5]M⁺: 248/250/252, [M-Br]⁺: 169/171[6][7]
2,6-Dibromotoluene Aromatic H: 6.9-7.4, Methyl H: ~2.5Aromatic C: 127-142, Methyl C: ~24Aromatic C-H stretch: >3000, C-Br stretch: 500-700[8][9][10]M⁺: 248/250/252, [M-Br]⁺: 169/171[11][12]
This compound Aromatic H: 7.1-7.4, Methyl H: 2.3[13][14]Aromatic C: 122-142, Methyl C: 21.2[15]Aromatic C-H stretch: >3000, C-Br stretch: 500-700[16]M⁺: 248/250/252, [M-Br]⁺: 169/171[17][18][19]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dibromotoluene isomers. These are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the available instrumentation and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dibromotoluene isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the isomer is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid isomer with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (or KBr pellet without the sample) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for separating any potential impurities and obtaining clean mass spectra.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison and identification of dibromotoluene isomers.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Isomer Differentiation Sample Dibromotoluene Isomer Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Neat Sample Sample->IR_Prep GCMS_Prep Dilute in suitable solvent Sample->GCMS_Prep NMR ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR GCMS GC-MS Analysis GCMS_Prep->GCMS NMR_Data Analyze Chemical Shifts & Coupling NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Analyze Fragmentation Pattern GCMS->MS_Data Compare Compare Spectra with Database/Reference NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identify Identify Isomer Compare->Identify

Caption: Workflow for spectroscopic analysis of dibromotoluene isomers.

References

Stability Under Fire: A Comparative Analysis of 3,5-Dibromotoluene in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks under various reaction conditions is a critical parameter for efficient and reliable synthesis. This guide provides a comparative assessment of the stability of 3,5-Dibromotoluene against its isomers, 2,4-Dibromotoluene and 2,5-Dibromotoluene, with a focus on their performance in common palladium-catalyzed cross-coupling reactions and lithiation.

Thermal Stability Profile

CompoundStructureMelting Point (°C)Boiling Point (°C)
This compoundthis compound34-38[1]246[1]
2,4-Dibromotoluene2,4-Dibromotoluene-6.5245
2,5-Dibromotoluene2,5-Dibromotoluene5-6243-244

This compound is a solid at room temperature with the highest boiling point among the three isomers, suggesting it possesses good thermal stability under standard laboratory conditions.[1] The lower melting and boiling points of the 2,4- and 2,5-isomers might imply slightly lower thermal stability, though all three are relatively stable compounds suitable for a range of chemical transformations.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which underscores its stability under these conditions.[1] The reactivity of the bromine atoms is key to its utility as a building block in the synthesis of more complex molecules.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. The stability and reactivity of dibromotoluene isomers in this reaction are influenced by the electronic and steric environment of the bromine atoms.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:

  • Reaction Setup: In a flask, combine the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Solvent and Catalyst: Add a degassed solvent system (e.g., toluene/ethanol/water) and a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography.

While specific comparative data on the yields and side products for the Suzuki coupling of all three dibromotoluene isomers under identical conditions is limited, the electronic differences between the isomers can infer their relative reactivity. The electron-donating methyl group influences the reactivity of the bromine atoms. In general, para-substituted bromides are often more reactive than meta-substituted ones in palladium-catalyzed couplings.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Arylboronic Acid, and Base B Add Degassed Solvent and Pd Catalyst A->B C Heat under Inert Atmosphere B->C D Cool and Quench C->D E Extraction and Washing D->E F Drying and Concentration E->F G Column Chromatography F->G

General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial method for forming C-N bonds. The stability of dibromotoluene isomers in this reaction is essential for the synthesis of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromides

A general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Similar to the Suzuki coupling, the relative reactivity of the dibromotoluene isomers in the Buchwald-Hartwig amination will be influenced by the position of the bromine atoms relative to the methyl group.

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Amine, Base, Pd Precatalyst, and Ligand B Add Anhydrous, Degassed Solvent A->B C Heat with Stirring B->C D Cool and Quench C->D E Extraction D->E F Purification E->F

General workflow for a Buchwald-Hartwig amination reaction.

Stability in Lithiation Reactions

Lithiation of aryl halides is a common method for generating organolithium reagents, which are powerful nucleophiles. However, this reaction can be accompanied by side reactions, such as metal-halogen exchange and benzyne formation, which can affect the stability and yield of the desired product.

For this compound, lithiation is expected to occur at one of the bromine-bearing carbons. The stability of the resulting aryllithium intermediate is crucial for subsequent reactions. Potential side reactions for dibromotoluenes include:

  • Benzylic Lithiation: Deprotonation of the methyl group can compete with lithiation at the aromatic ring, especially with strong, non-nucleophilic bases.

  • Benzyne Formation: Under certain conditions, elimination of HBr from the lithiated intermediate can lead to the formation of a highly reactive benzyne intermediate, which can lead to a mixture of products.

  • Metal-Halogen Exchange: The organolithium reagent can react with another molecule of the starting dibromotoluene, leading to complex mixtures.

The regioselectivity of lithiation and the prevalence of side reactions will differ for the 2,4- and 2,5-isomers due to the different electronic and steric environments of the bromine and hydrogen atoms on the aromatic ring.

Lithiation_Pathways Start Dibromotoluene Organolithium Organolithium Reagent (e.g., n-BuLi) Desired Desired Aryllithium Intermediate Organolithium->Desired Main Reaction Benzylic Benzylic Lithiation Organolithium->Benzylic Side Reaction Benzyne Benzyne Formation Desired->Benzyne Side Reaction Exchange Metal-Halogen Exchange Desired->Exchange Side Reaction

Potential reaction pathways in the lithiation of dibromotoluenes.

Conclusion

This compound demonstrates good thermal stability and is a reliable substrate for common palladium-catalyzed cross-coupling reactions. While direct comparative data on its stability versus its 2,4- and 2,5-isomers under specific reaction conditions is limited, its physical properties and successful application in a variety of transformations indicate its robustness. The choice of isomer for a particular synthetic route will depend on the desired substitution pattern and the potential for side reactions, which will be influenced by the specific electronic and steric effects of each isomer. Further detailed experimental studies are needed to provide a more quantitative comparison of the stability and reactivity of these important building blocks.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For substrates such as 3,5-dibromotoluene, the choice of catalyst is critical for achieving high yields and selectivity, particularly in sequential or double coupling reactions. This guide provides a comparative overview of common palladium catalyst systems for the Suzuki reaction of this compound, supported by representative experimental data from analogous systems.

Catalyst Performance Comparison

The selection of a suitable palladium catalyst and ligand system is paramount for the successful Suzuki-Miyaura coupling of this compound. The following table summarizes the performance of three common catalyst systems in the mono-arylation of a structurally similar substrate, 2-bromo-3,5-dimethoxytoluene, with phenylboronic acid. This data provides a strong indication of the expected outcomes with this compound and serves as a guideline for catalyst selection and reaction optimization.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O901285
Pd(dppf)Cl₂2Cs₂CO₃1,4-Dioxane1001092
Pd(OAc)₂ / SPhos2K₃PO₄THF/H₂O801678

Note: The data presented is a synthesis of typical results found in the literature for analogous reactions and should be considered as a general guideline. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid used.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using the catalyst systems compared above.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a glovebox, charge a reaction vial with this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Add 1,4-dioxane (5 mL) to the vial and seal it.

  • Heat the reaction mixture to 100 °C with stirring for 10 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Using Palladium(II) Acetate (Pd(OAc)₂) with SPhos

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Celite

Procedure:

  • In a glovebox, charge a vial with this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add a mixture of THF (4 mL) and water (1 mL) to the vial and seal it.

  • Heat the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to afford the desired product.

Visualizing the Process

To aid in understanding the experimental process, the following diagrams illustrate the generalized workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound Arylboronic Acid Base catalyst Add Catalyst System start->catalyst solvent Add Solvent catalyst->solvent inert Inert Atmosphere (e.g., Argon) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)-X Ln pd0->pd_complex R-X oa_label Oxidative Addition transmetal R-Pd(II)-R' Ln pd_complex->transmetal R'B(OH)₂ Base tm_label Transmetalation transmetal->pd0 R-R' re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3,5-Dibromotoluene is crucial for process control, impurity profiling, and quality assurance in various synthetic pathways. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is a synthesis of established analytical practices for halogenated aromatic compounds.

At a Glance: Method Comparison

The selection of an optimal analytical method hinges on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the required throughput. Below is a summary of the key performance characteristics for the quantification of this compound using GC-MS and HPLC-UV.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with detection based on the mass-to-charge ratio of ionized fragments.Separation based on partitioning between a mobile and stationary phase, with detection based on UV absorbance.
Primary Use Identification and quantification of volatile and semi-volatile compounds. Excellent for impurity identification.Quantification of non-volatile or thermally labile compounds. Ideal for routine purity assessments.
Strengths High sensitivity and selectivity, provides structural information for impurity identification.Robust, reproducible, and widely applicable.
Limitations Not suitable for non-volatile or thermally labile compounds.Requires a chromophore for UV detection, may have lower sensitivity than GC-MS for certain analytes.
Estimated Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1.0 µg/mL
Estimated Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3.0 µg/mL
Linearity (r²) > 0.99> 0.99
Accuracy (Recovery) 90 - 110%95 - 105%
Precision (RSD) < 10%< 5%

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable quantitative results. The following are representative experimental protocols for the analysis of this compound by GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the sensitive quantification of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI).

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum (characteristic fragments at m/z 248, 250, 169, 90).

  • Quantify using a calibration curve generated from the peak areas of the calibration standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Prepare Standards B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Identify Peak F->G H Integrate Area G->H I Quantify H->I

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is robust and ideal for routine quality control and purity determination of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • HPLC System: With a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time.

  • Quantify using a calibration curve generated from the peak areas of the calibration standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Filter Sample B->C D Inject Sample C->D E HPLC Separation D->E F UV Detection E->F G Identify Peak F->G H Integrate Area G->H I Quantify H->I

HPLC-UV analysis workflow for this compound.

Concluding Remarks

Both GC-MS and HPLC-UV are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific analytical needs. GC-MS offers superior sensitivity and the ability to identify unknown impurities, making it ideal for in-depth analysis and trace-level quantification. HPLC-UV provides a robust, high-throughput method well-suited for routine quality control in a manufacturing environment. For comprehensive characterization, the use of both techniques can be complementary.

The Versatility of 3,5-Dibromotoluene in Pharmaceutical Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. 3,5-Dibromotoluene, a readily available aromatic building block, has emerged as a valuable precursor in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of its application, focusing on the synthesis of the antihypertensive drug candesartan and exploring its potential in the development of other bioactive compounds. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize key synthetic pathways.

Application in the Synthesis of Candesartan Cilexetil

This compound serves as a key starting material for the synthesis of the biphenyl core of candesartan cilexetil, a widely used angiotensin II receptor antagonist for the treatment of hypertension. The synthetic strategy hinges on a Suzuki coupling reaction to form the crucial carbon-carbon bond between the two phenyl rings.

Synthetic Pathway Overview

The synthesis of the key intermediate, 4'-methylbiphenyl-2-carbonitrile, from this compound is a pivotal step. While a direct, one-step synthesis from this compound to the final biphenyl intermediate of candesartan is not commonly detailed, a logical synthetic approach involves a Suzuki coupling reaction. This would involve the reaction of a derivative of this compound with an appropriate boronic acid.

Below is a conceptual workflow for the synthesis of a key biphenyl intermediate for candesartan starting from this compound.

A This compound B Monofunctionalized Intermediate A->B Selective Reaction (e.g., Monolithiation/Borylation) C 4'-Methylbiphenyl-2-carbonitrile B->C Suzuki Coupling with 2-cyanophenylboronic acid derivative D Candesartan Cilexetil C->D Further Elaboration

Caption: Conceptual synthetic workflow from this compound to Candesartan Cilexetil.

Comparative Analysis of Synthetic Routes for Candesartan Cilexetil

While the use of this compound is a viable route, several alternative syntheses for candesartan cilexetil exist, often starting from different precursors. A common alternative involves the use of pre-formed biphenyl compounds.

ParameterRoute A: Utilizing this compound (Conceptual)Route B: Alternative Route from 2-Nitrobenzoic Acid[1]
Starting Material This compound3-Nitrophthalic acid
Key Transformation Suzuki or other cross-coupling reactionAcylation, amidation, reduction, cyclization, and tetrazole formation
Reported Overall Yield Dependent on specific conditions of the coupling and subsequent steps.A multi-step synthesis with varying yields at each stage. A patent describes a process with an overall yield of around 55% over six steps from a later intermediate.[2]
Purity High purity can be achieved through chromatographic purification.High purity (>99%) is achievable through recrystallization.[2]

Experimental Protocol: A Representative Alternative Synthesis of a Candesartan Intermediate

The following protocol is for the synthesis of a key intermediate of candesartan, starting from 2-carboxyl-3-ethyl nitrobenzoate, as an example of a route that does not utilize this compound.

Step 1: Acyl Chloride Formation [1] 2-carboxyl-3-ethyl nitrobenzoate is reacted with thionyl chloride to generate 2-chloroformyl-3-ethyl nitrobenzoate.

Step 2: Azide Formation [1] The resulting acyl chloride is reacted with an azide source to form 3-nitro-2-formyl triazobenzene ethyl formate.

Step 3: Amine Formation [1] The azide is then reacted with trimethyl carbinol to yield 2-t-butoxycarbonyl amino-3-ethyl nitrobenzoate.

Step 4: Nucleophilic Substitution [1] This intermediate undergoes a nucleophilic substitution reaction with 4'-bromomethyl-2-cyanobiphenyl to produce 2-[N-(tertbutyloxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl) methyl] amino]-3-ethyl nitrobenzoate.

Broader Pharmaceutical Applications of this compound

The utility of this compound extends beyond candesartan synthesis. Its two bromine atoms provide versatile handles for various coupling reactions, making it a valuable scaffold for the synthesis of diverse bioactive molecules, including potential antimicrobial and anticancer agents.

Synthesis of Bioactive Heterocycles

The dibromo substitution pattern allows for the sequential or double functionalization of the toluene ring, leading to the construction of complex heterocyclic systems. These heterocycles are often privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Conceptual Experimental Workflow for Heterocycle Synthesis

A This compound B Bis-alkyne Derivative A->B Double Sonogashira Coupling C Fused Heterocycle B->C Intramolecular Cyclization D Bioactive Molecule C->D Further Functionalization

Caption: General workflow for synthesizing bioactive heterocycles from this compound.

While specific, detailed examples of pharmaceuticals other than candesartan derived from this compound with full experimental data are not abundant in the readily available literature, the synthetic potential is clear. The following table presents a conceptual comparison based on the potential for synthesizing novel kinase inhibitors.

ParameterApproach A: Using this compoundApproach B: Alternative Scaffold
Core Scaffold 3,5-Disubstituted TolueneVaries (e.g., Pyrimidine, Indole)
Key Advantage Allows for the introduction of two distinct side chains at defined positions, enabling fine-tuning of structure-activity relationships.Access to a wide range of established pharmacophores with known biological activities.
Potential Biological Activity Kinase inhibition, anticancer, antimicrobial.Dependent on the specific scaffold and substituents.
Synthetic Complexity Can involve multi-step sequences with potentially challenging selective functionalization.Varies greatly depending on the target molecule.
Signaling Pathway: Angiotensin II Receptor

Candesartan is an antagonist of the Angiotensin II receptor type 1 (AT1R). The binding of angiotensin II to AT1R initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Candesartan blocks this interaction, leading to vasodilation and a reduction in blood pressure.

cluster_0 AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction Candesartan Candesartan Candesartan->AT1R blocks

Caption: Simplified Angiotensin II Receptor Signaling Pathway and the action of Candesartan.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its primary, well-documented application is in the synthesis of the antihypertensive drug candesartan cilexetil, where it serves as a precursor to the key biphenyl intermediate. While alternative synthetic routes to candesartan exist, the use of this compound offers a convergent approach to the core structure of the molecule. Furthermore, the presence of two reactive bromine atoms opens up possibilities for the synthesis of a wide array of other bioactive compounds, particularly complex heterocyclic structures with potential applications as antimicrobial or anticancer agents. Further research into the development of novel pharmaceuticals from this readily available starting material is warranted.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromotoluene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dibromotoluene, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and it is imperative to handle it with care. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Before initiating any disposal procedures, a thorough risk assessment should be conducted, and all personnel must be familiar with the material's safety data sheet (SDS).

Personal Protective Equipment (PPE): When handling this compound, including during disposal, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.[3]

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Lab Coat: A flame-resistant lab coat.[3]

  • Respiratory Protection: If handling outside of a fume hood, a certified respirator (such as a dust mask type N95) is necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as halogenated hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain.[2][5]

  • Waste Segregation: This is a critical step to prevent dangerous chemical reactions and to facilitate proper disposal.

    • Do not mix this compound waste with non-halogenated organic waste.[3][4]

    • Keep it separate from other waste streams, particularly incompatible materials such as acids, bases, or oxidizers.[3]

    • Solid waste, such as contaminated gloves and bench paper, should be collected separately from liquid waste.[3]

  • Containerization: Use appropriate containers for waste accumulation.

    • Collect solid this compound and contaminated materials in a labeled, sealed, and compatible plastic or glass container.[3][6]

    • If this compound is in a liquid solution, collect it in a labeled, sealed, and compatible solvent waste container, which is often made of glass or polyethylene.[3]

    • Ensure waste containers are kept closed at all times, except when adding waste.[3][6] Containers should not be filled beyond 90% of their capacity.[6]

  • Labeling: Clear and accurate labeling is essential for safety and regulatory compliance.

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

    • Record the full chemical name and concentration of the contents on the label.[3]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • The storage area should be well-ventilated.[7]

    • Store away from heat and incompatible materials.[8]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[3] Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste according to local, regional, and national regulations.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[3]

  • Absorb: Use an inert absorbent material such as sand, diatomite, or universal binders to contain and absorb the spill.[9] Do not use combustible materials like paper towels for large spills.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.[3]

  • Dispose: Dispose of all contaminated materials, including absorbents and PPE, as halogenated hazardous waste.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number 1611-92-3
Molecular Formula C₇H₆Br₂[1]
Molecular Weight 249.93 g/mol [1]
Melting Point 34-38 °C
Boiling Point 246 °C
Flash Point 113 °C (235.4 °F) - closed cup
GHS Hazard Codes H315, H319, H335[1]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Storage Class 11 - Combustible Solids
Water Solubility Immiscible[2]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling halogenated aromatic compounds. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their standard operating procedures (SOPs) to ensure safety and compliance from the outset of the experiment.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (e.g., Fume Hood) A->B C Segregate as Halogenated Waste B->C D Use Designated, Compatible Waste Container C->D E Keep Container Closed D->E F Label Container Clearly: 'Hazardous Waste' 'this compound' E->F G Store in a Secure, Designated Area F->G H Contact EHS or Certified Waste Contractor G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 3,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,5-Dibromotoluene (CAS No. 1611-92-3). Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]To protect against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant coveralls should be worn.To prevent skin contact which can cause irritation.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the solid form where dust may be generated.[2] Use in a well-ventilated area is crucial.[1]To avoid inhalation of dust or vapors which may cause respiratory tract irritation.[1][3]
Footwear Closed-toe shoes, preferably chemical-resistant.To protect feet from spills.

Safe Handling and Operational Workflow

Strict adherence to the following step-by-step procedure is essential for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh Solid prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution as Needed handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE in Correct Order cleanup_dispose->post_remove_ppe Final Steps post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary personal protective equipment is worn correctly.

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Have all necessary equipment and reagents readily available to minimize movement and potential for spills.

  • Handling:

    • When handling the solid, minimize dust generation.[1]

    • Carefully weigh the required amount of this compound.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed and store locked up.[1]

    • Store away from incompatible materials such as strong bases and oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

In Case of a Spill:

  • Minor Spill:

    • Ensure adequate ventilation and wear appropriate PPE.[1]

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.[1]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains or waterways.[1]

    • Contact your institution's environmental health and safety department for assistance.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials, including contaminated PPE and absorbent materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved waste disposal plant.[1]

    • Consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations. Do not dispose of down the drain.[1]

    • Empty containers may retain product residue and should be treated as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.